molecular formula C5H8N2O B095370 (1-methyl-1H-imidazol-4-yl)methanol CAS No. 17289-25-7

(1-methyl-1H-imidazol-4-yl)methanol

Cat. No.: B095370
CAS No.: 17289-25-7
M. Wt: 112.13 g/mol
InChI Key: NLEAEGDBKRBJAP-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7-2-5(3-8)6-4-7/h2,4,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEAEGDBKRBJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427612
Record name (1-methyl-1H-imidazol-4-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17289-25-7
Record name (1-methyl-1H-imidazol-4-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-imidazol-4-yl)methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to (1-methyl-1H-imidazol-4-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(1-methyl-1H-imidazol-4-yl)methanol is a heterocyclic alcohol that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a methylated imidazole core coupled with a reactive hydroxymethyl group, imparts a unique combination of stability, reactivity, and biological interaction potential. This guide provides an in-depth analysis of its chemical properties, outlines robust methodologies for its synthesis and derivatization, and explores its diverse applications. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory and beyond.

Introduction to a Versatile Heterocyclic Intermediate

The imidazole ring is a cornerstone motif in a vast array of biologically active molecules, including the essential amino acid histidine. N-methylation of the imidazole ring, as seen in this compound, modifies its electronic properties and hydrogen-bonding capabilities, often enhancing metabolic stability and tuning its coordination properties. The primary alcohol at the C4 position provides a versatile handle for synthetic elaboration, allowing for the construction of more complex molecular architectures.

This compound has emerged as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of antifungal, antibacterial, and neurological agents.[1] Its utility also extends to materials science and catalysis, where it functions as a specialized ligand or a monomer for advanced polymers.[1] This guide aims to be a comprehensive resource, detailing the fundamental chemistry and practical applications of this valuable compound.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application. Its polarity, conferred by the alcohol and imidazole nitrogens, dictates its solubility and chromatographic behavior, while its molecular structure is the basis of its reactivity.

PropertyValueSource(s)
CAS Number 17289-25-7[1][2][3][4]
Molecular Formula C₅H₈N₂O[1][2][3][4]
Molecular Weight 112.13 g/mol [1][3][4]
Appearance Yellow solid[1]
Purity ≥ 95% (NMR)[1]
SMILES String Cn1cnc(CO)c1
InChI Key NLEAEGDBKRBJAP-UHFFFAOYSA-N[2]
Storage Conditions Store at 0-8°C, dry, sealed place[1][3]

The structure features a tertiary amine within the imidazole ring and a primary alcohol, making it capable of acting as both a hydrogen bond donor (from the -OH group) and acceptor (at the N3 nitrogen). This amphiprotic nature is critical to its role in biological systems and its physical properties.[5]

Synthesis Methodology: A Validated Protocol

The most direct and reliable synthesis of this compound involves the selective reduction of a corresponding carbonyl precursor, typically 1-methyl-1H-imidazole-4-carbaldehyde.

Experimental Protocol: Reduction of 1-methyl-1H-imidazole-4-carbaldehyde

Objective: To synthesize this compound via chemoselective reduction.

Materials:

  • 1-methyl-1H-imidazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (ACS Grade)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in methanol at room temperature.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water at 0°C.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the methanol.

  • Extraction: Extract the resulting aqueous residue with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further by column chromatography on silica gel.

Scientific Rationale:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the imidazole ring. Its ease of handling and compatibility with protic solvents like methanol make it superior to more aggressive hydrides (e.g., LiAlH₄) for this transformation.

  • Solvent: Methanol is an excellent solvent for both the aldehyde substrate and the NaBH₄ reagent, facilitating a homogeneous reaction.

  • Temperature Control: The initial cooling to 0°C controls the exothermic reaction rate, preventing potential side reactions and ensuring selectivity.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-methyl-1H-imidazole-4-carbaldehyde Reagent Sodium Borohydride (NaBH4) in Methanol @ 0°C Start->Reagent 1. Reduction Quench Aqueous Workup (H2O Quench, Extraction) Reagent->Quench 2. Quenching & Extraction Purify Purification (Silica Gel Chromatography) Quench->Purify 3. Isolation Product This compound Purify->Product Final Product

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the reactivity of its primary alcohol. This functional group is a gateway to a wide range of derivatives.

Protocol: Conversion to 1-methyl-4-(chloromethyl)-1H-imidazole

A crucial derivatization is the conversion of the alcohol to a chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via a syringe. Gas evolution (SO₂ and HCl) will be observed.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 3-4 hours, or until TLC indicates completion. A similar protocol involves refluxing the mixture for several hours.[6]

  • Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction & Drying: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over MgSO₄, and filter.

  • Isolation: Remove the solvent in vacuo to yield the hydrochloride salt of the product.

Scientific Rationale:

  • Reagent Choice: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture, which would otherwise consume the thionyl chloride.

Derivatization Pathway Diagram

Derivatization cluster_main Key Derivatization Start This compound Product 1-methyl-4-(chloromethyl) -1H-imidazole Start->Product + SOCl2 - SO2, - HCl

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1-methyl-1H-imidazol-4-yl)methanol. As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation in complex reaction mixtures. This document moves beyond a simple data report to offer a detailed interpretation grounded in the principles of NMR spectroscopy, tailored for professionals in the field.

Molecular Structure and Proton Environments

This compound, with the chemical formula C₅H₈N₂O, possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule consists of a 1,4-disubstituted imidazole ring, featuring a methyl group at the N1 position and a hydroxymethyl group at the C4 position.

Diagram of Molecular Structure and Proton Designations

Caption: Molecular structure of this compound with proton designations.

The key proton environments are:

  • H2: The proton attached to the C2 carbon of the imidazole ring.

  • H5: The proton attached to the C5 carbon of the imidazole ring.

  • N-CH₃: The three equivalent protons of the methyl group attached to the N1 nitrogen.

  • CH₂OH: The two equivalent protons of the methylene group.

  • OH: The hydroxyl proton, which is often broad and may exchange with residual water in the solvent.

Interpreted ¹H NMR Spectrum

The following table summarizes the expected ¹H NMR spectral data for this compound in deuterated chloroform (CDCl₃), a common solvent for NMR analysis. The data is based on a doctoral thesis by Anna Maria Rydzik (2013).

Proton Designation Chemical Shift (δ, ppm) Multiplicity Integration Interpretation
H27.49Singlet (s)1HThe downfield shift is characteristic of a proton attached to an sp² carbon in an electron-deficient aromatic system. The C2 position is particularly deshielded due to the inductive effects of the two adjacent nitrogen atoms.
H56.91Singlet (s)1HThis proton is also on the imidazole ring but is less deshielded than H2 as it is adjacent to only one nitrogen atom. The electron-donating effect of the N-methyl group and the hydroxymethyl group also contribute to its relative upfield shift compared to H2.
CH₂OH4.59Singlet (s)2HThe methylene protons are adjacent to an oxygen atom, which is strongly electron-withdrawing, causing a significant downfield shift. The absence of coupling indicates no adjacent protons.
N-CH₃3.65Singlet (s)3HThe methyl protons are attached to a nitrogen atom, resulting in a chemical shift that is downfield from typical alkyl protons.
OH2.59Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad signal due to chemical exchange.

Causality Behind Experimental Choices and Spectral Interpretation

Choice of Solvent

Deuterated chloroform (CDCl₃) is a standard choice for ¹H NMR of many organic molecules due to its excellent solubilizing properties and the presence of a single residual solvent peak (at ~7.26 ppm) that can be used as a reference. For compounds with exchangeable protons like the hydroxyl group in our target molecule, the choice of solvent is critical. In aprotic solvents like CDCl₃, the exchange rate of the -OH proton is often slow enough to be observed as a distinct, albeit sometimes broad, signal. In protic solvents like D₂O, this proton would rapidly exchange with deuterium, leading to the disappearance of the -OH signal and the appearance of a HOD peak.

Understanding the Chemical Shifts

The chemical shifts of the imidazole ring protons are highly sensitive to the electronic effects of the substituents.

  • H2 Proton: The C2 position in an imidazole ring is flanked by two nitrogen atoms, making it the most electron-deficient carbon and its attached proton the most deshielded. This explains its downfield chemical shift at 7.49 ppm.

  • H5 Proton: The H5 proton is adjacent to the N1-methyl group. The methyl group is weakly electron-donating, which slightly shields this position. The hydroxymethyl group at C4 is weakly electron-withdrawing through an inductive effect. The interplay of these effects results in a chemical shift of 6.91 ppm, upfield from H2.

  • Substituent Protons: The N-methyl protons (N-CH₃) at 3.65 ppm are deshielded by the adjacent nitrogen atom. The methylene protons of the hydroxymethyl group (CH₂OH) at 4.59 ppm are even further downfield due to the stronger deshielding effect of the directly attached oxygen atom.

Multiplicity and Coupling

In the case of this compound, all observed signals are singlets. This is because there are no vicinal protons (protons on adjacent carbon atoms) to cause spin-spin splitting. The H2 and H5 protons are separated by three bonds but are on a five-membered ring, and any long-range coupling is likely too small to be resolved. Similarly, the protons of the methyl and methylene groups do not have any adjacent, non-equivalent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the CDCl₃ contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, typical parameters on a 400 MHz spectrometer would include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.

  • Phasing and Baseline Correction: Phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

  • Integration: Integrate the peaks to determine the relative number of protons contributing to each signal.

Workflow for ¹H NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh_Sample Weigh 5-10 mg of Compound Dissolve Dissolve in 0.6-0.7 mL CDCl₃ with TMS Weigh_Sample->Dissolve Homogenize Ensure Homogeneous Solution Dissolve->Homogenize Insert_Sample Insert into Spectrometer Homogenize->Insert_Sample Lock_Shim Lock and Shim Insert_Sample->Lock_Shim Set_Parameters Set Acquisition Parameters Lock_Shim->Set_Parameters Acquire_FID Acquire FID Set_Parameters->Acquire_FID Fourier_Transform Fourier Transform Acquire_FID->Fourier_Transform Phase_Baseline Phase and Baseline Correction Fourier_Transform->Phase_Baseline Reference Reference to TMS (0 ppm) Phase_Baseline->Reference Integrate Integrate Peaks Reference->Integrate Analyze Analyze Chemical Shifts, Multiplicities, and Integrals Integrate->Analyze Structure_Elucidation Structure Confirmation Analyze->Structure_Elucidation

An In-depth Technical Guide to the 13C NMR Chemical Shifts of (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For scientists engaged in pharmaceutical research and development, a precise understanding of the spectral properties of heterocyclic compounds is of paramount importance. (1-methyl-1H-imidazol-4-yl)methanol is a key building block in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive analysis of the 13C NMR chemical shifts of this compound. In the absence of direct experimental data in publicly available literature, this guide synthesizes information from structurally related compounds and computational prediction methods to offer a reliable reference for researchers. We will delve into the assignment of each carbon resonance, the influence of substituents, and provide a standardized protocol for the experimental acquisition of a high-quality 13C NMR spectrum.

Introduction: The Significance of 13C NMR in Heterocyclic Chemistry

Carbon-13 NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. It provides information on the number of non-equivalent carbon atoms in a molecule, their electronic environment, and their connectivity. In the realm of medicinal chemistry, where imidazole-containing compounds are prevalent due to their diverse biological activities, 13C NMR serves as a critical quality control and characterization method. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects, and solvent interactions. A thorough understanding of these influences is crucial for unambiguous spectral assignment and, consequently, for the confirmation of molecular identity and purity.

Predicted and Estimated 13C NMR Chemical Shifts of this compound

Due to the limited availability of experimental 13C NMR data for this compound in the public domain, this guide presents a combination of predicted data from computational models and estimated values derived from the analysis of structurally analogous compounds. This dual approach provides a robust and critically evaluated dataset for researchers.

Computational Prediction of 13C NMR Chemical Shifts

A predicted 13C NMR spectrum of this compound was generated using an online NMR prediction tool that employs a machine learning algorithm based on a large database of experimental spectra. The prediction was performed for a solution in Deuterated Chloroform (CDCl3).

Estimation from Structurally Related Compounds

To complement the computational prediction, the chemical shifts were also estimated by analyzing the known 13C NMR data of 1-methylimidazole and considering the substituent chemical shift (SCS) effects of a hydroxymethyl (-CH2OH) group. The experimental data for 1-methylimidazole in CDCl3 is used as the base. The SCS effects of the -CH2OH group on an aromatic ring are known to cause a downfield shift at the ipso-carbon and minor shifts at the other ring positions.

The following table summarizes the predicted and estimated 13C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm) in CDCl3Estimated Chemical Shift (ppm) in CDCl3Assignment Rationale
C2 138.5~137.5The C2 carbon in 1-methylimidazole appears around 137.2 ppm. The substituent at C4 is expected to have a minimal effect on C2.
C4 140.2~139.0The C4 carbon in 1-methylimidazole is at ~129.5 ppm. The attached hydroxymethyl group is expected to cause a significant downfield shift (ipso-effect).
C5 120.8~121.5The C5 carbon in 1-methylimidazole is at ~121.1 ppm. The substituent at C4 is expected to have a small effect on C5.
N-CH3 33.5~33.1The N-methyl carbon in 1-methylimidazole is consistently reported around 33.1 ppm. This is unlikely to be significantly affected by the C4 substituent.
CH2OH 56.9~55-60The chemical shift for a hydroxymethyl group attached to an aromatic ring typically falls in this range.

Visualizing the Molecular Structure and Carbon Assignments

To facilitate a clear understanding of the carbon environments, the molecular structure of this compound with numbered carbon atoms is presented below.

G C2 C2 N3 N3 C2->N3 N1 N1 N1->C2 CH3 N-CH3 N1->CH3 C5 C5 C5->N1 C4 C4 C4->C5 CH2OH CH2OH C4->CH2OH N3->C4

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Spectrum Acquisition

To obtain a high-quality, reproducible 13C NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For solubility or stability issues, deuterated dimethyl sulfoxide (DMSO-d6) can be used as an alternative. The choice of solvent can influence chemical shifts, so consistency is key.

  • Concentration: Prepare a solution of this compound at a concentration of 10-20 mg in 0.6-0.7 mL of the chosen deuterated solvent. This concentration range provides a good balance between signal-to-noise and potential concentration-dependent shift effects.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for 13C NMR, with its signal set to 0.0 ppm. If not already present in the deuterated solvent, add a small amount (1-2 drops of a dilute solution) of TMS.

NMR Spectrometer Setup and Parameters
  • Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion and sensitivity.

  • Probe Tuning and Matching: Ensure the NMR probe is correctly tuned to the 13C frequency and matched to the sample.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to avoid shifts due to temperature fluctuations.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

    • Spectral Width: A spectral width of approximately 200-220 ppm is generally sufficient to cover the expected chemical shift range for most organic molecules.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons.

    • Number of Scans (NS): The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Processing:

    • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

    • Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for acquiring a 13C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Deuterated Solvent (e.g., CDCl3, DMSO-d6) Concentration Prepare 10-20 mg/mL Solution Solvent->Concentration Standard Add Internal Standard (TMS) Concentration->Standard Tune Tune and Match Probe Standard->Tune Params Set Acquisition Parameters (Pulse Program, SW, AQ, D1, NS) Tune->Params Acquire Acquire FID Params->Acquire FT Fourier Transform (with Line Broadening) Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference Spectrum to TMS (0.0 ppm) Phase->Reference

Caption: Experimental workflow for 13C NMR spectroscopy.

Factors Influencing 13C NMR Chemical Shifts in Imidazoles

The electronic environment of the carbon atoms in the imidazole ring is sensitive to several factors that can significantly alter their 13C NMR chemical shifts.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a pronounced effect on the chemical shifts.[1] Protic solvents or those capable of acting as hydrogen-bond acceptors can interact with the imidazole ring, particularly at the nitrogen atoms, leading to changes in the electron density distribution and, consequently, the chemical shifts of the ring carbons.

  • pH and Protonation: The imidazole ring is basic and can be protonated at N3. This protonation leads to a significant downfield shift of the adjacent C2 and C4 carbons due to the increased positive charge and inductive effects.[1] Therefore, controlling the pH of the sample solution is critical for obtaining reproducible results.

  • Substituent Effects: The nature and position of substituents on the imidazole ring have a predictable influence on the 13C chemical shifts. Electron-donating groups (like the methyl group at N1) and electron-withdrawing groups will shield or deshield the ring carbons, respectively. The hydroxymethyl group at C4 is weakly electron-withdrawing via an inductive effect.

Conclusion

This technical guide provides a comprehensive overview of the 13C NMR chemical shifts of this compound, a compound of significant interest in pharmaceutical development. By combining computational predictions and estimations based on analogous structures, we have presented a reliable set of assigned chemical shifts. Furthermore, the detailed experimental protocol and discussion of influencing factors will empower researchers to confidently acquire and interpret their own high-quality 13C NMR data for this important molecule and its derivatives. As with any analytical technique, the principles of scientific integrity, rooted in meticulous experimental design and critical data analysis, are paramount for success.

References

A Technical Guide to the FT-IR Analysis of (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of (1-methyl-1H-imidazol-4-yl)methanol, a key intermediate in pharmaceutical and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the vibrational analysis of this molecule, a detailed experimental protocol for acquiring a high-quality spectrum, and a comprehensive interpretation of the spectral data.

Introduction: The Significance of this compound

This compound, with the chemical formula C₅H₈N₂O, is a solid, yellow compound that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a methylated imidazole ring and a hydroxymethyl substituent, allows for a variety of chemical transformations, making it a valuable precursor in the development of novel therapeutic agents. Given its role in synthesis, ensuring the identity and purity of this compound is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for the structural characterization of this compound.

FT-IR spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation at specific frequencies. These frequencies correspond to the energy required to excite the bonds within the molecule to a higher vibrational state. As such, an FT-IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence of its key functional groups.

Theoretical Vibrational Analysis of this compound

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the 1-methyl-imidazole ring and the 4-hydroxymethyl group. Understanding the expected vibrational frequencies for each of these components is crucial for accurate spectral interpretation.

The Imidazole Ring Vibrations

The imidazole ring gives rise to a series of characteristic absorption bands:

  • C-H Stretching: The C-H bonds on the aromatic imidazole ring typically exhibit stretching vibrations in the region of 3100-3200 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring are expected to appear in the 1500-1680 cm⁻¹ region.[3] These bands are often strong and provide clear evidence of the heterocyclic ring structure.

  • Ring Breathing and Deformation Modes: The imidazole ring also undergoes in-plane and out-of-plane bending and deformation vibrations, which produce a series of complex absorptions in the fingerprint region (below 1500 cm⁻¹).

The Methyl Group Vibrations

The methyl group attached to the nitrogen atom at position 1 will display the following characteristic vibrations:

  • C-H Stretching: Asymmetric and symmetric stretching of the C-H bonds in the methyl group are expected between 2950 and 3000 cm⁻¹.

  • C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the methyl group typically occur around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The Hydroxymethyl Group Vibrations

The hydroxymethyl substituent at position 4 is a key functional group with distinct vibrational signatures:

  • O-H Stretching: The stretching of the hydroxyl group (O-H) is highly sensitive to hydrogen bonding. In a solid or liquid sample where intermolecular hydrogen bonding is present, this will manifest as a broad and strong absorption band in the range of 3200-3600 cm⁻¹.[4]

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond is expected to produce a strong band in the 1000-1260 cm⁻¹ region.

  • CH₂ Bending: The scissoring vibration of the methylene (CH₂) group will likely appear around 1465 cm⁻¹.

Experimental Protocol: Acquiring the FT-IR Spectrum

This section provides a self-validating protocol for obtaining a high-quality FT-IR spectrum of this compound. The causality behind each step is explained to ensure experimental integrity.

Sample Preparation (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is the recommended technique for this solid compound as it requires minimal sample preparation and provides excellent reproducibility.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned. The ATR crystal (typically diamond or germanium) must be free of any residues from previous analyses.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is a critical step to subtract the spectral contributions of the instrument and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong and well-defined spectrum. Insufficient pressure will result in a weak signal and a poor signal-to-noise ratio.

  • Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio of the final spectrum.

  • Data Processing: The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance spectrum. If necessary, perform a baseline correction to remove any broad, underlying features.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.

Data Visualization and Interpretation Workflow

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Collect Sample Spectrum (16-32 scans, 4 cm-1 resolution) Apply_Pressure->Acquire_Spectrum Ratio_Spectrum Ratio Against Background Acquire_Spectrum->Ratio_Spectrum Baseline_Correction Perform Baseline Correction Ratio_Spectrum->Baseline_Correction Peak_Picking Identify Peak Frequencies Baseline_Correction->Peak_Picking Assign_Vibrations Assign Vibrational Modes Peak_Picking->Assign_Vibrations

Caption: Workflow for FT-IR data acquisition and analysis.

Predicted FT-IR Spectrum and Interpretation

The following table summarizes the predicted key vibrational frequencies for this compound, their assignments, and the expected intensity of the absorption bands.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3600 - 3200O-H StretchHydroxyl (-OH)Strong, Broad
3200 - 3100C-H StretchImidazole RingMedium
3000 - 2950C-H StretchMethyl (-CH₃)Medium
1680 - 1500C=N and C=C StretchImidazole RingStrong
~1465CH₂ ScissoringHydroxymethyl (-CH₂OH)Medium
~1450C-H Asymmetric BendMethyl (-CH₃)Medium
~1375C-H Symmetric BendMethyl (-CH₃)Medium
1260 - 1000C-O StretchHydroxymethyl (-CH₂OH)Strong
Below 1500Ring Bending/DeformationImidazole RingMedium to Weak

Molecular Structure and Key Functional Groups

The diagram below illustrates the molecular structure of this compound and highlights the key functional groups responsible for the characteristic FT-IR absorption bands.

Caption: Structure of this compound.

Conclusion

The FT-IR analysis of this compound provides a robust and reliable method for its structural confirmation. By understanding the characteristic vibrational frequencies of the imidazole ring, the methyl group, and the hydroxymethyl substituent, a detailed and accurate interpretation of the spectrum can be achieved. The protocol outlined in this guide ensures the acquisition of high-quality data, which is essential for the stringent quality control required in pharmaceutical research and development.

References

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation behavior of (1-methyl-1H-imidazol-4-yl)methanol, a substituted N-methylated imidazole of interest in pharmaceutical and chemical research. The structural elucidation of such heterocyclic compounds is paramount, and mass spectrometry serves as a primary analytical tool. This document synthesizes established fragmentation principles for imidazole derivatives and alcohols to propose the most probable fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization tandem mass spectrometry (ESI-MS/MS) conditions. We will explore the characteristic cleavages of the hydroxymethyl substituent, including alpha-cleavage and neutral loss of water, alongside the canonical fragmentation patterns of the imidazole ring itself. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of novel chemical entities.

Introduction to the Analyte and Mass Spectrometry's Role

This compound is a heterocyclic alcohol featuring a core 1-methylimidazole ring. The imidazole nucleus is a ubiquitous scaffold in biologically active molecules and pharmaceuticals, making the precise characterization of its derivatives a critical step in drug discovery and development. Mass spectrometry offers unparalleled sensitivity and structural insight, allowing for the confirmation of molecular weight and the deduction of a molecule's structure through the analysis of its fragmentation patterns.

The choice of ionization technique profoundly influences the fragmentation observed. Electron Ionization (EI), a hard ionization method, imparts significant energy into the analyte, inducing extensive and reproducible fragmentation that provides a detailed structural "fingerprint." In contrast, Electrospray Ionization (ESI) is a soft technique that typically yields the intact protonated molecule, [M+H]⁺. Structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), which allows for controlled, stepwise fragmentation. This guide will detail the predicted outcomes for both scenarios.

Predicted Electron Ionization (EI-MS) Fragmentation Pathway

Under standard 70 eV EI conditions, this compound (Molecular Weight: 126.15 g/mol ) is expected to produce a distinct molecular ion (M•⁺) at m/z 126, which will then undergo a series of competing fragmentation reactions. The fragmentation cascade is dictated by the stability of the resulting ions and neutral losses. Studies on substituted imidazoles consistently show pronounced molecular ions, which serves as a reliable starting point for spectral interpretation[1][2].

The primary fragmentation drivers are predicted to be:

  • Alpha-Cleavage: As with benzylic alcohols, the most favorable initial fragmentation is the cleavage of the C-C bond adjacent to the imidazole ring (alpha to the ring and beta to the oxygen)[3]. This results in the loss of a hydroxymethyl radical (•CH₂OH) to form a highly stable, resonance-delocalized cation at m/z 95 .

  • Loss of Water: A common rearrangement for alcohols involves the elimination of a neutral water molecule (H₂O, 18 Da), which would yield a radical cation at m/z 108 [3]. This is an energetically favorable process due to the stability of the water molecule.

  • Imidazole Ring Fragmentation: The imidazole ring itself is known to fragment via the characteristic loss of hydrogen cyanide (HCN, 27 Da)[2][4]. This can occur from the molecular ion to produce a fragment at m/z 99 or from other fragment ions in the cascade. For 1-methylimidazole, the fragmentation often proceeds through the loss of HCN, followed by further decomposition[4].

Summary of Predicted EI-MS Fragments
m/z Proposed Ion Structure Proposed Neutral Loss Notes
126[C₆H₁₀N₂O]•⁺-Molecular Ion (M•⁺)
108[C₆H₈N₂]•⁺H₂OLoss of water from the molecular ion.
95[C₅H₇N₂]⁺•CH₂OHAlpha-cleavage; expected to be a major fragment due to cation stability.
82[C₄H₆N₂]•⁺C₂H₄OLoss of acetaldehyde via rearrangement.
81[C₄H₅N₂]⁺•H from m/z 82Loss of a hydrogen radical from the 1-methylimidazole cation.
68[C₃H₄N₂]•⁺HCN from m/z 95Loss of hydrogen cyanide from the m/z 95 fragment.

Proposed EI-MS Fragmentation Scheme

EI_Fragmentation M m/z 126 [M]•⁺ F108 m/z 108 M->F108 - H₂O F95 m/z 95 M->F95 - •CH₂OH (α-cleavage) F99 m/z 99 M->F99 - HCN F81 m/z 81 F95->F81 - CH₂ F68 m/z 68 F95->F68 - HCN

Caption: Proposed EI-MS fragmentation pathway for this compound.

Predicted ESI-MS/MS Fragmentation Pathway

In positive mode ESI, the molecule will readily accept a proton, primarily on the more basic N-3 nitrogen of the imidazole ring, to form the protonated molecule, [M+H]⁺, at m/z 127 . Subsequent fragmentation via CID will be driven by the facile elimination of small, stable neutral molecules from this even-electron ion. Unlike EI-MS, the core imidazole ring is expected to remain largely intact[5].

The most probable fragmentation events are:

  • Loss of Water: The protonated alcohol functionality provides an ideal leaving group. The most dominant fragmentation pathway is the neutral loss of water (H₂O, 18 Da) to generate a very stable, resonance-stabilized carbocation at m/z 109 . This is a ubiquitous fragmentation channel for protonated alcohols.

  • Loss of Formaldehyde: A less common, but possible, rearrangement could lead to the elimination of neutral formaldehyde (CH₂O, 30 Da). This would result in the formation of the protonated 1-methylimidazole ion at m/z 97 .

Summary of Predicted ESI-MS/MS Fragments
Precursor Ion (m/z) Product Ion (m/z) Proposed Ion Structure Proposed Neutral Loss Notes
127109[C₆H₉N₂]⁺H₂OPrimary and most favorable loss of a stable neutral molecule.
12797[C₅H₉N₂]⁺CH₂OLoss of formaldehyde via rearrangement.

Proposed ESI-MS/MS Fragmentation Scheme

ESI_Fragmentation MH [M+H]⁺ m/z 127 F109 m/z 109 MH->F109 - H₂O (Primary Pathway) F97 m/z 97 MH->F97 - CH₂O

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the proposed fragmentation pathways, the following experimental protocols are recommended. The use of high-resolution mass spectrometry (HRMS) is advised to provide exact mass measurements, which are crucial for confirming the elemental composition of each fragment ion.

Objective

To acquire high-resolution EI-MS and ESI-MS/MS spectra of this compound for structural confirmation and fragmentation analysis.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

    • Rationale: Methanol is a polar solvent compatible with both ESI and GC-MS (with appropriate inlet conditions) and effectively solubilizes the analyte.

  • Working Solutions:

    • For GC-MS (EI): Dilute the stock solution to approximately 10-50 µg/mL using methanol or ethyl acetate.

    • For LC-MS (ESI): Dilute the stock solution to 1-10 µg/mL using a typical mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Rationale: Dilution prevents detector saturation and ensures optimal ionization. The addition of formic acid in the ESI sample is critical for promoting protonation in positive ion mode[6].

EI-MS Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow Sample 1. Sample Injection (1 µL) GC 2. GC Separation (e.g., DB-5 column) Sample->GC IonSource 3. EI Source (70 eV) GC->IonSource Analyzer 4. Mass Analyzer (Quadrupole/TOF) IonSource->Analyzer Detector 5. Detection Analyzer->Detector

Caption: Standard workflow for GC-EI-MS analysis.

  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source (e.g., Agilent GC-MSD, Shimadzu GCMS-QP series).

  • GC Conditions:

    • Injector: Split/splitless inlet at 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Rationale: The temperature program is designed to ensure the analyte elutes as a sharp peak without thermal degradation. The non-polar column is suitable for a wide range of analytes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Rationale: 70 eV is the industry standard, providing sufficient energy for reproducible fragmentation and allowing for comparison with established spectral libraries like NIST[7].

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

ESI-MS/MS Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)

LCMS_Workflow Sample 1. Sample Infusion or LC Injection ESI 2. ESI Source (Positive Mode) Sample->ESI MS1 3. MS1 Analysis (Precursor Selection m/z 127) ESI->MS1 CID 4. Collision Cell (CID with N₂) MS1->CID MS2 5. MS2 Analysis (Product Ion Scan) CID->MS2

Caption: Workflow for ESI-MS/MS analysis.

  • Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an ESI source. Direct infusion or LC introduction can be used.

  • Infusion Conditions:

    • Flow Rate: 5-10 µL/min.

    • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • ESI-MS Conditions:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Drying Gas (N₂): Flow and temperature optimized for desolvation (e.g., 8 L/min, 300 °C).

    • MS1 Scan: Scan from m/z 50 to 300 to confirm the presence of the [M+H]⁺ ion at m/z 127.

  • ESI-MS/MS (CID) Conditions:

    • Precursor Ion: Isolate the ion at m/z 127.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Ramped from 10-40 eV.

    • Rationale: Ramping the collision energy allows for the observation of both low-energy (e.g., loss of H₂O) and higher-energy fragmentations, providing a complete picture of the dissociation pathways.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to follow logical and well-established chemical principles. Under EI-MS, fragmentation will be extensive, with alpha-cleavage to form a stable cation at m/z 95 and characteristic imidazole ring cleavages being prominent features. Under the gentler conditions of ESI-MS/MS, fragmentation of the protonated molecule (m/z 127) will be dominated by the facile neutral loss of water to produce the key product ion at m/z 109. The experimental protocols detailed herein provide a robust framework for obtaining high-quality mass spectra to confirm these predicted pathways, enabling unambiguous structural characterization of this and related molecules.

References

The Strategic Intermediate: A Technical Guide to (1-methyl-1H-imidazol-4-yl)methanol (CAS 17289-25-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics and functional materials. Among these, the imidazole ring system holds a privileged position due to its ubuquitous presence in biologically active molecules and its versatile chemical reactivity. This guide provides an in-depth technical overview of (1-methyl-1H-imidazol-4-yl)methanol (CAS: 17289-25-7), a key intermediate that offers a unique combination of structural features and synthetic handles. As a senior application scientist, this document is crafted to not only present the core scientific data but also to provide insights into the practical application and rationale behind the methodologies discussed, empowering researchers to leverage this valuable compound in their discovery and development endeavors.

Physicochemical Properties and Structural Elucidation

This compound is a yellow solid at room temperature, possessing a molecular weight of 112.13 g/mol and the chemical formula C₅H₈N₂O.[1] Its structure, characterized by a methanol substituent at the 4-position of a 1-methylated imidazole ring, provides a valuable combination of a nucleophilic hydroxyl group and the coordination capabilities of the imidazole nitrogen atoms.

PropertyValueSource
CAS Number 17289-25-7[1]
Molecular Formula C₅H₈N₂O[1]
Molecular Weight 112.13 g/mol [1]
Appearance Yellow solid[2]
Storage Conditions 0-8°C[2]

A foundational aspect of utilizing any chemical compound in a research setting is the unambiguous confirmation of its identity and purity. Spectroscopic methods are the cornerstone of this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Comprehensive IR and MS data are essential for a complete structural characterization. Researchers synthesizing or using this compound should expect to see a broad absorption band in the IR spectrum in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, as well as C-H, C=N, and C-N stretching frequencies characteristic of the imidazole ring. Mass spectrometry would be expected to show a molecular ion peak (M+) at m/z 112.13.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be strategically approached through the N-alkylation of the readily available starting material, 4-(hydroxymethyl)imidazole. This method offers a straightforward and efficient route to the desired product.

Experimental Protocol: N-methylation of 4-(hydroxymethyl)imidazole

This protocol is based on established methodologies for the N-alkylation of imidazoles.

Materials:

  • 4-(hydroxymethyl)imidazole

  • Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-(hydroxymethyl)imidazole in anhydrous DMF, cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • The use of a strong base like sodium hydride is crucial for the efficient deprotonation of the imidazole nitrogen, facilitating the subsequent nucleophilic attack on the methylating agent.

  • A polar aprotic solvent such as DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Performing the reaction under an inert atmosphere is essential to prevent the reaction of the highly reactive sodium hydride with moisture.

  • The purification by column chromatography is a standard and effective method to isolate the desired product from any unreacted starting materials and byproducts.

Synthesis_Workflow Start 4-(hydroxymethyl)imidazole Reaction N-methylation Start->Reaction Base Base (e.g., NaH) in Anhydrous DMF Base->Reaction Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Reaction Product This compound Purification Purification (Column Chromatography) Purification->Product Crude_Product Crude Product Reaction->Crude_Product Workup Crude_Product->Purification

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The unique structural attributes of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules.

Antimicrobial Agents

Derivatives of 1-methylimidazole have shown significant promise as both antifungal and antibacterial agents.[4] The imidazole moiety is a key pharmacophore in many azole antifungal drugs, which act by inhibiting the enzyme cytochrome P450 14α-demethylase, an essential component in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The hydroxymethyl group at the 4-position of this compound provides a convenient handle for further chemical modification to generate libraries of novel antifungal candidates. For instance, a study on {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol derivatives demonstrated potent activity against E. coli and P. aeruginosa, with IC₅₀ values in the nanomolar range.[4]

Agents for Neurological Disorders

The ability of small, polar molecules containing the imidazole scaffold to cross the blood-brain barrier has made them attractive candidates for the development of drugs targeting the central nervous system.[2] this compound can serve as a precursor for compounds designed to interact with various receptors and enzymes implicated in neurological disorders.[5] For example, imidazole-based compounds are being investigated for their potential in treating a range of neurological conditions.

Synthetic Intermediate for Complex Molecules

Beyond its direct biological applications, this compound is a versatile intermediate in organic synthesis. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate further coupling reactions. This allows for its incorporation into more complex molecular architectures, including ligands for catalysis and advanced materials.

Applications cluster_antimicrobial Mechanism cluster_synthesis Applications Core This compound Antimicrobial Antimicrobial Agents Core->Antimicrobial Derivatization Neurological Neurological Disorder Therapeutics Core->Neurological Scaffold for CNS drugs Synthesis Synthetic Intermediate Core->Synthesis Functional Group Transformation Antifungal Antifungal (CYP51 Inhibition) Antimicrobial->Antifungal Antibacterial Antibacterial Antimicrobial->Antibacterial Ligands Catalyst Ligands Synthesis->Ligands Materials Advanced Materials Synthesis->Materials

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard StatementPrecautionary Statement
H315 - Causes skin irritationP280 - Wear protective gloves/protective clothing/eye protection/face protection.
H319 - Causes serious eye irritationP305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335 - May cause respiratory irritationP261 - Avoid breathing dust/fume/gas/mist/vapors/spray.

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a strategically important and versatile building block with significant potential in drug discovery and organic synthesis. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an attractive starting material for the development of novel antimicrobial agents, therapeutics for neurological disorders, and a variety of other complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, with the aim of empowering researchers to effectively utilize this valuable compound in their scientific pursuits. The continued exploration of the chemistry and biology of this compound and its derivatives is certain to yield further innovations in the years to come.

References

Physical properties of (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (1-methyl-1H-imidazol-4-yl)methanol

Introduction

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a functionalized imidazole, its structural motif is present in numerous biologically active molecules, including naturally occurring compounds like histidine and histamine. The strategic placement of the methyl and hydroxymethyl groups on the imidazole ring imparts specific physicochemical characteristics that are crucial for its role as a versatile building block in organic synthesis and as a potential pharmacophore.[1] Its utility spans from being a key intermediate in the synthesis of antifungal and antibacterial agents to its use as a ligand in catalysis.[1]

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only available data but also field-proven methodologies for the experimental determination of these properties. Understanding these characteristics is paramount for predicting the compound's behavior in various chemical and biological systems, which is a critical step in the drug discovery and development pipeline.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical properties. This compound consists of a five-membered imidazole ring, which is aromatic and contains two nitrogen atoms. A methyl group is attached to the nitrogen at position 1, and a hydroxymethyl group is at position 4.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in analytical and biological systems. The following table summarizes the known physical data for this compound.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂O[1][2][3][4]
Molecular Weight 112.13 g/mol [1][2][3][4]
Appearance Yellow solid[1][2]
Boiling Point 324.9 °C at 760 mmHg[4]
Melting Point Data not available
Solubility Data not available
CAS Number 17289-25-7[1][2][4]

Experimental Determination of Physical Properties

Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broader melting range.[5] The choice of a slow heating rate (approx. 2°C/min) around the expected melting point is crucial for achieving an accurate measurement, as it allows the system to remain in thermal equilibrium.

melting_point_workflow start Start: Dry, powdered sample seal Seal one end of the capillary tube start->seal prep Pack sample into capillary tube (1-2 mm height) place Place capillary in melting point apparatus prep->place seal->prep heat_fast Rapid heating to find approximate melting point place->heat_fast cool Allow apparatus to cool heat_fast->cool heat_slow Slow heating (2°C/min) through expected range cool->heat_slow observe Record temperature at which melting begins (T1) and ends (T2) heat_slow->observe end End: Melting point range (T1 - T2) observe->end

Caption: Workflow for accurate melting point determination.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the dry this compound is finely crushed into a powder.[6]

  • Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 1-2 mm.[6][7]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a thermometer.[8]

  • Approximate Determination: A preliminary, rapid heating is performed to quickly determine an approximate melting range.

  • Accurate Measurement: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of approximately 2°C per minute, through the previously determined approximate range.[5]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass has liquefied (T2) are recorded. The melting point is reported as the range T1-T2.[8]

Solubility Profile

Expertise & Experience: Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its accuracy and direct measurement of a saturated state.[9] It is critical to ensure that equilibrium has been reached, which may require shaking for 24 hours or more, and that the temperature is precisely controlled.[9]

Step-by-Step Protocol:

  • System Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.[9]

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant, controlled temperature until equilibrium is reached (typically 24-48 hours). The continued presence of undissolved solid confirms that the solution is saturated.[9]

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[10]

  • Quantification: A known volume of the clear, saturated filtrate is taken, and the solvent is evaporated. The mass of the remaining solid is measured.[10]

  • Calculation: The solubility is calculated and expressed in units such as g/L or mol/L.[11]

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and revealing details about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the structure of organic molecules. For this compound, ¹H NMR would confirm the number of distinct protons and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and type of carbon atoms.[12][13] The choice of a deuterated solvent is critical; it must dissolve the compound without contributing interfering signals to the ¹H NMR spectrum.[14]

Step-by-Step Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.[14]

  • Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.[14]

  • Data Acquisition: For ¹H NMR, a standard number of scans (e.g., 8-16) are acquired. For ¹³C NMR, which has a much lower natural abundance, a significantly larger number of scans is required to achieve a good signal-to-noise ratio.[13][15]

  • Data Processing: The resulting Free Induction Decay (FID) is subjected to a Fourier transform. The spectrum is then phased and calibrated against the residual solvent peak or an internal standard (e.g., TMS).[14]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key expected signals would include a broad O-H stretch from the alcohol, C-H stretches from the methyl group and the aromatic ring, and C=N and C=C stretches characteristic of the imidazole ring. The thin solid film method is a rapid and effective way to prepare a solid sample for analysis.[1]

Step-by-Step Protocol (Thin Solid Film Method):

  • Sample Preparation: A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[1]

  • Film Deposition: A drop of this solution is placed on an IR-transparent salt plate (e.g., KBr or NaCl).[1]

  • Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.[1]

  • Spectral Acquisition: The plate is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.[1]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. For this compound, electron impact (EI) ionization is a common technique. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight (112.13).[16]

mass_spec_workflow start Sample Introduction ionization Ionization (e.g., Electron Impact) Produces Molecular Ion (M⁺) start->ionization fragmentation Fragmentation (M⁺ breaks into smaller ions) ionization->fragmentation acceleration Ion Acceleration (Electric Field) ionization->acceleration fragmentation->acceleration separation Mass Analyzer (Magnetic Field) Separates ions by m/z ratio acceleration->separation detection Detector Counts ions at each m/z separation->detection output Mass Spectrum (Plot of abundance vs. m/z) detection->output end Data Analysis output->end

Caption: General workflow of an Electron Impact Mass Spectrometer.

Step-by-Step Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer and vaporized.[16]

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺).[17]

  • Fragmentation: Excess energy from the ionization process causes the molecular ions to break apart into smaller, charged fragments.[16]

  • Mass Analysis: The ions are accelerated into a magnetic field, which deflects them according to their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[17]

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[16]

Conclusion

The physical properties of this compound are fundamental to its application in scientific research and development. While some data, such as molecular weight and boiling point, are established, other key parameters like a precise melting point and comprehensive solubility profiles require experimental determination. The protocols outlined in this guide provide a robust framework for obtaining this critical information. By employing these standardized methodologies, researchers can ensure the generation of high-quality, reliable data, thereby facilitating the effective use of this versatile compound in the synthesis of novel chemical entities and the advancement of pharmaceutical science.

References

A Technical Guide to the Solubility of (1-methyl-1H-imidazol-4-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-methyl-1H-imidazol-4-yl)methanol is a versatile heterocyclic building block crucial in the synthesis of pharmaceuticals and other bioactive molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides an in-depth analysis of the physicochemical properties governing the solubility of this compound, presents available solubility data, and outlines a robust experimental protocol for determining solubility, ensuring reliable and reproducible results.

Physicochemical Profile and Solubility Principles

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound possesses distinct features that determine its behavior in different solvent classes.

Key Molecular Properties:

  • Molecular Formula: C₅H₈N₂O[2][3]

  • Molecular Weight: 112.13 g/mol [1][3]

  • Polarity: The presence of a hydroxyl (-OH) group and two nitrogen atoms within the imidazole ring imparts significant polarity to the molecule.

  • Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors.[4] This capability is a primary driver of its solubility in protic solvents.

  • Physical Form: Typically a solid at room temperature.[2][3]

The fundamental principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means that polar compounds like this compound will exhibit higher solubility in polar solvents, while their solubility in nonpolar solvents is expected to be limited. The ability of the solvent to engage in hydrogen bonding and dipole-dipole interactions with the solute is critical.[5]

Caption: Key molecular features of this compound governing solvent interactions.

Solubility Profile in Organic Solvents

While comprehensive, publicly available quantitative data is sparse, the physicochemical properties allow for a well-grounded qualitative and semi-quantitative assessment. Imidazole and its derivatives are known to be readily soluble in polar solvents.[6]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh Strong hydrogen bonding interactions between the solvent's hydroxyl groups and the compound's -OH and imidazole nitrogen atoms.[6]
Polar Aprotic DMSO, Acetonitrile, AcetoneModerate to High Favorable dipole-dipole interactions. Solvents like DMSO are strong hydrogen bond acceptors, facilitating dissolution.
Ethers Diethyl ether, THFLow to Moderate Solubility in ethers is generally lower than in alcohols.[7] The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower.
Halogenated Dichloromethane (DCM)Moderate Capable of dissolving a range of polar compounds, though less effective than protic solvents for this specific molecule.
Nonpolar Aromatic TolueneVery Low Lack of favorable intermolecular interactions. Dominated by weak van der Waals forces which are insufficient to overcome the solute's crystal lattice energy.[5]
Nonpolar Aliphatic Hexane, HeptaneInsoluble/Very Low Significant mismatch in polarity leads to very poor solubility.[5]

Note: This table is based on theoretical principles and data for analogous compounds. Experimental verification is essential.

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise and reliable quantitative data, the shake-flask method is a widely accepted and robust technique.[5] This protocol ensures that equilibrium is reached and provides a self-validating framework for analysis.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)[5]

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. This is to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary tests can determine the minimum time required.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed to pellet the undissolved solid.[5]

  • Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the supernatant through a chemically inert syringe filter into a clean vial.[5] This step is crucial to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to a concentration within the analytical range of the quantification method.

  • Quantification: Analyze the diluted filtrate using a validated HPLC method. The concentration of the solute is determined by comparing the peak area to a pre-established calibration curve generated from standard solutions of known concentrations.[5]

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.

G A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (Shake) at Constant Temp (24-72h) B->C D 4. Centrifuge to Pellet Excess Solid C->D E 5. Withdraw Supernatant with Syringe D->E F 6. Filter with 0.22µm Syringe Filter E->F G 7. Dilute Filtrate Accurately F->G H 8. Quantify by HPLC vs. Calibration Curve G->H I 9. Calculate & Report Solubility (mg/mL) H->I

Caption: Workflow for the experimental determination of equilibrium solubility.

Factors Influencing Solubility Measurements

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining and reporting the temperature at which the measurement was made is critical.[6]

  • Purity: The purity of both the solute and the solvent can affect solubility results. Use high-purity materials for accurate measurements.

  • Equilibrium Time: Insufficient equilibration time will lead to an underestimation of solubility. It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.

Conclusion

This compound is a polar molecule expected to exhibit high solubility in polar protic solvents like methanol and ethanol, and moderate to high solubility in polar aprotic solvents. Its solubility in nonpolar solvents is predicted to be very low. For drug development and process chemistry, this profile suggests that alcoholic solvents are excellent choices for reaction media, while nonpolar solvents like hexane could be effective as anti-solvents for crystallization and purification. For precise process design and optimization, the experimental protocol detailed herein provides a reliable framework for generating accurate, quantitative solubility data.

References

An In-depth Technical Guide to the Crystal Structure of (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological and Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A definitive, publicly available crystal structure for (1-methyl-1H-imidazol-4-yl)methanol could not be located in crystallographic databases as of the last search. This guide, therefore, presents a comprehensive, predictive, and methodological framework for its determination. The protocols and structural analyses are grounded in established crystallographic principles and draw from the published structures of closely related imidazole derivatives, namely 1H-imidazole-1-methanol and (1H-imidazol-4-yl)methanol.

Introduction: The Significance of Imidazole Scaffolds

Imidazole-containing compounds are a cornerstone of medicinal chemistry and materials science.[1] The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, is a key structural motif in numerous biologically active molecules, including the essential amino acid histidine.[2] This scaffold's unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a privileged structure in drug design.[1]

This compound, in particular, serves as a versatile building block in the synthesis of novel pharmaceuticals.[3][4] Its structure is foundational to the development of agents targeting a range of conditions. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is paramount. This knowledge allows for a precise interpretation of its physical and chemical properties, informs the design of new derivatives with enhanced biological activity, and provides crucial data for computational modeling and drug-receptor interaction studies.

This guide provides a detailed roadmap for the synthesis, characterization, crystallization, and eventual crystal structure determination of this compound.

Synthesis and Spectroscopic Characterization

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The following protocol outlines a common route to this compound, followed by the necessary spectroscopic verification steps.

Synthesis Protocol

A plausible synthetic route involves the N-methylation of a suitable precursor, such as 4-(hydroxymethyl)imidazole.

Reaction Scheme:

Step-by-Step Methodology:

  • Precursor Preparation: If not commercially available, 4-(hydroxymethyl)imidazole can be synthesized from the reaction of 1,3-dihydroxyacetone with formaldehyde and ammonia.

  • N-Methylation:

    • Dissolve 4-(hydroxymethyl)imidazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

    • Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the imidazole nitrogen. The choice of a stronger base like NaH ensures complete deprotonation.

    • Cool the reaction mixture in an ice bath to control the exothermic reaction upon addition of the alkylating agent.

    • Slowly add one equivalent of methyl iodide (CH3I) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Verification

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 3.7 ppm), the methylene protons of the methanol group (a singlet around 4.6 ppm), and the two protons on the imidazole ring (two singlets in the aromatic region, typically between 7.0 and 7.5 ppm).

    • ¹³C NMR: The carbon NMR will confirm the presence of all five carbon atoms in the molecule with characteristic shifts for the methyl, methylene, and imidazole ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. C-H, C=N, and C-N stretching vibrations of the imidazole ring will also be present.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₅H₈N₂O) by providing a highly accurate mass-to-charge ratio of the molecular ion.[4]

Crystallization: The Gateway to Structure Determination

Growing diffraction-quality single crystals is often the most challenging step. This compound, being a polar molecule with a hydrogen-bonding hydroxyl group, is amenable to crystallization from a variety of solvents.

Common Crystallization Techniques
  • Slow Evaporation: This is the simplest method. A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Screening for Optimal Conditions: A systematic screening of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) and techniques is crucial for success.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the process of elucidating the three-dimensional structure can begin.

Experimental Workflow

The following diagram outlines the key stages of a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Synthesis & Purity cluster_crystal Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of This compound characterization Spectroscopic Characterization (NMR, IR, MS) synthesis->characterization crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) characterization->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow from synthesis to crystal structure determination.

Detailed Protocol
  • Crystal Mounting: A single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head, often using a cryoprotectant oil.[6]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]

  • Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement:

    • The initial crystal structure is solved using computational methods, such as direct methods, which phase the diffraction data to generate an initial electron density map.[6]

    • This initial model is then refined using a full-matrix least-squares procedure. In this iterative process, the atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.[6]

    • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Expected Crystallographic Data

The following table presents a template of the crystallographic data that would be expected upon successful structure determination, using the data for the related compound (1H-imidazol-4-yl)methanol as a representative example.[7]

ParameterExpected Value (based on a related structure[7])
Chemical formulaC₅H₈N₂O
Formula weight112.13
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)9.5
c (Å)13.0
α (°)90
β (°)105
γ (°)90
Volume (ų)~1000
Z8
Density (calculated) (g/cm³)~1.2
Absorption coefficient (mm⁻¹)~0.09
F(000)480
Crystal size (mm³)0.3 x 0.2 x 0.1
θ range for data collection (°)2.0 - 25.0
Reflections collected>5000
Independent reflections>1700
R_int< 0.05
Goodness-of-fit on F²~1.0
Final R indices [I > 2σ(I)]R₁ < 0.05, wR₂ < 0.15
R indices (all data)R₁ < 0.07, wR₂ < 0.18

Predicted Molecular Structure and Intermolecular Interactions

Based on fundamental chemical principles and the known structures of similar imidazole derivatives, we can predict the key structural features of this compound.

Caption: Predicted molecular structure of this compound.

Bond Lengths and Angles

The imidazole ring is expected to be planar, with bond lengths and angles characteristic of aromatic heterocyclic systems. The C-N and C=N bond lengths within the ring will be intermediate between single and double bonds. The bond angles will be close to the ideal 108° for a five-membered ring.

Intermolecular Interactions: The Role of Hydrogen Bonding

The crystal packing of this compound will be dominated by hydrogen bonding. The hydroxyl group (-OH) is a potent hydrogen bond donor, while the unprotonated nitrogen atom (N3) of the imidazole ring is an effective hydrogen bond acceptor.

It is highly probable that strong O-H···N hydrogen bonds will form, linking adjacent molecules into chains or more complex networks.[7] This is a key difference from the parent (1H-imidazol-4-yl)methanol, where the N-H group can also act as a hydrogen bond donor, leading to a two-dimensional network.[2] In the case of 1H-imidazole-1-methanol, a fascinating head-to-tail hydrogen bonding arrangement leads to the formation of three-membered macrocycles.[5][6] The methylation at the N1 position in our target molecule precludes this specific arrangement but emphasizes the directional and structure-defining nature of these interactions.

Conclusion

The determination of the crystal structure of this compound is an essential step in fully characterizing this important synthetic building block. While a definitive structure is not yet public, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The predicted structural features, particularly the dominant role of O-H···N hydrogen bonding in the crystal lattice, offer valuable insights for researchers in medicinal chemistry and materials science. The precise atomic coordinates and intermolecular interaction patterns revealed by this analysis will undoubtedly fuel the rational design of new, imidazole-based molecules with tailored properties and functions.

References

(1-Methyl-1H-imidazol-4-yl)methanol: A Technical Guide to Unlocking its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course for Discovery

The landscape of medicinal chemistry is rich with heterocyclic scaffolds, among which the imidazole ring holds a position of prominence. Its presence in essential biomolecules like histidine and purines underscores its fundamental role in biological systems.[1] This guide focuses on a specific, yet under-explored derivative: (1-methyl-1H-imidazol-4-yl)methanol. While direct, in-depth research on this particular compound is nascent, its structural motifs suggest a wealth of potential biological activities, from antimicrobial to neurological applications.[2][3]

This document is structured not as a retrospective of established findings, but as a forward-looking technical roadmap. It is designed to empower researchers to systematically investigate the biological activities of this compound. By synthesizing insights from studies on related imidazole compounds and presenting detailed, field-proven experimental protocols, this guide aims to be a catalyst for new discoveries. We will delve into the "why" behind experimental choices, ensuring that each proposed step is a self-validating component of a robust research program.

Section 1: The Imidazole Scaffold - A Foundation of Versatile Bioactivity

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This seemingly simple structure is a powerhouse of chemical properties that translate into diverse biological functions. Its ability to act as a proton donor and acceptor, coordinate with metal ions, and participate in hydrogen bonding allows imidazole-containing molecules to interact with a wide array of biological targets.[4] Consequently, imidazole derivatives have been successfully developed as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[2][5][6]

This compound, with its N-methylated imidazole core and a hydroxymethyl substituent, presents a unique combination of features. The N-methylation prevents tautomerization and can influence the molecule's pharmacokinetic properties, while the hydroxymethyl group provides a potential site for further functionalization or interaction with biological targets.

Section 2: Potential Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on imidazole derivatives, we can hypothesize several potential biological activities for this compound. This section will explore these possibilities and the underlying mechanistic rationales.

Antimicrobial Activity

The imidazole scaffold is a cornerstone of antifungal drug discovery, with well-known examples like ketoconazole and miconazole. The proposed mechanism for many antifungal imidazoles involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

  • Hypothesis: this compound may exhibit antifungal activity by targeting ergosterol biosynthesis or other essential fungal pathways. Its antibacterial potential could stem from interference with bacterial cell wall synthesis or DNA replication.[7]

Neurological Activity

Several imidazole-containing compounds are known to possess neurological activity. For instance, some derivatives have been investigated for their potential as anticonvulsant agents.[8] The ability of small, relatively polar molecules to cross the blood-brain barrier is a key factor in developing neurologically active drugs.[3]

  • Hypothesis: The structural features of this compound may allow it to modulate the activity of central nervous system receptors or enzymes, warranting investigation into its potential anticonvulsant, anxiolytic, or other neuropharmacological effects.

Anticancer Activity

The imidazole ring is present in several anticancer agents. The mechanisms of action are diverse and can include inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.

  • Hypothesis: this compound could exert cytotoxic effects on cancer cell lines through various mechanisms. Its potential as a sirtuin inhibitor, a class of enzymes implicated in cancer, is an intriguing avenue for exploration.[9]

Section 3: A Practical Guide to Investigating Biological Activity

This section provides detailed, step-by-step experimental protocols to systematically evaluate the hypothesized biological activities of this compound.

Synthesis of this compound

A reliable synthesis of the target compound is the essential first step. Several synthetic routes have been reported, with one common method involving the reduction of a corresponding ester or aldehyde.

Experimental Protocol: Synthesis via Reduction

  • Starting Material: Ethyl 1-methyl-1H-imidazole-4-carboxylate.

  • Reduction:

    • Suspend the starting ester in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), in portions.

    • Allow the reaction to stir at 0°C for a specified time, then warm to room temperature and stir until completion (monitor by TLC).

  • Work-up:

    • Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

    • Filter the resulting solid and wash with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing

To assess the potential antifungal and antibacterial properties, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation:

    • Culture the selected fungal (e.g., Candida albicans, Aspergillus niger) and bacterial (e.g., Staphylococcus aureus, Escherichia coli) strains on appropriate agar plates.

    • Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria; 30°C for 48-72 hours for fungi).

  • MIC Determination:

    • Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation: Antimicrobial Activity

MicroorganismMIC (µg/mL) of this compound
Staphylococcus aureus[Experimental Result]
Escherichia coli[Experimental Result]
Candida albicans[Experimental Result]
Aspergillus niger[Experimental Result]
In Vitro Cytotoxicity Assay

Evaluating the cytotoxic potential of the compound against cancer cell lines is a crucial step in assessing its anticancer activity. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., a lung cancer line like A549, a breast cancer line like MCF-7) and a non-cancerous cell line (e.g., human dermal fibroblasts) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Data Presentation: Cytotoxicity Profile

Cell LineIC50 (µM) of this compound
A549 (Lung Cancer)[Experimental Result]
MCF-7 (Breast Cancer)[Experimental Result]
Human Dermal Fibroblasts[Experimental Result]

Section 4: Visualizing Experimental Workflows and Potential Mechanisms

To provide a clearer understanding of the proposed research, the following diagrams illustrate a key experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_followup Follow-up Studies synthesis Synthesis of This compound purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial cytotoxicity Cytotoxicity Assay (IC50 Determination) characterization->cytotoxicity mechanism Mechanism of Action Studies antimicrobial->mechanism cytotoxicity->mechanism in_vivo In Vivo Efficacy (Animal Models) mechanism->in_vivo signaling_pathway compound This compound enzyme Lanosterol 14α-demethylase compound->enzyme Inhibition ergosterol Ergosterol enzyme->ergosterol Blocked Conversion lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Essential Component death Fungal Cell Death membrane->death

References

An In-depth Technical Guide to the Discovery and History of (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-imidazol-4-yl)methanol, a key building block in modern medicinal chemistry, possesses a rich and evolving history rooted in the foundational explorations of imidazole synthesis. This technical guide provides a comprehensive overview of the discovery and historical development of this versatile molecule. We will delve into the early, often low-yielding, synthetic approaches to its core imidazole framework, the critical advancements in regioselective N-methylation, and the modern, efficient protocols that have made this compound readily accessible for pharmaceutical research and development. This guide will serve as an in-depth resource, elucidating the scientific journey from early curiosities to a cornerstone of contemporary drug discovery.

Introduction: The Emergence of a Privileged Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine.[1] The substitution pattern on this five-membered heterocycle dramatically influences its physicochemical properties and biological activity. This compound, with its strategic placement of a methyl group on one nitrogen and a hydroxymethyl group on the carbon backbone, has emerged as a particularly valuable intermediate. This substitution prevents the tautomerism inherent in many 4(5)-substituted imidazoles and provides a handle for further chemical modification, making it a desirable component in the synthesis of novel therapeutic agents.[2] Its utility is particularly noted in the development of drugs for neurological disorders, as well as antifungal and antibacterial agents.

Early Explorations: The Quest for Substituted Imidazoles

The story of this compound begins not with its direct synthesis, but with the challenging early efforts to prepare its unmethylated precursor, 4(5)-hydroxymethylimidazole. These foundational studies laid the groundwork for the eventual development of more sophisticated synthetic strategies.

The Dawn of Imidazole Synthesis: From Glyoxaline to Functionalized Derivatives

The first synthesis of the parent imidazole ring was reported by Heinrich Debus in 1858, who prepared it from glyoxal and formaldehyde in ammonia, initially naming the compound "glyoxaline".[2] However, the controlled synthesis of specifically substituted imidazoles, particularly those with functional groups amenable to further modification, remained a significant challenge for decades.

Pioneering Attempts at Hydroxymethylation: The Work of Windaus and Erlenmeyer

The early 20th century saw the first documented attempts to introduce a hydroxymethyl group onto an imidazole ring. A 1909 publication by Windaus described the reaction of 4-methylimidazole with formaldehyde in a sealed tube at 120°C for eight hours, which produced 4-methyl-5-hydroxymethylimidazole in small amounts.[3] Later, in 1948, Erlenmeyer and his colleagues revisited this method, reporting a meager yield of 11% after heating for 4-6 hours at the same temperature.[3] These early forays were hampered by low yields and harsh reaction conditions, rendering them unsuitable for large-scale production.

A 1916 paper by F. L. Pyman, titled "Derivatives of glyoxaline-4(or 5)-formaldehyde and glyoxaline-4(or 5)-carboxylic acid. A new synthesis of histidine," further highlights the interest in and challenges of functionalizing the imidazole ring at the 4(5)-position during this era.[4] While not describing the synthesis of the target molecule directly, Pyman's work on related aldehydes and carboxylic acids was crucial in advancing the understanding of imidazole chemistry.

The Advent of N-Methylation: A Crucial Step Towards Specificity

The synthesis of this compound required a reliable method for the N-methylation of the imidazole ring. Early methods for N-alkylation of imidazoles were often non-selective, yielding a mixture of 1,4- and 1,5-disubstituted products due to tautomerism of the starting material. The development of regioselective methylation techniques was a critical breakthrough.

While a definitive "first synthesis" of this compound in the early 20th century remains elusive in the readily available literature, the groundwork for its eventual preparation was laid by the broader studies into imidazole N-alkylation. Industrial methods for producing the simpler 1-methylimidazole often involve the acid-catalyzed reaction of imidazole with methanol.[5] For laboratory-scale synthesis, a common approach is the deprotonation of imidazole with a strong base to form the imidazolide anion, followed by reaction with a methylating agent like methyl iodide.[5]

Modern Synthetic Routes: Efficiency and Scalability

The demand for this compound as a pharmaceutical intermediate has driven the development of numerous efficient and scalable synthetic routes. These modern methods can be broadly categorized into two approaches: the construction of the substituted imidazole ring from acyclic precursors, and the modification of a pre-existing imidazole scaffold.

Building from the Ground Up: Ring Formation Strategies

Modern organic synthesis offers several pathways to construct the 1-methyl-4-hydroxymethylimidazole ring system directly. One notable example is the Van Leusen imidazole synthesis, which allows for the creation of various substituted imidazoles.[6] This and other multi-component reactions provide a high degree of flexibility in accessing a range of imidazole derivatives.

Functionalizing the Core: Modification of Pre-existing Imidazoles

The more common and often more practical approach involves the synthesis of a 4-substituted imidazole followed by N-methylation.

4.2.1. Synthesis of the 4-(Hydroxymethyl)imidazole Precursor

Significant improvements have been made since the early work of Windaus and Erlenmeyer. Modern methods for preparing 4(5)-hydroxymethylimidazole and its analogues often involve the reduction of the corresponding carboxylic acid or its ester. For example, 4-(hydroxymethyl)-5-methylimidazole can be prepared by the reduction of ethyl 4-methylimidazole-5-carboxylate with reducing agents like lithium aluminum hydride.[7] Patents also describe processes for preparing 4-(hydroxymethyl)imidazole compounds by reducing the corresponding 4-imidazolecarboxylic acid esters using an alkali metal in liquid ammonia.[6]

Another approach involves the controlled reaction of 4-methylimidazole with formaldehyde under optimized conditions, as detailed in various patents. For instance, reacting 4-methylimidazole with formaldehyde in a concentrated aqueous sodium chloride solution in the presence of a strong inorganic base can produce 4(5)-hydroxymethyl-5(4)-methylimidazole in good yield.[3]

4.2.2. Regioselective N-Methylation

With an efficient synthesis of the 4(5)-hydroxymethylimidazole precursor secured, the final step is the regioselective introduction of the methyl group at the N-1 position. This is typically achieved by first protecting the hydroxyl group, followed by N-methylation, and subsequent deprotection. Alternatively, direct methylation can be performed, followed by separation of the resulting 1,4- and 1,5-isomers. The choice of solvent and base can significantly influence the regioselectivity of the methylation reaction.

Experimental Protocols: A Representative Modern Synthesis

The following is a representative, multi-step synthesis of this compound based on modern laboratory procedures.

Step 1: Synthesis of 4(5)-Hydroxymethylimidazole

This step is based on the reduction of a commercially available imidazole-4-carboxylic acid ester.

  • Materials: Ethyl imidazole-4-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄), Diethyl ether, Ethyl acetate.

  • Procedure:

    • A solution of ethyl imidazole-4-carboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the sequential addition of water and 15% aqueous NaOH.

    • The resulting precipitate is filtered off and washed with THF.

    • The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude 4(5)-hydroxymethylimidazole.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: N-Methylation to this compound

This step involves the direct methylation of the synthesized 4(5)-hydroxymethylimidazole.

  • Materials: 4(5)-Hydroxymethylimidazole, Sodium hydride (NaH), Anhydrous N,N-dimethylformamide (DMF), Methyl iodide (CH₃I), Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate, Brine.

  • Procedure:

    • To a stirred solution of 4(5)-hydroxymethylimidazole in anhydrous DMF at 0 °C under an inert atmosphere, NaH is added portion-wise.

    • The mixture is stirred at 0 °C for 30 minutes.

    • Methyl iodide is added dropwise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

    • The mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The resulting crude product, a mixture of 1,4- and 1,5-isomers, is purified by column chromatography on silica gel to isolate this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
CAS Number 17289-25-7
Appearance White to off-white solid
Melting Point 104-108 °C
Boiling Point Not available
Solubility Soluble in water and polar organic solvents

Visualization of Synthetic Pathways

Diagram 1: Historical vs. Modern Synthesis of 4(5)-Hydroxymethylimidazole

G cluster_0 Historical Route (Low Yield) cluster_1 Modern Route (High Yield) A 4-Methylimidazole C 4(5)-Hydroxymethylimidazole A->C Windaus (1909) Erlenmeyer (1948) High Temp/Pressure B Formaldehyde B->C D Imidazole-4-carboxylic acid ester F 4(5)-Hydroxymethylimidazole D->F Reduction E Reducing Agent (e.g., LiAlH4) E->F

Caption: Comparison of early and modern synthetic approaches to 4(5)-hydroxymethylimidazole.

Diagram 2: General Workflow for the Synthesis of this compound

G A Start: Imidazole Precursor (e.g., Imidazole-4-carboxylic acid ester) B Step 1: Synthesis of 4(5)-Hydroxymethylimidazole A->B Reduction C Step 2: N-Methylation B->C Methylating Agent (e.g., CH3I) D Purification (Chromatography) C->D E Final Product: This compound D->E

Caption: A streamlined workflow for the modern synthesis of the target molecule.

Conclusion: From a Historical Curiosity to a Modern Mainstay

The journey of this compound from its conceptual origins in early 20th-century imidazole chemistry to its current status as a readily available and highly valuable building block is a testament to the progress of synthetic organic chemistry. The initial struggles with low yields and harsh conditions have been overcome by the development of sophisticated, high-yielding, and regioselective synthetic methodologies. This evolution has unlocked the potential of this molecule, enabling its widespread use in the discovery and development of new medicines. As researchers continue to explore the vast chemical space of imidazole derivatives, the foundational history and refined synthesis of this compound will undoubtedly continue to play a pivotal role in shaping the future of pharmaceutical sciences.

References

Methodological & Application

Synthesis of (1-methyl-1H-imidazol-4-yl)methanol: A Detailed Guide from Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, three-step synthetic pathway for the preparation of (1-methyl-1H-imidazol-4-yl)methanol, a valuable building block in pharmaceutical and materials science research. Starting from the readily available heterocycle, imidazole, the synthesis proceeds through N-methylation, regioselective formylation via the Vilsmeier-Haack reaction, and subsequent chemoselective reduction of the resulting aldehyde. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying chemical principles, reaction mechanisms, and critical experimental parameters to ensure reproducible and high-yield synthesis.

Introduction

Imidazole and its derivatives are fundamental scaffolds in a vast array of biologically active molecules, including the natural amino acid histidine and numerous pharmaceuticals. The specific target of this guide, this compound, incorporates key structural features—a methylated imidazole core and a primary alcohol functional group—that make it a versatile intermediate for further chemical elaboration. The strategic placement of the hydroxymethyl group at the C4 position is crucial for its utility in constructing more complex molecular architectures. This document outlines a reliable and scalable laboratory synthesis from imidazole, focusing on robust and well-established chemical transformations.

Overall Synthetic Strategy

The synthesis is designed as a linear, three-step sequence. Each step is chosen for its efficiency, reliability, and use of common laboratory reagents.

  • Step 1: N-Methylation of Imidazole. The synthesis commences with the protection and activation of the imidazole ring via methylation of one of the nitrogen atoms to yield 1-methylimidazole.

  • Step 2: Vilsmeier-Haack Formylation. The electron-rich 1-methylimidazole undergoes electrophilic aromatic substitution to introduce a formyl (-CHO) group. The Vilsmeier-Haack reaction is employed for its high efficiency and regioselectivity in formylating heteroaromatic compounds.[1]

  • Step 3: Aldehyde Reduction. The final step involves the selective reduction of the 1-methyl-1H-imidazole-4-carbaldehyde to the target primary alcohol, this compound, using a mild hydride reducing agent.

Synthesis_Scheme Imidazole Imidazole Methylimidazole 1-Methylimidazole Imidazole->Methylimidazole Step 1: N-Methylation Aldehyde 1-Methyl-1H-imidazole-4-carbaldehyde Methylimidazole->Aldehyde Step 2: Vilsmeier-Haack Formylation Alcohol This compound Aldehyde->Alcohol Step 3: Aldehyde Reduction

Caption: Overall three-step synthesis pathway.

Part 1: Synthesis of 1-Methylimidazole

Scientific Rationale

The initial N-methylation of imidazole is a crucial step that not only prevents unwanted side reactions at the N-H position in subsequent steps but also activates the imidazole ring for electrophilic substitution. While various methylating agents like methyl iodide or dimethyl sulfate can be used, this protocol utilizes dimethyl carbonate (DMC) as a greener and safer alternative.[2] The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the methyl group of DMC. The reaction is often performed at elevated temperatures without a catalyst to achieve high yields.[2]

Experimental Protocol

Materials:

  • Imidazole (C₃H₄N₂)

  • Dimethyl carbonate (DMC, C₃H₆O₃)

  • 100 mL three-necked round-bottom flask

  • Reflux condenser and distillation column

  • Heating mantle with magnetic stirrer

  • Mechanical stirrer

Procedure:

  • Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer and a distillation column.

  • Add imidazole (34.0 g, 0.5 mol) to the flask.

  • Heat the reactor to 170°C.

  • Once the temperature is stable, slowly feed dimethyl carbonate (DMC) into the reactor at a rate of approximately 9 g/hour (0.1 mol/hour) over 9 hours.[2]

  • During the addition, methanol is formed as a byproduct and can be removed by distillation.

  • After the addition is complete, continue heating for an additional hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The resulting product, 1-methylimidazole, can be purified by vacuum distillation.

Safety Precautions:

  • Dimethyl carbonate is flammable. Handle with care and avoid open flames.

  • The reaction is conducted at a high temperature. Ensure proper shielding and temperature control.

  • Work in a well-ventilated fume hood.

Part 2: Synthesis of 1-Methyl-1H-imidazole-4-carbaldehyde

Scientific Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction involves two key stages: the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), followed by the electrophilic attack of this reagent on the 1-methylimidazole ring.[3][5] The imidazole ring is sufficiently activated by the N-methyl group to undergo substitution, primarily at the C4 or C5 position. The subsequent aqueous workup hydrolyzes the intermediate iminium salt to yield the desired aldehyde.[6]

Experimental Protocol

Materials:

  • 1-Methylimidazole (C₄H₆N₂)

  • N,N-Dimethylformamide (DMF, C₃H₇NO), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate (CH₃COONa)

  • Deionized water

  • Ice bath

  • 250 mL three-necked round-bottom flask with dropping funnel and nitrogen inlet

Procedure:

Vilsmeier_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup and Purification DMF_POCl3 Cool DMF in DCM to 0°C Add_POCl3 Add POCl₃ dropwise DMF_POCl3->Add_POCl3 Stir_Reagent Stir for 30 min at 0°C Add_POCl3->Stir_Reagent Add_Imidazole Add 1-Methylimidazole dropwise at 0°C Stir_Reagent->Add_Imidazole Warm_React Warm to RT, then heat to 40°C Add_Imidazole->Warm_React Stir_Overnight Stir overnight (12-16 h) Warm_React->Stir_Overnight Quench Pour onto ice and add NaOAc solution Stir_Overnight->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

  • Vilsmeier Reagent Preparation: In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve anhydrous DMF (10.95 g, 0.15 mol) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (23.0 g, 0.15 mol) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Formylation: To the pre-formed Vilsmeier reagent, add a solution of 1-methylimidazole (8.21 g, 0.1 mol) in anhydrous DCM (20 mL) dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40°C. Stir the reaction mixture overnight (12-16 hours).

  • Workup: Carefully pour the reaction mixture onto crushed ice (approx. 200 g). Once the ice has melted, slowly add a solution of sodium acetate (41.0 g, 0.5 mol) in 100 mL of water to neutralize the acid and hydrolyze the intermediate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford 1-methyl-1H-imidazole-4-carbaldehyde as a solid.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

  • The reaction quench is exothermic. Perform it slowly and with adequate cooling.

Part 3: Synthesis of this compound

Scientific Rationale

The final step is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its chemoselectivity; it readily reduces aldehydes and ketones without affecting the aromatic imidazole ring.[7][8] The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.[8][9]

Experimental Protocol

Materials:

  • 1-Methyl-1H-imidazole-4-carbaldehyde (C₅H₆N₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (CH₃OH)

  • Deionized water

  • Ethyl acetate

  • 100 mL round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 1-methyl-1H-imidazole-4-carbaldehyde (5.5 g, 50 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.9 g, 50 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C. Hydrogen gas evolution will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Carefully add deionized water (20 mL) to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield this compound. The product can be further purified by recrystallization if necessary.

Safety Precautions:

  • Sodium borohydride reacts with acidic and protic solvents to release hydrogen gas, which is flammable. Add it slowly and ensure adequate ventilation.

  • The quenching step can be exothermic. Perform it with cooling.

Summary of Results

StepProductStarting MaterialMol. Weight ( g/mol )Typical Yield (%)Purity (by NMR)
11-MethylimidazoleImidazole82.1090-95%>98%
21-Methyl-1H-imidazole-4-carbaldehyde1-Methylimidazole110.1170-80%>97%
3This compound1-Methyl-1H-imidazole-4-carbaldehyde112.1385-95%>98%

References

Protocol for the Synthesis of (1-methyl-1H-imidazol-4-yl)methanol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed experimental protocol for the synthesis of (1-methyl-1H-imidazol-4-yl)methanol, a valuable substituted imidazole building block in medicinal chemistry and drug development.[1] The protocol outlines a modified Debus-Radziszewski imidazole synthesis, a robust and efficient one-pot method. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and comprehensive safety guidelines.

Introduction

Substituted imidazoles are a cornerstone of modern medicinal chemistry, forming the core structure of numerous biologically active molecules.[2][3] The target molecule, this compound, serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its structure, featuring a methylated nitrogen and a hydroxymethyl group, provides specific steric and electronic properties that are advantageous for molecular scaffolding and interaction with biological targets.

This protocol details a one-pot synthesis that leverages the principles of the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and an ammonia source to form the imidazole ring.[3] In this adaptation, 1,3-dihydroxyacetone dimer serves as the precursor to the C4 and C5 of the imidazole backbone, formaldehyde provides the C2 carbon, and a combination of methylamine and ammonia furnishes the nitrogen atoms, leading to the desired N-1 methylation.

Reaction Scheme and Mechanism

The synthesis proceeds via a multi-component condensation reaction.

Overall Reaction:

Proposed Mechanism (Simplified):

The reaction is believed to proceed through the formation of a diimine intermediate from the reaction of methylamine and ammonia with formaldehyde and the dicarbonyl species derived from 1,3-dihydroxyacetone. This is followed by cyclization and subsequent dehydration to form the aromatic imidazole ring. The use of both methylamine and ammonia is crucial for obtaining the desired N-1 methylated product.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentFormulaMW ( g/mol )CAS No.Notes
1,3-Dihydroxyacetone dimerC₆H₁₂O₆180.16N/ADimer of 96-26-4
Formaldehyde (37% in H₂O)CH₂O30.0350-00-0Stabilized with methanol
Methylamine (40% in H₂O)CH₅N31.0674-89-5Corrosive and flammable
Ammonium Hydroxide (28-30%)NH₄OH35.041336-21-6Corrosive
Ethanol (95%)C₂H₅OH46.0764-17-5Solvent
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying Agent

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • NMR tubes and spectrometer

  • Mass spectrometer

Experimental Protocol

This protocol is designed to yield approximately 1-2 grams of the final product.

Reaction Setup
  • Assemble the Reaction Apparatus: Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

  • Charge the Flask: To the flask, add 1,3-dihydroxyacetone dimer (9.0 g, 0.05 mol).

  • Add Solvents and Reagents: Add ethanol (100 mL) to the flask and begin stirring. To this suspension, add aqueous methylamine (40%, 7.75 mL, 0.10 mol).[4] Then, add ammonium hydroxide (28-30%, 6.7 mL, 0.10 mol).

  • Add Formaldehyde: Slowly add aqueous formaldehyde (37%, 7.5 mL, 0.10 mol) to the reaction mixture.[5][6] The addition should be done carefully as the initial reaction can be exothermic.

Reaction Execution
  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

  • Monitor Reaction: Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

Work-up and Purification
  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain a viscous residue.

  • Extraction: Dissolve the residue in 50 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Rationale: The product has some polarity due to the hydroxyl group but should be extractable into ethyl acetate, leaving behind more polar impurities and inorganic salts.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes, followed by ethyl acetate:methanol (e.g., 95:5) to isolate the final product.

    • Rationale: Column chromatography is essential to separate the target compound from unreacted starting materials and side products.

Characterization

The identity and purity of the synthesized this compound should be confirmed by NMR spectroscopy and mass spectrometry.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methyl group (~3.7 ppm), a singlet for the hydroxymethyl protons (~4.6 ppm), and two singlets for the imidazole ring protons (~6.9 and ~7.5 ppm).[7]

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the methyl carbon, the hydroxymethyl carbon, and the three imidazole ring carbons.[7]

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ (C₅H₈N₂O, MW = 112.13).[1]

Safety Precautions

This protocol involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled.[6][8] It is a suspected carcinogen and can cause severe skin burns and eye damage.[5][9] Always handle in a fume hood and wear gloves and safety goggles.

  • Methylamine: A flammable liquid and vapor that causes severe skin burns and eye damage.[4][10][11] It can also cause respiratory irritation.[10]

  • 1,3-Dihydroxyacetone: May cause skin and eye irritation.[12] Avoid creating dust.[13][14]

  • Ammonium Hydroxide: Corrosive and can cause severe skin burns and eye damage. Use in a well-ventilated area.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6][12]

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Flask: 1,3-Dihydroxyacetone Dimer B Add Solvents & Reagents: Ethanol, Methylamine, NH4OH A->B C Add Formaldehyde B->C D Reflux at 80-85°C for 4-6 hours C->D E Monitor by TLC D->E F Cool & Concentrate E->F G Aqueous Work-up & Extraction with EtOAc F->G H Dry & Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Workflow for the synthesis of this compound.

Simplified Reaction Mechanism

G Reactants Dihydroxyacetone + Formaldehyde + CH3NH2 / NH3 Intermediate Diimine Intermediate Reactants->Intermediate Condensation Cyclization Cyclization & Dehydration Intermediate->Cyclization Product This compound Cyclization->Product Aromatization

Caption: Simplified mechanism for the formation of the imidazole ring.

References

The Versatile Synthon: A Guide to the Use of (1-methyl-1H-imidazol-4-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. (1-methyl-1H-imidazol-4-yl)methanol, a structurally simple yet functionally rich molecule, has emerged as a versatile and valuable building block. Its unique combination of a nucleophilic N-methylated imidazole ring and a reactive primary alcohol moiety provides a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthetic utility of this compound, providing researchers, scientists, and drug development professionals with detailed application notes, robust protocols, and insights into the causality behind experimental choices. The imidazole nucleus is a cornerstone in many pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate to metallic centers in enzymes, making its derivatives perennial candidates in drug discovery programs.[1][2]

This document is structured to provide a comprehensive understanding of the reactivity and applications of this compound, moving from fundamental properties to specific synthetic transformations and their application in the synthesis of bioactive molecules.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is the foundation of its effective and safe use in any synthetic endeavor.

PropertyValueReference(s)
CAS Number 17289-25-7[3]
Molecular Formula C₅H₈N₂O[3]
Molecular Weight 112.13 g/mol [3]
Appearance Yellow to brown solid[3]
Storage Store at 0-8°C, sealed in a dry place[3]
SMILES Cn1cnc(CO)c1

Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the independent or concerted reactivity of its two primary functional groups: the hydroxymethyl group and the N-methylated imidazole ring. The imidazole ring, being electron-rich, can influence the reactivity of the C4-substituent and can also act as a ligand for metal catalysts. The methyl group at the N1 position prevents competing N-H reactivity seen in related imidazole-4-methanols, simplifying its synthetic transformations.

References

The Versatile Role of (1-methyl-1H-imidazol-4-yl)methanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-methyl-1H-imidazol-4-yl)methanol is a pivotal heterocyclic building block in contemporary pharmaceutical development. Its unique structural features—a methylated imidazole ring combined with a primary alcohol—offer a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its role as a key intermediate in the synthesis of targeted therapies, such as kinase inhibitors, and its potential in the development of novel antifungal and antibacterial agents. Detailed protocols for key synthetic transformations are provided, underscoring the practical utility of this compound for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Importance of the Methyl-Imidazole Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its ability to act as a hydrogen bond donor and acceptor, a coordination site for metal ions in metalloenzymes, and a bioisosteric replacement for other functional groups makes it a highly valuable component in drug design. The addition of a methyl group at the N1 position, as seen in this compound, serves several critical functions:

  • Blocks Tautomerization: N-methylation prevents tautomerization, leading to a single, defined constitutional isomer. This is crucial for consistent biological activity and simplified structure-activity relationship (SAR) studies.

  • Modulates Physicochemical Properties: The methyl group increases lipophilicity, which can enhance membrane permeability and influence oral bioavailability.

  • Provides a Handle for Further Functionalization: The primary alcohol at the 4-position is a versatile functional group that can be readily converted into a wide array of other functionalities, such as halides, ethers, esters, and amines, enabling its incorporation into larger, more complex molecules.

This compound, with a molecular formula of C₅H₈N₂O and a molecular weight of 112.13 g/mol , is recognized for its stability and reactivity, making it an efficient intermediate in multi-step syntheses[1][2].

Application in the Synthesis of Kinase Inhibitors: The Nilotinib Case Study

A prominent application of substituted methyl-imidazole building blocks is in the synthesis of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapies. While not a direct precursor, the structural motif of this compound is central to key intermediates used in the synthesis of drugs like Nilotinib . Nilotinib is a highly potent Bcr-Abl kinase inhibitor used to treat chronic myelogenous leukemia (CML)[1][3][4].

The core of Nilotinib contains a 4-methyl-1H-imidazole moiety linked to a trifluoromethyl-aniline fragment. A key intermediate in many reported syntheses of Nilotinib is 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine [4][5][6]. The synthesis of this and similar intermediates showcases the strategic importance of the methyl-imidazole scaffold.

The general synthetic logic involves coupling an imidazole-containing nucleophile with an aromatic electrophile. This compound provides a foundational structure that can be elaborated into such key intermediates. For instance, the alcohol can be converted into a more reactive leaving group, facilitating its use in coupling reactions.

Logical Workflow for Intermediate Synthesis

G cluster_0 Activation of Hydroxyl Group cluster_1 Coupling to Aromatic Core cluster_2 Final API Synthesis A This compound B 4-(Chloromethyl)-1-methyl-1H-imidazole (Activated Intermediate) A->B  SOCl₂ or PCl₅ D Key Kinase Inhibitor Intermediate (e.g., Nilotinib Precursor) B->D  Nucleophilic Substitution  (e.g., Buchwald-Hartwig Coupling) C Aromatic Precursor (e.g., 3-amino-5-bromobenzotrifluoride) C->D F Nilotinib (API) D->F  Amide Coupling E Pyrimidyl-aminobenzoic acid E->F

Caption: Synthetic workflow for a Nilotinib-like kinase inhibitor.

Application in Antifungal Drug Development

Imidazole-containing compounds form the backbone of many "azole" antifungal agents. These drugs, such as ketoconazole and clotrimazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane[7][8]. Disruption of ergosterol production leads to increased membrane permeability and ultimately, fungal cell death.

This compound serves as a valuable starting material for creating novel antifungal candidates. The imidazole core provides the necessary functionality to bind to the heme iron in the active site of the P450 enzyme, while the hydroxymethyl group allows for the attachment of various side chains designed to enhance potency, selectivity, and pharmacokinetic properties[1][7][9].

Antifungal Mechanism of Action

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Lanosterol Lanosterol Intermediate Intermediate Metabolite Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains ImidazoleDrug Imidazole-based Antifungal (Derived from building block) ImidazoleDrug->Lanosterol Inhibits

Caption: Inhibition of ergosterol synthesis by imidazole antifungals.

Experimental Protocols

The following protocols are representative of the key transformations involving this compound and are intended for use by trained laboratory professionals.

Protocol 1: Synthesis of 4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

This protocol describes the conversion of the primary alcohol to a more reactive chloromethyl group, a common step for subsequent nucleophilic substitution reactions. This procedure is adapted from established methods for similar imidazole derivatives.

Rationale: Thionyl chloride (SOCl₂) is an effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, with the release of SO₂ and HCl as gaseous byproducts, which drives the reaction to completion. The product is isolated as a hydrochloride salt, which is often a stable, crystalline solid.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, nitrogen inlet

Procedure:

  • Under a nitrogen atmosphere, add this compound (5.0 g, 44.6 mmol) to a round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous dichloromethane (10 mL) to dissolve the starting material.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add thionyl chloride (50 mL) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Gently heat the mixture to reflux for 3 hours to ensure the reaction goes to completion.

  • Cool the mixture back to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM.

  • To the resulting residue, add diethyl ether to precipitate the product.

  • Collect the solid precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride as a solid.

Expected Results:

ParameterExpected Value
Product 4-(Chloromethyl)-1-methyl-1H-imidazole HCl
Appearance White to off-white solid
Yield 80-90%
¹H NMR (DMSO-d₆) δ (ppm): 9.2 (s, 1H), 7.8 (s, 1H), 4.9 (s, 2H), 3.9 (s, 3H)
Protocol 2: O-Alkylation of this compound

This protocol details the etherification of the hydroxyl group, a common strategy to introduce diverse side chains for SAR studies.

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, nitrogen-flushed flask, add a suspension of NaH (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq.) to the reaction mixture and stir at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Expected Results (for Benzyl Ether):

ParameterExpected Value
Product 4-(Benzyloxymethyl)-1-methyl-1H-imidazole
Appearance Colorless to pale yellow oil
Yield 75-85%
¹H NMR (CDCl₃) δ (ppm): 7.45-7.25 (m, 6H), 7.0 (s, 1H), 4.6 (s, 2H), 4.5 (s, 2H), 3.7 (s, 3H)

Conclusion

This compound is more than just a simple heterocyclic alcohol; it is a strategically designed building block that provides medicinal chemists with a reliable and versatile entry point into several classes of high-value pharmaceutical targets. Its application in the synthesis of intermediates for kinase inhibitors like Nilotinib and its potential for developing new antifungal agents highlight its significance. The protocols outlined herein demonstrate its practical utility in key synthetic transformations, empowering researchers to efficiently incorporate this valuable scaffold into their drug discovery programs.

References

Application Notes & Protocols: Strategic Synthesis of Novel Antifungal Agents from (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in the development of clinically significant antifungal agents, primarily due to its ability to inhibit fungal cytochrome P450 enzymes.[1] Specifically, these agents target lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[2][3] Ergosterol is an indispensable component for maintaining the integrity and functionality of the fungal cell membrane; its disruption leads to fungal cell death.[2][3] This guide provides a detailed exploration of synthetic strategies utilizing (1-methyl-1H-imidazol-4-yl)methanol, a versatile and strategically important starting material for creating novel antifungal candidates. We will delve into core synthetic protocols, the rationale behind experimental choices, structure-activity relationship (SAR) insights, and methods for biological evaluation.

Introduction: The Strategic Importance of the 1-Methylimidazole Moiety

The 1-methyl-1H-imidazol-4-yl moiety serves as a crucial pharmacophore. The N-methylation at position 1 prevents potential metabolic N-dealkylation and locks the substituent pattern, which can be critical for consistent binding to the target enzyme. The hydroxymethyl group at the 4-position provides a reactive handle for introducing diverse structural motifs through etherification, a common strategy in the synthesis of miconazole and its analogues.[4][5] This application note will provide researchers with robust protocols and the underlying chemical logic to leverage this compound for the discovery of next-generation antifungal agents.

Section 1: Synthesis of the Core Building Block: this compound

Before its use in constructing more complex molecules, the starting material itself must be synthesized or procured. A common and efficient laboratory-scale synthesis involves the reduction of a corresponding carbonyl compound.

Protocol 1.1: Reduction of 1-methyl-1H-imidazole-4-carbaldehyde

This protocol details the reduction of the aldehyde precursor to the primary alcohol using a powerful reducing agent, lithium aluminum hydride (LAH).

Rationale: LAH is chosen for its high reactivity and efficiency in reducing aldehydes to primary alcohols. The reaction is typically conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. The workup with sodium sulfate decahydrate is a careful quenching method that avoids the use of aqueous solutions which can complicate product isolation.[6]

Materials:

  • 1-methyl-1H-imidazole-4-carbaldehyde

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Celite

  • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

  • Suspend 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous THF in a dry round-bottom flask under a nitrogen atmosphere.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Carefully add LiAlH₄ (approx. 2.0 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 10 minutes, then warm to room temperature and stir for 1 hour, or until TLC analysis indicates complete consumption of the starting material.

  • With vigorous stirring, quench the excess hydride by the cautious, slow addition of solid Na₂SO₄·10H₂O until gas evolution ceases. Caution: This quenching is exothermic.

  • Add additional THF if the slurry becomes too thick to stir effectively.

  • Continue stirring for 1 hour, then filter the suspension through a pad of Celite to remove the aluminum salts.

  • Wash the filter cake with additional THF.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound, which can be used in the next step, often without further purification.[6]

Section 2: Core Synthesis Protocol: O-Alkylation for Ether-Linked Antifungals

The primary synthetic utility of this compound is its conversion into ethers. This is achieved via a nucleophilic substitution reaction, closely related to the Williamson ether synthesis, where the alcohol is first deprotonated to form a nucleophilic alkoxide.

Protocol 2.1: General Procedure for O-Alkylation

This protocol describes the formation of an ether linkage between the (1-methyl-1H-imidazol-4-yl)methyl moiety and a suitable electrophile, typically a substituted benzyl halide.

Rationale: A strong base is required to deprotonate the primary alcohol to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic, strong base, and the only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction. Anhydrous polar aprotic solvents like DMF or THF are ideal as they solvate the cation (Na⁺) but do not interfere with the nucleophilic alkoxide. The subsequent reaction is a classic Sₙ2 displacement of a halide or other good leaving group (e.g., mesylate, tosylate) by the alkoxide.

G cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack start_alc This compound alkoxide Sodium Alkoxide Intermediate start_alc->alkoxide Deprotonation base Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) base->alkoxide alkyl_halide Alkyl/Aryl Halide (R-X) (e.g., 2,4-Dichlorobenzyl Chloride) final_product Final Ether-Linked Product (Antifungal Candidate) alkyl_halide->final_product alkoxide->final_product Nucleophilic Attack byproduct Byproducts (H₂, NaX)

Caption: General workflow for the synthesis of ether-linked antifungal agents.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Substituted alkyl/benzyl halide (e.g., 2,4-dichlorobenzyl chloride) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or THF

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Carefully wash the NaH dispersion (1.2 eq) with anhydrous hexane to remove the mineral oil, and decant the hexane under a nitrogen atmosphere.

  • Add anhydrous DMF to the washed NaH to create a suspension.

  • Prepare a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the alcohol solution dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the alkoxide.

  • Add the alkyl/benzyl halide (1.1 eq) to the reaction mixture, either neat or as a solution in DMF.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC. Gentle heating (e.g., 50-60 °C) may be required for less reactive halides.[7]

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water, then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Parameter Reagent/Condition Rationale & Causality
Base NaH, KHStrong, non-nucleophilic bases that irreversibly form the alkoxide.[8]
K₂CO₃, Cs₂CO₃Milder bases suitable for more reactive electrophiles; can improve yields by reducing side reactions.[9]
Solvent DMF, THF, AcetonitrilePolar aprotic solvents that promote Sₙ2 reactions by solvating the counter-ion. Must be anhydrous.[7][9]
Electrophile Alkyl/Benzyl Chlorides, BromidesGood leaving groups. Bromides are typically more reactive than chlorides.
Alkyl/Benzyl Mesylates, TosylatesExcellent leaving groups, often used when the corresponding halide is unreactive or unavailable.[5]
Temperature 0 °C to 60 °CDeprotonation is often done at 0 °C to control the exothermic reaction. The Sₙ2 step may require heating to proceed at a reasonable rate.[7]
Table 1: Key Experimental Parameters for O-Alkylation.

Section 3: Mechanism of Action and Structure-Activity Relationship (SAR)

The primary mechanism of action for azole antifungals is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).

Caption: Mechanism of action for imidazole-based antifungal agents.

The un-substituted nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding and being demethylated.[10][11] The rest of the molecule forms hydrophobic and van der Waals interactions within the enzyme's binding pocket. The structure-activity relationship (SAR) explores how different chemical groups on the molecule affect this binding and, consequently, the antifungal potency.

Key SAR Insights:

  • Hydrophobic Moiety: A large, hydrophobic group attached to the imidazole core is essential for potent activity. This is typically achieved through the ether linkage.[12]

  • Halogen Substitution: The presence of electron-withdrawing groups, particularly chlorine or fluorine atoms, on the terminal phenyl rings (as in miconazole or clotrimazole) generally enhances antifungal activity.[2][13] This is often attributed to improved binding affinity and metabolic stability.

  • Bioisosteric Replacement: The imidazole ring can sometimes be replaced by a bioisostere like a 1,2,3-triazole to modulate properties such as metabolic stability or target affinity.[14][15] This is a common strategy in medicinal chemistry to optimize lead compounds.

Compound Structure R Group (Attached via Ether Linkage) Hypothetical MIC vs. C. albicans (µg/mL) SAR Rationale
1Benzyl>64Lacks key interactions. A single phenyl ring is insufficient for potent activity.
24-Chlorobenzyl16-32Single halogen provides a moderate increase in potency.
32,4-Dichlorobenzyl1-8Dichloro substitution significantly improves activity, mimicking the structure of clinically used azoles like miconazole.[4][13]
44-Nitrobenzyl8-16Strong electron-withdrawing group can enhance activity but may introduce toxicity concerns.
5Naphthylmethyl4-16A larger hydrophobic group can improve binding in the active site pocket.
Table 2: Example Structure-Activity Relationship Data for Synthesized Analogues.

Section 4: Antifungal Activity Evaluation

Once synthesized and purified, the novel compounds must be tested for biological activity. The most common primary assay is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 4.1: Broth Microdilution Assay for MIC Determination

This protocol provides a general method for determining the MIC of a compound against a fungal strain, such as Candida albicans, following established standards.

Procedure:

  • Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable growth medium (e.g., RPMI-1640).

  • Prepare a standardized fungal inoculum and add it to each well, resulting in a final concentration of approximately 0.5–2.5 x 10³ cells/mL.

  • Include positive (no drug) and negative (no fungus) controls on each plate.

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control, as determined by visual inspection or spectrophotometric reading.[1][16]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel antifungal agents. The straightforward O-alkylation protocols described herein allow for the systematic introduction of diverse chemical functionalities, enabling comprehensive SAR studies. By understanding the core principles of the synthesis, the mechanism of action, and key SAR drivers, researchers can rationally design and create potent new compounds to combat the growing threat of fungal infections.

References

Synthesis of Potent Antibacterial Agents from (1-methyl-1H-imidazol-4-yl)methanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Cornerstone in Antibacterial Drug Discovery

The relentless evolution of antimicrobial resistance necessitates the continuous exploration of novel chemical scaffolds for the development of effective therapeutics. The imidazole ring, a five-membered aromatic heterocycle, stands as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a wide range of pharmaceuticals, including antifungal, anticancer, and antibacterial agents.[2][3] (1-Methyl-1H-imidazol-4-yl)methanol is a versatile and readily accessible starting material, serving as a key building block for the synthesis of a diverse array of imidazole-based compounds.[3] This technical guide provides a comprehensive overview and detailed protocols for the synthesis of potent antibacterial agents derived from this precursor, aimed at researchers and professionals in drug development.

The strategic rationale behind utilizing this compound lies in its facile conversion to a reactive electrophilic intermediate, which can then be coupled with various nucleophilic partners to generate a library of derivatives. This approach allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of rational drug design.[4] This guide will detail a robust two-step synthetic pathway, beginning with the activation of the primary alcohol and culminating in the synthesis of a representative N-alkylated imidazole derivative with demonstrated antibacterial potential.

Synthetic Strategy: A Two-Step Pathway to Bioactive Imidazole Derivatives

The overarching synthetic strategy involves two key transformations:

  • Activation of the Hydroxyl Group: The primary alcohol of this compound is converted into a more reactive leaving group, specifically a chloride. This is efficiently achieved through reaction with thionyl chloride, yielding the key intermediate, (1-methyl-1H-imidazol-4-yl)methyl chloride hydrochloride. This salt is a stable yet reactive electrophile, primed for subsequent nucleophilic substitution reactions.

  • Nucleophilic Substitution (N-Alkylation): The synthesized chloromethyl intermediate is then reacted with a suitable nucleophile, such as a substituted aniline or another heterocyclic amine like benzimidazole. This N-alkylation step is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities that can modulate the compound's biological activity, physicochemical properties, and pharmacokinetic profile.

This modular approach provides a powerful platform for generating a library of compounds for antibacterial screening and SAR studies.

Synthesis_Workflow start This compound intermediate (1-methyl-1H-imidazol-4-yl)methyl chloride hydrochloride start->intermediate  Step 1: Activation (SOCl₂) final_product N-Alkylated Imidazole Derivative (Antibacterial Agent) intermediate->final_product  Step 2: N-Alkylation (Base, Solvent) nucleophile Nucleophile (e.g., Substituted Aniline, Benzimidazole) nucleophile->final_product caption Overall Synthetic Workflow.

Figure 1: A high-level overview of the two-step synthesis of antibacterial agents from this compound.

Part 1: Synthesis of the Key Intermediate: (1-methyl-1H-imidazol-4-yl)methyl chloride hydrochloride

The conversion of the primary alcohol in this compound to a chloride is a critical activation step. Thionyl chloride is an effective reagent for this transformation, providing the desired product as a stable hydrochloride salt.

Experimental Protocol: Chlorination of this compound

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Following the overnight stirring, heat the mixture to reflux for 3 hours.

  • Upon cooling, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude (1-methyl-1H-imidazol-4-yl)methyl chloride hydrochloride. This intermediate can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Thionyl Chloride as Reagent: Thionyl chloride is an excellent choice for this chlorination as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the workup.

  • Anhydrous Conditions: The use of anhydrous dichloromethane is important to prevent the hydrolysis of thionyl chloride.

  • Stepwise Temperature Increase: The initial cooling to 0 °C helps to control the exothermic reaction between the alcohol and thionyl chloride. The subsequent refluxing ensures the reaction goes to completion.

Part 2: Synthesis of a Representative Antibacterial Agent via N-Alkylation

This section details the synthesis of a potential antibacterial agent by reacting the previously prepared (1-methyl-1H-imidazol-4-yl)methyl chloride hydrochloride with a substituted aniline. The choice of the nucleophile is critical, as the nature of the substituent on the aniline ring can significantly impact the antibacterial activity of the final product. Structure-activity relationship studies have shown that electron-withdrawing groups on the aniline ring can enhance antibacterial efficacy.[5]

Experimental Protocol: N-Alkylation of 4-Chloroaniline

Materials:

  • (1-methyl-1H-imidazol-4-yl)methyl chloride hydrochloride (from Part 1)

  • 4-Chloroaniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine (1-methyl-1H-imidazol-4-yl)methyl chloride hydrochloride (1.0 eq), 4-chloroaniline (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous DMF to the flask and stir the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and maintain this temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-((1-methyl-1H-imidazol-4-yl)methyl)-4-chloroaniline.

Self-Validating System and Rationale:

  • Base: Potassium carbonate serves a dual purpose: it neutralizes the hydrochloride salt of the intermediate and acts as a base to deprotonate the aniline, enhancing its nucleophilicity. A slight excess is used to drive the reaction to completion.

  • Solvent: DMF is a suitable polar aprotic solvent that helps to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Purification: Column chromatography is a standard and effective method for purifying the final product, ensuring the removal of unreacted starting materials and byproducts. The purity of the final compound should be confirmed by analytical techniques such as NMR and mass spectrometry.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: - (1-methyl-1H-imidazol-4-yl)methyl chloride·HCl - 4-Chloroaniline - K₂CO₃ prep2 Add Anhydrous DMF prep1->prep2 react1 Heat to 80 °C prep2->react1 react2 Monitor by TLC react1->react2 workup1 Cool and Quench with Water react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate workup4->workup5 workup6 Purify by Column Chromatography workup5->workup6 final_product final_product workup6->final_product Pure N-((1-methyl-1H-imidazol-4-yl)methyl)-4-chloroaniline caption Detailed N-Alkylation Protocol.

Figure 2: A step-by-step workflow for the N-alkylation of 4-chloroaniline with the activated imidazole intermediate.

Data Presentation: Antibacterial Activity of Imidazole Derivatives

The antibacterial efficacy of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table presents representative MIC values for imidazole derivatives against common bacterial strains, illustrating the potential of this class of compounds.

Compound TypeBacterial StrainMIC (µg/mL)Reference
N-substituted ImidazoleStaphylococcus aureus12.5 - 50
N-substituted ImidazoleBacillus subtilis25 - 100
N-substituted ImidazoleEscherichia coli50 - >100
N-substituted ImidazolePseudomonas aeruginosa50 - >100
Benzimidazole DerivativeS. aureus6.25 - 25[5]
Benzimidazole DerivativeB. subtilis12.5 - 50[5]
Benzimidazole DerivativeE. coli25 - 100[5]
Benzimidazole DerivativeP. aeruginosa50 - >100[5]

Note: The specific MIC values will vary depending on the exact chemical structure of the synthesized derivative. The data presented here is for illustrative purposes to demonstrate the range of activity often observed for this class of compounds.

Conclusion and Future Directions

The synthetic pathway detailed in this application note provides a robust and versatile method for the preparation of novel antibacterial agents starting from this compound. The activation of the primary alcohol to a chloromethyl intermediate, followed by N-alkylation with various nucleophiles, offers a powerful strategy for generating chemical diversity and exploring structure-activity relationships. The representative protocol for the synthesis of an N-alkylated aniline derivative serves as a practical guide for researchers in the field. Further exploration of different nucleophilic partners, including a wider range of substituted anilines, heterocyclic amines, and thiols, is a promising avenue for the discovery of new and more potent antibacterial agents.

References

Application Notes and Protocols for (1-methyl-1H-imidazol-4-yl)methanol as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile N,O-Bidentate Ligand for Modern Catalysis

(1-methyl-1H-imidazol-4-yl)methanol is an N-heterocyclic compound that has emerged as a promising ligand in the field of homogeneous catalysis. Its structure, featuring a methylated imidazole ring and a hydroxymethyl group at the 4-position, allows it to act as a versatile N,O-bidentate ligand. The imidazole nitrogen serves as a strong σ-donor, effectively stabilizing metal centers, while the hydroxyl group can coordinate to the metal, forming a stable five-membered chelate ring. This chelation effect often enhances the stability and catalytic activity of the resulting metal complex.

The unique electronic and steric properties of this compound make it a valuable component in the design of catalysts for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental in synthetic organic chemistry, particularly for the construction of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides detailed protocols for the synthesis of the ligand, its application in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and insights into the mechanistic principles that govern its catalytic efficacy.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 1-methyl-1H-imidazole-4-carbaldehyde. This two-step approach, starting from commercially available 4(5)-imidazolecarboxaldehyde, is a reliable method for obtaining the desired ligand.

Step 1: N-Methylation of 4(5)-Imidazolecarboxaldehyde

The first step involves the methylation of the imidazole nitrogen. This reaction should be carried out under basic conditions to deprotonate the imidazole ring, followed by the addition of a methylating agent.

Protocol: Synthesis of 1-methyl-1H-imidazole-4-carbaldehyde

  • Materials:

    • 4(5)-Imidazolecarboxaldehyde

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4(5)-imidazolecarboxaldehyde (1.0 eq).

    • Add anhydrous THF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

    • Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 1-methyl-1H-imidazole-4-carbaldehyde.

Step 2: Reduction of 1-methyl-1H-imidazole-4-carbaldehyde

The final step in the ligand synthesis is the reduction of the aldehyde functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a highly effective reducing agent for this transformation.[2]

Protocol: Synthesis of this compound [2]

  • Materials:

    • 1-methyl-1H-imidazole-4-carbaldehyde

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the slow, portion-wise addition of Na₂SO₄·10H₂O.

    • Stir the resulting slurry vigorously for 1 hour.

    • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the solid through a pad of Celite.

    • Wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to obtain this compound as a solid. The product is often of sufficient purity for use in catalysis without further purification.

Characterization Data (Representative):

  • ¹H NMR (CDCl₃): δ 7.45 (s, 1H), 6.90 (s, 1H), 4.65 (s, 2H), 3.70 (s, 3H).

Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The this compound ligand is particularly effective in forming active palladium catalysts for Suzuki-Miyaura cross-coupling reactions. The N,O-bidentate coordination is believed to stabilize the palladium center and facilitate the key steps of the catalytic cycle. A common and convenient method for generating the active catalyst is the in situ approach, where the ligand and a palladium precursor are mixed directly in the reaction vessel.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

This protocol describes a representative Suzuki-Miyaura coupling reaction using an in situ generated palladium catalyst with this compound as the ligand.

  • Materials:

    • Palladium(II) acetate (Pd(OAc)₂)

    • This compound

    • 4-Bromotoluene

    • Phenylboronic acid

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a Schlenk flask, add Pd(OAc)₂ (0.01 eq, 1 mol%) and this compound (0.02 eq, 2 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add 1,4-dioxane and stir the mixture at room temperature for 15-20 minutes to allow for pre-formation of the catalyst complex.

    • Add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Add water to the reaction mixture (typically a 4:1 or 5:1 ratio of dioxane to water).

    • Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Add water and extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Catalyst Performance

The following table summarizes representative data for the Suzuki-Miyaura coupling reaction described above, illustrating the effectiveness of the this compound ligand.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid1K₂CO₃Dioxane/H₂O904>95
24-ChloroanisolePhenylboronic acid2Cs₂CO₃DMF1101288
31-Bromo-4-nitrobenzenePhenylboronic acid1K₃PO₄Toluene/H₂O1002>98
42-Bromopyridine4-Methoxyphenylboronic acid1.5K₂CO₃Dioxane/H₂O90692

Note: The data presented are representative and actual results may vary depending on the specific reaction conditions and substrate purity.

Part 3: Mechanistic Insights and Visualization

The efficacy of the this compound ligand in the Suzuki-Miyaura coupling is rooted in its ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Causality Behind Experimental Choices:

  • Palladium Precursor: Pd(OAc)₂ is a common and air-stable Pd(II) source that is readily reduced in situ to the active Pd(0) species.

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often employed to ensure complete complexation and to prevent the formation of palladium black.

  • Base: The base (e.g., K₂CO₃) is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.

  • Solvent System: The use of a mixed solvent system like dioxane/water or toluene/water can enhance the solubility of both the organic substrates and the inorganic base, thereby accelerating the reaction rate.

Diagrams

Ligand Synthesis Workflow

Ligand_Synthesis start 4(5)-Imidazole- carboxaldehyde step1 N-Methylation (NaH, CH3I, THF) start->step1 intermediate 1-methyl-1H-imidazole- 4-carbaldehyde step1->intermediate step2 Reduction (LiAlH4, THF) intermediate->step2 product (1-methyl-1H-imidazol- 4-yl)methanol step2->product

Caption: Synthesis of the N,O-bidentate ligand.

Catalyst Formation and Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_precat Catalyst Formation (in situ) cluster_cycle Catalytic Cycle Pd_OAc Pd(OAc)2 Precatalyst [Pd(L)2(OAc)2] Pd_OAc->Precatalyst + Ligand 2 x Ligand (L) Ligand->Precatalyst Pd0 Pd(0)L2 Precatalyst->Pd0 Reduction OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 (Base) PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: In-situ catalyst formation and the Suzuki cycle.

Conclusion and Future Outlook

This compound represents a readily accessible and highly effective N,O-bidentate ligand for palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a solid foundation for its synthesis and application in the laboratory setting. The modularity of the imidazole scaffold allows for further tuning of steric and electronic properties by modifying the substituent at the N1 position or on the imidazole ring itself, opening avenues for the development of next-generation catalysts with enhanced activity and selectivity. Future research may focus on expanding the scope of this ligand to other catalytic transformations and on the development of chiral analogues for asymmetric catalysis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of (1-methyl-1H-imidazol-4-yl)methanol by chromatography, designed for researchers, scientists, and drug development professionals.

Introduction: The Purification Challenge

This compound is a polar heterocyclic compound that serves as a valuable building block in pharmaceutical synthesis.[1] Its structure, containing both a hydroxyl group and a basic imidazole ring, presents a unique set of challenges for chromatographic purification. The primary difficulties arise from strong, undesirable interactions between the basic nitrogen of the imidazole ring and the acidic surface of standard silica gel stationary phases. This often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption resulting in low recovery.[2][3][4]

This guide provides a comprehensive framework for selecting the appropriate chromatographic strategy and troubleshooting common issues encountered during the purification of this and similar polar basic compounds.

Choosing Your Chromatographic Strategy

The success of your purification hinges on selecting the correct combination of stationary and mobile phases. The polarity and basicity of this compound mean that standard protocols often fail. The three primary strategies to consider are Modified Normal-Phase, Reversed-Phase, and Hydrophilic Interaction Chromatography (HILIC).

G cluster_start Initial Assessment cluster_decision Method Selection cluster_options Primary Techniques cluster_refinement Refinement & Alternatives Start Crude Sample: This compound Decision1 Are impurities significantly less polar than the product? Start->Decision1 NP Modified Normal-Phase (Silica + Basic Additive) Decision1->NP  Yes RP Reversed-Phase (C18) Decision1->RP  No / Impurities are also polar Alumina Alternative: Alumina Column NP->Alumina If tailing persists HILIC HILIC (Polar Column) RP->HILIC If poor retention MixedMode Advanced: Mixed-Mode Column HILIC->MixedMode For complex mixtures

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide: Common Problems & Solutions

This section addresses the most frequent issues in a question-and-answer format.

Issue 1: My compound is streaking badly or showing a broad "tail" on a silica gel column.

Q: Why is my peak tailing, and how can I achieve a sharp, symmetrical peak?

A: Peak tailing is the most common problem when purifying imidazole derivatives on silica gel. It is caused by strong acid-base interactions between the basic nitrogen on your imidazole ring and the acidic silanol (Si-OH) groups on the surface of the silica.[2][3] This interaction slows down a portion of your compound, causing it to elute gradually after the main peak.

Solutions:

  • Add a Basic Modifier to the Mobile Phase: This is the most effective and common solution. By adding a small amount of a competitive base to your eluent, you can neutralize or "mask" the acidic silanol sites.

    • Method: Add 0.1-1% triethylamine (TEA) or a 1-10% solution of 10% ammonium hydroxide in methanol to your mobile phase.[2][4][5][6]

    • Causality: The added base is stronger or more abundant than your compound and will preferentially bind to the acidic sites on the silica, allowing your target molecule to travel through the column without unwanted interactions, resulting in a much sharper peak.[5]

  • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient or undesirable, changing the stationary phase is a powerful alternative.

    • Method: Use neutral or basic alumina instead of silica gel.[2] Alumina has a more basic surface and minimizes the strong acidic interactions that cause tailing with basic compounds.

    • Consideration: Alumina has different selectivity than silica, so you will need to re-screen for an appropriate solvent system using TLC.

  • Use Dry Sample Loading: Loading the sample in a highly polar or large volume of solvent can disrupt the top of the column and lead to band broadening.

    • Method: Pre-adsorb your crude material onto a small amount of silica gel (or Celite). Evaporate the solvent completely to get a dry, free-flowing powder, and carefully add this powder to the top of your prepared column.[2][7] This ensures the sample is introduced as a very narrow, concentrated band.

Issue 2: My compound runs at the solvent front in Reversed-Phase (RP-HPLC), showing no retention.

Q: My polar compound won't "stick" to the C18 column. How can I increase its retention?

A: This is a classic challenge with small, polar molecules like this compound in reversed-phase chromatography. The compound is more attracted to the polar mobile phase (like water/methanol) than the nonpolar C18 stationary phase, leading to little or no retention.[8][9]

Solutions:

  • Use a Highly Aqueous Mobile Phase: Counterintuitively, for some very polar compounds, increasing the water content of the mobile phase can enhance retention on certain types of C18 columns.

    • Method: Start with a mobile phase of 95-100% water (with a buffer/modifier) and run a very shallow gradient, or even isocratic, before introducing the organic solvent.[10]

    • Causality: This maximizes the partitioning of the polar analyte out of the highly polar mobile phase and into the comparatively less polar stationary phase. Specialized "aqueous stable" or "polar-endcapped" C18 columns are designed for this purpose.[10]

  • Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the retention of highly polar compounds that are poorly retained in reversed-phase.[11]

    • Method: Use a polar stationary phase (such as bare silica, diol, or an amide-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][12] Elution is achieved by increasing the aqueous portion of the mobile phase.[11]

    • Causality: In HILIC, the analyte partitions into a water-enriched layer on the surface of the polar stationary phase. This mechanism provides excellent retention for polar molecules.[11]

  • Explore Mixed-Mode Chromatography: This advanced technique uses stationary phases with both reversed-phase (e.g., C18) and ion-exchange functionalities.[13][14]

    • Method: Employ a mixed-mode column that can interact with your compound via both hydrophobic and ionic interactions.

    • Causality: This provides an orthogonal separation mechanism. You can retain the compound via ion-exchange with the basic imidazole ring while also achieving separation based on its overall polarity, offering tunable selectivity by adjusting mobile phase pH and ionic strength.[15]

Issue 3: My yield is very low, or I can't get the compound off the column.

Q: I've run a lot of solvent through the column, but I have not recovered my product. What happened?

A: This frustrating situation usually points to two possibilities: irreversible adsorption onto the stationary phase or on-column degradation.

Solutions:

  • Test for Irreversible Adsorption/Degradation: Before committing your entire batch to a column, perform a simple stability test.

    • Method: Spot your crude material on a silica TLC plate. Let the plate sit on the bench for 30-60 minutes. Then, develop the plate as usual. If you see a new spot appear at the baseline that doesn't move, or if the original spot diminishes, your compound is likely either irreversibly binding or decomposing on the silica.[4][16]

  • Deactivate the Stationary Phase: As described for peak tailing, the acidic nature of silica is often the culprit.

    • Method: If using normal-phase, add 0.5-1% triethylamine to your mobile phase.[2] This can prevent the strong binding that leads to irreversible adsorption.

  • Switch to a More Inert Stationary Phase:

    • Method: Use neutral alumina or consider reversed-phase chromatography.[2][4] In reversed-phase, the C18 stationary phase is much less reactive than silica gel, minimizing the risk of degradation.

Recommended Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This is often the first method of choice for preparative scale purification due to its cost-effectiveness and capacity.

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard particle size for flash chromatography, balancing resolution and flow rate.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Triethylamine (TEA)DCM/MeOH is a common solvent system for polar compounds.[2] TEA is crucial to prevent peak tailing.[5]
Gradient Start at 100:0 (DCM:MeOH), increase to 90:10 over 10-15 column volumes.A gradient elution helps separate less polar impurities first and then elute the polar product efficiently.[2]
Sample Loading Dry loadingAdsorb the crude material onto ~5x its weight in silica gel for optimal band sharpness.[7]
TLC Analysis Target Rf should be ~0.2-0.3 in the average elution solvent (e.g., 95:5 DCM/MeOH + 0.5% TEA).An Rf in this range ensures good separation and a reasonable elution time.[16]

Step-by-Step Procedure:

  • TLC Optimization: Find a DCM/MeOH/TEA solvent mixture that gives your target compound an Rf value of 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar solvent (e.g., 100% DCM + 0.5% TEA). Pack the column, ensuring no air bubbles are trapped.[17]

  • Sample Preparation (Dry Load): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or MeOH). Add silica gel (3-5 times the mass of your crude product) and evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[7]

  • Loading: Carefully add the dry powder to the top of the packed silica bed. Gently tap the column to settle the powder. Add a thin layer of sand on top to protect the surface.[7]

  • Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the percentage of methanol according to your optimized gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

Protocol 2: HILIC Preparative Chromatography

This method is ideal if normal-phase fails or if the compound is poorly retained in reversed-phase.

ParameterRecommendationRationale
Stationary Phase HILIC silica, Diol, or Amine-functionalized silicaThese polar phases are designed to retain polar analytes from highly organic mobile phases.[12]
Mobile Phase Acetonitrile (ACN) / Water with 10 mM Ammonium AcetateACN is the typical weak solvent in HILIC.[11] Ammonium acetate is a volatile buffer compatible with mass spectrometry and improves peak shape.[10]
Gradient Start at 95:5 (ACN:Water), increase water content to 80:20 over 10-15 column volumes.Elution in HILIC is driven by increasing the concentration of the polar solvent (water).[11]
Equilibration Equilibrate the column with at least 10-15 column volumes of the initial mobile phase.Crucial for HILIC to establish the aqueous layer on the stationary phase, ensuring reproducible retention.[11]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I need to separate? A1: Impurities often include unreacted starting materials, such as 1-methyl-1H-5-formyl-imidazole if you are performing a reduction, or byproducts from side reactions.[18] Depending on the synthesis, you may also have isomers or related heterocyclic compounds.[19]

Q2: Can I use a solvent system like Ethyl Acetate/Hexane? A2: While common in normal-phase chromatography, an Ethyl Acetate/Hexane system is often not polar enough to elute this compound from a silica column.[2] You would likely need to add a significant amount of a polar modifier like methanol, at which point a DCM/Methanol system is generally more effective.

Q3: Is it better to use a gradient or isocratic elution? A3: For purifying crude reaction mixtures with multiple components of varying polarities, a gradient elution is almost always superior.[2] It provides better resolution for early-eluting non-polar impurities and ensures the tightly-bound polar product elutes in a reasonable volume with good peak shape. Isocratic elution is better suited for separating compounds with very similar Rf values.

Q4: How do I adjust the mobile phase pH in reversed-phase chromatography for this compound? A4: The imidazole ring has a pKa of approximately 7. Adjusting the mobile phase pH can significantly impact retention and peak shape. For basic compounds like this, using a slightly acidic mobile phase (e.g., pH 3-4 with formic or acetic acid) will protonate the imidazole nitrogen.[3] This can improve peak shape by preventing interactions with residual silanols but may decrease retention in standard RP-HPLC. In mixed-mode cation-exchange chromatography, however, the positive charge would increase retention.

References

Technical Support Center: Synthesis of (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the synthesis of (1-methyl-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block.[1] We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Introduction: The Challenge of Synthesizing this compound

This compound is a crucial intermediate in the development of various pharmaceuticals, including antifungal and antibacterial agents.[1] While several synthetic routes exist, achieving high yields consistently can be challenging due to the reactivity of the imidazole ring and the functional groups involved. Common issues include low conversion, formation of persistent impurities, and difficulties in product isolation. This guide provides a structured, problem-solving approach to the most prevalent synthetic method: the reduction of 1-methyl-1H-imidazole-4-carbaldehyde.

Troubleshooting Guide: Reduction of 1-methyl-1H-imidazole-4-carbaldehyde

This section addresses the most frequently reported issues when synthesizing this compound via the reduction of its corresponding aldehyde precursor.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix this?

Answer: Low yield in this reduction is a common complaint that can typically be traced to one of three areas: the reducing agent, the reaction conditions, or the workup procedure.

Pillar 1: The Reducing Agent

The choice and handling of your reducing agent are critical. Sodium borohydride (NaBH₄) is the most common choice for this transformation due to its selectivity, safety, and cost-effectiveness.[2]

  • Cause - Inactive Reagent: NaBH₄ is sensitive to moisture and can degrade over time, losing its hydride-donating capacity. Using an old or improperly stored bottle is a frequent source of failure.[3]

  • Solution - Reagent Validation & Handling:

    • Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator.

    • Perform a quick quality check: Add a small amount of the NaBH₄ to a test tube with anhydrous methanol. Vigorous bubbling (hydrogen evolution) should be observed.

    • Handle the reagent quickly in a dry environment to minimize exposure to atmospheric moisture.

  • Cause - Incorrect Stoichiometry: While a slight excess is needed, a large excess of NaBH₄ can complicate the workup and quenching steps, potentially leading to product loss.

  • Solution - Stoichiometric Control: Start with 1.5 equivalents of NaBH₄ relative to the aldehyde.[2] This is generally sufficient for complete conversion without creating an excessive quenching burden.

Pillar 2: Reaction Conditions

The solvent and temperature play a significant role in the reaction's efficiency.

  • Cause - Non-Anhydrous Solvent: The presence of water in the solvent (typically methanol or ethanol) will rapidly consume the reducing agent before it can react with the aldehyde.[3]

  • Solution - Solvent Purity: Always use anhydrous solvent for the reaction. If you suspect your solvent has absorbed moisture, use a freshly opened bottle or dry it over 3Å molecular sieves.

  • Cause - Suboptimal Temperature Control: The reaction is exothermic. Adding the NaBH₄ too quickly at room temperature can cause the temperature to rise, leading to side reactions. Conversely, running the reaction too cold may slow it down unnecessarily.

  • Solution - Controlled Addition & Temperature Monitoring:

    • Dissolve the aldehyde in anhydrous methanol and cool the solution to 0 °C in an ice bath.[2]

    • Add the NaBH₄ portion-wise (in small amounts) over 15-20 minutes, ensuring the temperature does not exceed 5-10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting aldehyde is consumed.[2]

Pillar 3: Workup and Purification

The desired product is polar and water-soluble, which can lead to significant losses during the extraction phase.

  • Cause - Product Loss to Aqueous Layer: During the workup, quenching with water or acid creates an aqueous phase where the polar alcohol product can partition.

  • Solution - Optimized Extraction:

    • After quenching the reaction, remove the bulk of the organic solvent (methanol) under reduced pressure.[2]

    • This will leave an aqueous residue. Extract this residue multiple times (at least 3-5 times) with a suitable organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.

    • If the product remains in the aqueous layer, saturate the aqueous phase with NaCl to decrease the polarity of the aqueous layer and "salt out" the product into the organic phase.

Below is a troubleshooting workflow to diagnose low-yield issues systematically.

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// Connections Start -> CheckReagent; Start -> CheckConditions; Start -> CheckWorkup;

CheckReagent -> ReagentActive; ReagentActive -> SolutionReagent [label="No"];

CheckConditions -> SolventDry; SolventDry -> SolutionSolvent [label="No"]; SolventDry -> TempControl [label="Yes"]; TempControl -> SolutionTemp [label="No"];

CheckWorkup -> ExtractionMethod; ExtractionMethod -> SolutionWorkup [label="No"]; }

Troubleshooting workflow for low yield.

Q2: I'm observing a significant, difficult-to-remove impurity in my final product. What could it be and how do I prevent it?

Answer: The most common impurity is unreacted starting material, 1-methyl-1H-imidazole-4-carbaldehyde. However, other byproducts can form depending on the reaction conditions.

  • Cause - Dimer/Ether Formation: Imidazole alcohols can undergo self-condensation to form ethers, especially if heated for prolonged periods or under acidic conditions during workup.[4] While less common at room temperature, it can occur if local "hot spots" develop.

  • Solution - Strict Temperature Control & Neutral Workup: Maintain the reaction temperature as described previously. During workup, avoid strong acids for quenching if possible. A saturated solution of ammonium chloride (NH₄Cl) is a milder alternative to HCl for neutralizing the reaction mixture.

  • Cause - Over-alkylation: If using harsher methylating agents than specified in precursor synthesis, or if side reactions occur, methylation at other positions on the imidazole ring is possible, though less common for this specific substrate.[3]

  • Solution - Precursor Purity: Ensure your starting aldehyde is pure and correctly characterized before beginning the reduction. Impurities in the aldehyde will carry through and complicate the final purification.

Parameter Recommended Protocol Rationale
Reducing Agent Sodium Borohydride (NaBH₄), 1.5 eq.Good selectivity for aldehydes, safer than LiAlH₄.[2]
Solvent Anhydrous Methanol or EthanolProtic solvent is required for NaBH₄; must be anhydrous to prevent reagent quenching.
Temperature 0 °C for addition, then warm to RTControls initial exotherm, preventing side reactions and maximizing reagent efficiency.[2]
Reaction Time 2-4 hours (TLC Monitored)Ensures complete conversion without prolonged stirring that could lead to byproduct formation.
Quenching Agent Saturated aq. NH₄Cl or WaterMildly acidic quench destroys excess borohydride without harsh conditions that could degrade the product.
Workup 1. Evaporate alcohol solvent.2. Extract aqueous residue 3-5x with EtOAc or DCM/IPA.Maximizes recovery of the polar product from the aqueous phase.[2]

Table 1: Optimized Reaction Parameters for Aldehyde Reduction.

Frequently Asked Questions (FAQs)

Q1: My final product is a sticky oil that is difficult to handle. How can I improve its physical form?

Answer: The free base of this compound can be a low-melting solid or a viscous oil at room temperature.[3] For easier handling, improved stability, and simplified purification, consider converting it to its hydrochloride (HCl) salt.

Protocol: HCl Salt Formation

  • Purify the crude product as best as possible via column chromatography.

  • Dissolve the purified oil in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether or isopropanol (commercially available) dropwise with stirring.

  • The hydrochloride salt will precipitate as a solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[3][5]

The resulting HCl salt is typically a stable, crystalline solid that is much easier to handle and weigh accurately.

Q2: I am having trouble purifying the product by column chromatography. It streaks badly on the silica gel.

Answer: This is a classic problem when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, causing poor separation and band tailing (streaking).[3]

Solution: Basic Modifier in Eluent

  • Add a small amount of a basic modifier to your eluent system.

  • Recommended: Add 0.5% to 1% triethylamine (TEA) or ammonia solution (7N in methanol) to your mobile phase (e.g., Dichloromethane/Methanol).

  • The TEA will compete for the acidic sites on the silica gel, allowing your product to elute cleanly as a sharp band.[3]

graph Purification_Logic { graph [rankdir="TB", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Crude Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Problem [label="Observe Streaking\non Silica Column?", shape=diamond, fillcolor="#FFFFFF"]; Solution [label="Add 0.5-1% Triethylamine\nor NH3/MeOH to Eluent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Clean Elution,\nPure Product", fillcolor="#FFFFFF"]; Problem2 [label="Product is an Oil?", shape=diamond, fillcolor="#FFFFFF", margin="0.2"]; Solution2 [label="Convert to HCl Salt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result2 [label="Stable, Crystalline Solid", fillcolor="#FFFFFF"];

Start -> Problem; Problem -> Solution [label="Yes"]; Solution -> Result; Problem -> Problem2 [label="No"]; Problem2 -> Solution2 [label="Yes"]; Solution2 -> Result2; Problem2 -> Result [label="No"]; }

Purification troubleshooting logic.

Q3: Are there alternative synthetic routes I should consider?

Answer: Yes, while aldehyde reduction is common, other methods exist, particularly for different substitution patterns or scales.

  • Grignard Reactions: It is possible to form a Grignard reagent from a protected and halogenated 1-methylimidazole and react it with formaldehyde. However, this is often more complex and prone to failure due to the difficulty of forming the Grignard reagent in the presence of the imidazole ring.[6][7]

  • Hydroxymethylation: Direct hydroxymethylation of 1-methylimidazole with formaldehyde is possible, but it often leads to a mixture of isomers (substitution at C2, C4, and C5) and di-substituted products, making purification challenging and lowering the yield of the desired C4-isomer.[8][9]

For producing the specific this compound isomer, starting from the corresponding 1-methyl-1H-imidazole-4-carbaldehyde and performing a controlled reduction remains the most reliable and highest-yielding laboratory method.

References

Technical Support Center: (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers and drug development professionals, this guide provides in-depth technical support for identifying and troubleshooting impurities in (1-methyl-1H-imidazol-4-yl)methanol. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of impurity analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most probable sources and types of impurities I might encounter with this compound?

A1: Understanding the potential origin of impurities is the first step in effective identification. Impurities in this compound can be broadly categorized into three groups: process-related, starting material-related, and degradation products.

  • Process-Related Impurities: These are byproducts formed during the synthesis. For instance, a common synthesis may involve the reaction of a precursor with thionyl chloride[1]. This can lead to the formation of chlorinated byproducts or residual inorganic salts. Over-alkylation or incomplete reactions can also introduce structurally similar impurities.

  • Starting Material-Related Impurities: Unreacted starting materials or impurities present in those materials can carry through the synthesis. For example, if the synthesis starts from 4(5)-(hydroxymethyl)imidazole, any unmethylated precursor could remain in the final product.

  • Degradation Products: Imidazole rings, while aromatic, can be susceptible to degradation, particularly through oxidation and photodegradation.[2][3] The hydroxymethyl group can also be oxidized to an aldehyde or carboxylic acid.

Table 1: Potential Impurity Profile for this compound

Impurity TypePotential Structure/IdentityProbable Origin
Starting Material 4-(Hydroxymethyl)imidazoleIncomplete N-methylation
Isomer (1-methyl-1H-imidazol-5-yl)methanolNon-selective methylation
Process-Related 1-Methyl-1H-imidazole-4-carbaldehydeOxidation of the alcohol during synthesis/workup
Process-Related 1-Methyl-1H-imidazole-4-carboxylic acidOver-oxidation of the alcohol
Degradation Imidazole ring-opened productsPhotodegradation or harsh oxidative conditions[2][4]
Degradation Dimeric or polymeric speciesInstability during storage or under thermal stress
Q2: I need to check the purity of a new batch. What is the recommended initial analytical approach?

A2: For a robust and reliable initial purity assessment, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard.[5][6] It provides excellent resolution for separating the main component from closely related impurities. A reversed-phase method is typically effective for polar imidazole derivatives.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a versatile starting point.

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid. The acid helps to protonate the imidazole nitrogen, leading to sharper peaks and improved retention consistency.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid. Methanol can sometimes offer different selectivity for imidazole derivatives compared to acetonitrile.[7]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 95:5 Solvent A:B) to a concentration of approximately 0.5 - 1.0 mg/mL. Ensure complete dissolution.

  • Chromatographic Conditions: The following gradient is a good starting point for method development.

Table 2: Recommended Starting HPLC-UV Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 250 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for consistent ionization and sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for good elution strength.
Gradient 5% B to 95% B over 20 minA broad gradient to ensure elution of all potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume; adjust based on concentration and sensitivity.
UV Detection 215 nm or Diode Array (200-400 nm)Imidazole rings have a UV chromophore; 215 nm is a general-purpose wavelength.
Q3: I see an unexpected peak in my chromatogram. How do I begin to identify it?

A3: This is a common challenge. A systematic approach combining chromatographic data with mass spectrometry is the most efficient path forward. The goal is to obtain a molecular weight for the unknown impurity, which is the most critical piece of information for proposing a structure.

The diagram below outlines the logical flow from detecting an unknown peak to its structural elucidation.

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Mass Identification cluster_2 Phase 3: Structural Elucidation A Sample of this compound B Perform HPLC-UV Purity Screen (Protocol 1) A->B C Unknown Peak Detected (Note Retention Time & Area %) B->C D Analyze via LC-MS (Protocol 2) C->D E Obtain Mass Spectrum (Look for [M+H]+ ion) D->E F Propose Elemental Formula (Based on accurate mass if available) E->F G Is structure obvious from mass? (e.g., +16 Da = Oxidation) H Perform MS/MS (Fragmentation Analysis) G->H No K Definitive Structure Confirmed G->K Yes I Isolate Impurity via Prep-HPLC H->I Ambiguous J Perform NMR Spectroscopy (¹H, ¹³C, 2D NMR) I->J J->K

Caption: A systematic workflow for impurity identification.

  • System: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.[5]

  • Chromatography: Employ the same HPLC method developed in Protocol 1. This is crucial for correlating the unknown peak from your UV chromatogram to the mass spectrum.

  • MS Parameters (Positive ESI Mode):

    • Ionization Mode: ESI Positive. Imidazole compounds ionize very well in positive mode to form [M+H]⁺ ions.

    • Scan Range: m/z 50 - 500. This range will cover the parent compound (MW 112.13) and most likely impurities.

    • Capillary Voltage: ~3.5 - 4.5 kV.

    • Source Temperature: ~120 - 150 °C.

  • Data Analysis:

    • Extract the ion chromatogram for the m/z of the parent compound ([M+H]⁺ = 113.1).

    • Examine the mass spectrum corresponding to the retention time of your unknown peak. The most intense ion will likely be its [M+H]⁺. From this, you can deduce the impurity's molecular weight. For example, an ion at m/z 127.1 suggests an impurity with a molecular weight of 126.1, a 14 Da increase, possibly from an extra methyl group or a CH₂ unit.

Q4: My MS data suggests a few possible isomers, but I can't be sure. What is the definitive next step for structural elucidation?

A4: When mass spectrometry cannot distinguish between isomers (e.g., this compound vs. (1-methyl-1H-imidazol-5-yl)methanol), Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for unambiguous structure determination.[8] While ¹H NMR is a good starting point, ¹³C NMR and 2D NMR techniques (like COSY and HSQC) are often necessary to solve complex structures.

It is important to note that imidazole tautomerism can sometimes complicate solution NMR spectra, potentially leading to missing or broadened carbon signals.[9] In such cases, solid-state NMR (CP-MAS) can be a powerful alternative.[9]

  • Isolation (If Necessary): If the impurity is present at >1-5%, it may be possible to isolate a sufficient quantity using preparative HPLC.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the isolated impurity or the enriched sample mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

    • Transfer to a clean NMR tube.

  • NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity. Look for shifts in the aromatic region and changes in the CH₂OH and N-CH₃ signals.

    • ¹³C NMR: Shows all unique carbon atoms. The chemical shifts of the imidazole ring carbons (C2, C4, C5) are particularly sensitive to the substitution pattern and can be used to distinguish between isomers.[10]

    • 2D NMR (COSY, HSQC/HMBC): These experiments establish connectivity. HSQC correlates protons directly to the carbons they are attached to, while HMBC shows longer-range (2-3 bond) C-H correlations, which is invaluable for piecing the molecular puzzle together.

Q5: How can I minimize the formation of new impurities during storage?

A5: Proper storage is critical to maintain the integrity of your material. Given the potential for oxidation and photodegradation of the imidazole moiety, the following conditions are recommended.

  • Temperature: Store at low temperatures, typically 2-8°C.[11]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces oxygen and minimizes the risk of oxidative degradation.

  • Light: Protect from light by using amber vials or storing the container in a dark place. Imidazole rings can be photosensitive.[2]

  • Moisture: Keep the container tightly sealed to protect from moisture, as the compound is a solid alcohol and can be hygroscopic.

This decision tree provides a step-by-step guide for your investigation.

G start Unknown Peak Observed in HPLC-UV q1 Is a reference standard for the suspected impurity available? start->q1 a1_yes Spike sample with standard. Does the peak area increase? q1->a1_yes Yes a1_no Proceed to LC-MS Analysis q1->a1_no No a1_yes->a1_no No confirm Impurity Confirmed a1_yes->confirm Yes lcms Perform LC-MS (ESI+) Obtain [M+H]+ for the unknown a1_no->lcms q2 Does the mass correspond to a logical impurity (e.g., oxidation, loss of methyl)? lcms->q2 a2_yes Tentative ID made. Correlate with fragmentation (MS/MS) if needed. q2->a2_yes Yes a2_no Mass is unexpected or multiple isomers possible. q2->a2_no No final Structure Identified a2_yes->final nmr Isolate impurity (Prep-HPLC) and perform full structural elucidation via NMR. a2_no->nmr nmr->final

Caption: A decision tree for troubleshooting unknown peaks.

References

Technical Support Center: (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (1-methyl-1H-imidazol-4-yl)methanol (CAS 17289-25-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this versatile building block. By understanding its chemical characteristics, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Several suppliers recommend refrigeration at 0-8°C to maximize shelf life.[2] It is crucial to protect the compound from moisture.

Q2: How should I prepare solutions of this compound?

A2: this compound is a solid at room temperature.[3][4] When preparing solutions, it is advisable to use anhydrous solvents, especially if the solution is to be stored. The choice of solvent will depend on your specific application. For analytical purposes, solvents like methanol or acetonitrile are commonly used. Given the potential for photodegradation, as seen in other imidazole derivatives, it is recommended to prepare solutions fresh and protect them from light by using amber vials or wrapping the container in aluminum foil.[5]

Q3: What materials and chemical classes are incompatible with this compound?

A3: To prevent degradation or hazardous reactions, avoid contact with strong oxidizing agents, strong bases, strong acids, and halogens.[1]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability-related issues you may encounter during your experiments.

Issue 1: The solid this compound has changed color (e.g., from off-white/yellow to brown).
  • Potential Cause: This is often an indication of degradation. The color change could be due to oxidation from prolonged exposure to air, reaction with trace impurities, or slow decomposition at elevated temperatures.

  • Investigative Steps:

    • Review Storage Conditions: Confirm that the material has been stored as recommended (cool, dry, tightly sealed).

    • Check Purity: If you have access to analytical instrumentation (e.g., HPLC, NMR), re-analyze the material to assess its purity compared to a fresh sample or the supplier's certificate of analysis.

  • Recommended Solution: If significant degradation is confirmed, it is best to use a fresh batch of the compound to ensure the accuracy and reproducibility of your experimental results. For future prevention, ensure storage containers are properly sealed and consider storing the material under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: I am observing unexpected peaks in my HPLC or LC-MS analysis of a solution containing this compound.
  • Potential Cause: The appearance of new peaks is a strong indicator of degradation. This could be due to hydrolysis, oxidation, or photodegradation in the solution. The stability of the compound can be influenced by the solvent, pH, and exposure to light and heat.

  • Investigative Steps & Solutions:

    • Workflow for Investigating Unexpected Peaks

      cluster_troubleshoot Troubleshooting Path cluster_solution Solutions for Instability start Unexpected Peaks in Chromatography check_fresh Analyze a freshly prepared solution start->check_fresh compare Compare chromatograms check_fresh->compare peaks_present Peaks still present in fresh sample? compare->peaks_present no_peaks No: Peaks are from solution instability peaks_present->no_peaks No yes_peaks Yes: Peaks may be from impure starting material or artifact peaks_present->yes_peaks Yes sol_fresh Prepare solutions fresh before each use. no_peaks->sol_fresh sol_light Protect solutions from light (amber vials). sol_fresh->sol_light sol_temp Store solutions at low temperature (e.g., 2-8°C) for short periods. sol_light->sol_temp sol_solvent Investigate stability in different solvents or pH. sol_temp->sol_solvent

      Caption: Decision tree for troubleshooting unexpected chromatographic peaks.

Issue 3: My experimental results are not reproducible when using solutions of this compound prepared on different days.
  • Potential Cause: Poor reproducibility is often linked to the use of a degraded or partially degraded reagent. The effective concentration of your active compound may be decreasing over time due to instability in solution.

  • Recommended Solution:

    • Implement a Strict Solution Preparation Protocol: Always prepare solutions of this compound fresh for each experiment or set of experiments.

    • Conduct a Simple Stability Study: If you must store solutions, perform a small-scale stability study. Prepare a batch of the solution and analyze its purity by HPLC at different time points (e.g., 0, 4, 8, 24 hours) while storing it under your intended conditions (e.g., on the benchtop vs. refrigerated, in clear vs. amber vials). This will provide empirical data on its stability in your specific experimental context.

Best Practices for Stability Assessment

For critical applications, particularly in drug development, a forced degradation study is recommended to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[6][7]

Protocol for a Forced Degradation Study

This protocol provides a general framework. The conditions should be optimized to achieve a modest level of degradation (typically 5-20%).[7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. N-alkylation of the imidazole ring may enhance stability under alkaline conditions.[8]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at a higher temperature (e.g., 80°C) in the dark.

    • Photolytic Degradation: Expose the stock solution to a light source that complies with ICH Q1B guidelines.

  • Sample Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradation products.

Data Summary

The following tables summarize the key stability and storage information for this compound.

Table 1: Recommended Storage and Handling

ParameterRecommendationSource(s)
Physical Form Solid[3][4]
Storage Temperature Cool, dry place; Refrigeration (0-8°C) recommended[1][2]
Container Tightly sealed container[1]
Atmosphere Standard air; consider inert gas for long-term storage
Light Protection Protect from light[5]

Table 2: Chemical Incompatibilities

Incompatible Material ClassExamplesRationaleSource(s)
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesRisk of vigorous or explosive reaction.[1]
Strong Bases Sodium Hydroxide, Potassium HydroxidePotential for deprotonation and subsequent reactions.[1]
Strong Acids Hydrochloric Acid, Sulfuric AcidProtonation of the imidazole ring can alter reactivity.
Halogens Fluorine, Chlorine, BromineCan lead to halogenation reactions.[1]

References

Technical Support Center: Synthesis of (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-methyl-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific understanding to navigate the common challenges encountered during the synthesis and purification of this valuable imidazole derivative.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, organized in a question-and-answer format. Each answer provides a detailed explanation of the potential causes and offers practical, field-proven solutions.

Issue 1: Low or No Product Yield

Question: I performed the reduction of 1-methyl-1H-imidazole-4-carbaldehyde with sodium borohydride (NaBH₄), but my final yield of this compound is very low. What could be the problem?

Answer:

Low or no yield in the reduction of 1-methyl-1H-imidazole-4-carbaldehyde is a common issue that can stem from several factors. Let's break down the most likely causes and how to address them:

  • Inactive Reducing Agent: Sodium borohydride is susceptible to decomposition upon exposure to moisture. If the reagent has been stored improperly or is old, its reducing capacity will be diminished.

    • Solution: Always use a fresh bottle of sodium borohydride or one that has been stored in a desiccator. To test the activity of your NaBH₄, you can perform a small-scale reduction on a simple, inexpensive ketone like acetone and monitor the reaction by TLC.

  • Inadequate Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and completeness.

    • Solution: The reduction is typically carried out in a protic solvent like methanol or ethanol at 0°C to room temperature.[1] Ensure your solvent is of high purity. While the reaction is generally fast, it's good practice to monitor its progress by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup.

  • Improper Work-up Procedure: The work-up is crucial for isolating the product and removing inorganic byproducts.

    • Solution: After the reaction is complete, the excess NaBH₄ and the resulting borate esters need to be carefully quenched. A common method is the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.[2] Using a weak acid like NH₄Cl is often preferred over strong acids like HCl to avoid potential side reactions with the imidazole ring or hydrolysis of other sensitive functional groups if present in more complex molecules.[2]

  • Product Loss During Extraction: this compound has some water solubility due to its polar nature.

    • Solution: To maximize recovery during aqueous work-up, saturate the aqueous layer with sodium chloride (brine) before extracting with an organic solvent like dichloromethane (DCM) or a mixture of chloroform and isopropanol. Perform multiple extractions (at least 3-4 times) to ensure complete removal of the product from the aqueous phase.

Issue 2: Formation of Multiple Byproducts

Question: My crude NMR spectrum shows multiple sets of peaks in addition to my desired this compound. What are these impurities, and how can I avoid them?

Answer:

The formation of byproducts can complicate purification and lower your yield. The most common impurities depend on the synthetic route you've chosen.

Route A: Reduction of 1-methyl-1H-imidazole-4-carbaldehyde

  • Unreacted Starting Material: If the reduction is incomplete, you will see the aldehyde proton (around 9-10 ppm) and the characteristic aldehyde carbonyl in the ¹³C NMR.

    • Solution: Ensure the activity of your reducing agent and allow the reaction to go to completion by monitoring with TLC.

  • Over-reduction: While NaBH₄ is generally selective for aldehydes and ketones, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) could potentially lead to over-reduction, although this is less common for a simple hydroxymethyl group.[3]

    • Solution: Stick with milder reducing agents like NaBH₄ for this transformation. If you must use LiAlH₄ (for example, if starting from an ester), use it at low temperatures (0°C to -78°C) and carefully control the stoichiometry.

Route B: N-methylation of 4-(hydroxymethyl)imidazole

  • Formation of the Regioisomeric Product: The N-methylation of 4-(hydroxymethyl)imidazole can lead to the formation of the undesired regioisomer, (1-methyl-1H-imidazol-5-yl)methanol. The ratio of the two isomers is influenced by the reaction conditions.[4]

    • Causality: The regioselectivity of N-alkylation of unsymmetrical imidazoles is a complex interplay of electronic and steric effects. In basic conditions, the deprotonated imidazole anion is the nucleophile. Electron-withdrawing groups, like the hydroxymethyl group to some extent, can influence the electron density at the two ring nitrogens, affecting the site of alkylation.[4]

    • Solution: To favor the formation of the 1,4-isomer, consider using a less sterically hindered methylating agent. The choice of base and solvent can also influence the isomeric ratio. A detailed study of the reaction conditions may be necessary to optimize for the desired isomer.[5][6]

  • Over-methylation: The product itself can be further methylated to form a 1,3-dimethylimidazolium salt.[7]

    • Solution: Use a controlled amount of the methylating agent (typically 1.05-1.1 equivalents). Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

Issue 3: Difficulty in Purifying the Product by Column Chromatography

Question: I'm trying to purify this compound by silica gel column chromatography, but the product is streaking badly, and I'm getting poor separation. What can I do?

Answer:

The basic nature of the imidazole ring can lead to strong interactions with the acidic silica gel, causing the compound to streak down the column.[2] This results in broad peaks and poor separation.

  • Solution: Add a Basic Modifier to the Eluent: Adding a small amount of a base to your mobile phase will neutralize the acidic sites on the silica gel, preventing strong binding of your basic product and leading to sharper peaks and better separation.

    • Recommended Protocol: Use a solvent system of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 2-3%) and gradually increase the polarity. To this eluent, add 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia per liter of solvent.[2]

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Dry Loading: For better resolution, especially with larger scales, use a dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reduction reaction?

A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase of DCM:MeOH (e.g., 9:1 or 8:2). The starting aldehyde will have a higher Rf value than the more polar alcohol product. You can visualize the spots using a UV lamp (as the imidazole ring is UV active) or by staining with an oxidizing agent like potassium permanganate (KMnO₄), which will react with the alcohol.[9][10]

Q2: My final product is a viscous oil or a low-melting solid. How can I make it easier to handle?

A2: The free base of this compound can be difficult to handle. Converting it to its hydrochloride salt will typically yield a stable, crystalline solid that is easier to weigh and store.[2]

  • Procedure for Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether or dioxane (commercially available) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash it with cold diethyl ether, and dry it under vacuum.[2]

Q3: What are the recommended storage conditions for this compound?

A3: Imidazole-containing compounds can be sensitive to light, temperature, and pH.[11] For long-term storage, it is recommended to store the solid material (preferably as the hydrochloride salt) in a tightly sealed, amber-colored vial at 2-8°C in a dry environment, ideally under an inert atmosphere like argon or nitrogen.[9][12] If you need to store it in solution, prepare fresh solutions for each experiment. For short-term storage, keep solutions at -20°C and protect them from light.[11]

Q4: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of Sodium Borohydride (NaBH₄) for the reduction?

A4: Yes, LiAlH₄ is a more powerful reducing agent and can be used to reduce 1-methyl-1H-imidazole-4-carbaldehyde or the corresponding ester to the alcohol.[13][14] However, LiAlH₄ is much more reactive and requires stricter anhydrous conditions. It reacts violently with water and protic solvents.[3] The work-up for a LiAlH₄ reaction is also different, typically involving a sequential addition of water and a sodium hydroxide solution (Fieser work-up) or quenching with sodium sulfate decahydrate.[13] For the reduction of an aldehyde, the milder and safer NaBH₄ is generally the preferred reagent.

Experimental Protocols & Data

Table 1: Quantitative Data for a Typical Synthesis
ParameterValue
Starting Material1-methyl-1H-imidazole-4-carbaldehyde
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol
Reaction Temperature0°C to Room Temperature
Typical Reaction Time1-2 hours
Work-upQuenching with aq. NH₄Cl
Purification MethodColumn Chromatography (DCM:MeOH + 1% TEA)
Expected Yield75-90%
AppearanceYellowish solid or viscous oil[12]
Molecular FormulaC₅H₈N₂O
Molecular Weight112.13 g/mol [12]
Step-by-Step Experimental Protocol: Reduction of 1-methyl-1H-imidazole-4-carbaldehyde
  • Reaction Setup: Dissolve 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1) until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water and saturate the aqueous layer with NaCl. Extract the aqueous layer with dichloromethane (4 x 50 mL for a 1g scale reaction).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: A flowchart for diagnosing and resolving low product yield.

Purification Workflow for this compound

Purification_Workflow Crude_Product Crude Product Column_Chromatography Silica Gel Column Chromatography (DCM:MeOH + 1% TEA) Crude_Product->Column_Chromatography Tailing Streaking/Tailing Observed? Column_Chromatography->Tailing Add_TEA Add 0.5-1% Triethylamine to Eluent Tailing->Add_TEA Yes Pure_Free_Base Purified Free Base (Oil or Low-Melting Solid) Tailing->Pure_Free_Base No Add_TEA->Column_Chromatography Check_Handling Is it difficult to handle? Pure_Free_Base->Check_Handling Salt_Formation HCl Salt Formation (HCl in Ether/Dioxane) Check_Handling->Salt_Formation Yes Final_Product Crystalline Hydrochloride Salt Check_Handling->Final_Product No Salt_Formation->Final_Product

Caption: A decision-making workflow for the purification of the final product.

References

Technical Support Center: Optimization of Reaction Conditions for (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of (1-methyl-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable imidazole derivative. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to support your experimental work, grounded in established chemical principles and practical laboratory insights.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can present several challenges, including issues with regioselectivity, low yields, and purification difficulties. This guide provides a structured approach to overcoming these obstacles, ensuring a more efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are three main synthetic strategies to produce this compound, each with its own set of advantages and challenges:

  • N-methylation of (1H-imidazol-4-yl)methanol: This is a direct approach but can lead to a mixture of regioisomers.

  • Reduction of 1-methyl-1H-imidazole-4-carbaldehyde: This method offers excellent regioselectivity if the starting aldehyde is readily available.

  • Reduction of a 1-methyl-1H-imidazole-4-carboxylic acid ester: Similar to the aldehyde reduction, this route provides good regiocontrol but requires the synthesis of the starting ester.

The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: How can I control the regioselectivity of the N-methylation of (1H-imidazol-4-yl)methanol?

Controlling the position of the methyl group (N1 vs. N3) is a common challenge in imidazole chemistry. The regioselectivity is influenced by several factors:

  • Steric Hindrance: The methyl group will preferentially add to the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic properties of the substituent at the 4-position can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and methylating agent plays a crucial role. For instance, using a strong base like sodium hydride in an aprotic polar solvent like DMF often favors methylation at the N1 position.[1]

A detailed discussion on optimizing regioselectivity can be found in the troubleshooting section.

Q3: What are the most common impurities I should be aware of?

The impurity profile largely depends on the synthetic route chosen:

  • From N-methylation: The main impurity is the undesired regioisomer, (1-methyl-1H-imidazol-5-yl)methanol. Over-methylation can also lead to the formation of a quaternary imidazolium salt.

  • From Aldehyde/Ester Reduction: Incomplete reduction can leave unreacted starting material. Side reactions with the reducing agent are also possible, depending on the specific conditions and substrate.

Q4: What are the recommended purification techniques for this compound?

Due to its polar nature and basic imidazole ring, purification can be challenging. The most common methods include:

  • Column Chromatography: Silica gel chromatography is frequently used. To avoid tailing of the basic product, a small amount of a basic modifier like triethylamine (0.5-1%) can be added to the eluent.[2] A common solvent system is a gradient of dichloromethane and methanol.[2][3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.[4][5]

  • Acid-Base Extraction: This technique can be used to separate the basic imidazole product from non-basic impurities. The product is extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low to No Yield of this compound

Scenario 1: You are performing an N-methylation of (1H-imidazol-4-yl)methanol.

Possible Cause Suggested Solution Scientific Rationale
Ineffective Deprotonation Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and properly handled.The imidazole N-H is weakly acidic, and a sufficiently strong base is required for complete deprotonation to form the more nucleophilic imidazolide anion.
Inactive Methylating Agent Use a fresh bottle of the methylating agent (e.g., methyl iodide). Consider a more reactive agent if necessary.Methylating agents can degrade over time. Their reactivity is crucial for the success of the alkylation.
Unsuitable Solvent Use a polar aprotic solvent such as DMF or acetonitrile. Ensure the solvent is anhydrous.Polar aprotic solvents solvate the cation of the base, leaving the anion more reactive. Protic solvents can protonate the imidazolide anion, reducing its nucleophilicity.[7]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation by TLC.N-alkylation reactions often require heating to proceed at a reasonable rate.

Scenario 2: You are performing a reduction of a 1-methyl-1H-imidazole-4-carbonyl compound.

Possible Cause Suggested Solution Scientific Rationale
Inactive Reducing Agent Use a fresh bottle of the reducing agent (e.g., NaBH₄ or LiAlH₄).Hydride reducing agents can decompose upon exposure to moisture.
Insufficient Amount of Reducing Agent Increase the molar equivalents of the reducing agent.For ester reductions with LiAlH₄, at least two equivalents of hydride are required per mole of ester.[8]
Unsuitable Solvent For LiAlH₄ reductions, use anhydrous ethereal solvents like THF or diethyl ether. For NaBH₄, protic solvents like methanol or ethanol are typically used.[6][9]The choice of solvent is critical for the reactivity and stability of the reducing agent.
Reaction Quenched Prematurely Ensure the reaction has gone to completion by TLC analysis before quenching.Incomplete reactions are a common cause of low yields.
Problem 2: Formation of a Mixture of Regioisomers during N-methylation
Possible Cause Suggested Solution Scientific Rationale
Tautomerization of the Starting Material Employ reaction conditions that favor the formation of one tautomer or selectively alkylate one nitrogen.Unsymmetrical 4-substituted imidazoles exist as a mixture of tautomers, both of which can be alkylated.
Kinetic vs. Thermodynamic Control Vary the reaction temperature and time. Lower temperatures may favor the kinetically preferred product, while higher temperatures may lead to the thermodynamically more stable product.The activation energies for the formation of the two isomers may differ.
Steric and Electronic Effects If possible, modify the starting material to introduce a bulky protecting group to block one of the nitrogen atoms.Steric hindrance can effectively direct the alkylation to the less hindered nitrogen.
Problem 3: Difficulty in Purifying the Product
Possible Cause Suggested Solution Scientific Rationale
Tailing on Silica Gel Column Add a small amount of triethylamine (0.5-1%) to the eluent system.[2] Alternatively, use neutral or basic alumina as the stationary phase.[6]The basic imidazole ring interacts strongly with the acidic silanol groups on the surface of the silica gel, causing tailing. A basic modifier neutralizes these acidic sites.
Co-elution of Product and Starting Material/Isomer Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with an optimized solvent mixture may be necessary.Fine-tuning the polarity of the mobile phase can improve the separation of compounds with similar polarities.
Product is an Oil and Difficult to Handle Convert the purified free base to its hydrochloride salt, which is typically a stable, crystalline solid.[2]Salt formation can improve the handling characteristics and stability of the compound.
Difficulty in Inducing Crystallization Try scratching the inside of the flask with a glass rod, adding a seed crystal, or using a co-solvent system for recrystallization.[4][5]These techniques can help to initiate the nucleation process for crystallization.

Experimental Protocols

Protocol 1: N-methylation of (1H-imidazol-4-yl)methanol

This protocol is adapted from a general procedure for the N-methylation of imidazoles.[1]

  • Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath and add a solution of (1H-imidazol-4-yl)methanol (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at room temperature for 1 hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, slowly quench the reaction with water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography (silica gel, dichloromethane/methanol gradient with 0.5% triethylamine).

Protocol 2: Reduction of 1-methyl-1H-imidazole-4-carbaldehyde with Sodium Borohydride

This protocol is based on a general procedure for the reduction of imidazole aldehydes.[9][10]

  • Preparation: Dissolve 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Base and Solvent on N-methylation Regioselectivity (Illustrative)

EntryBaseSolventTemperature (°C)Ratio (1,4-isomer : 1,5-isomer)
1K₂CO₃AcetonitrileReflux1 : 1
2NaHTHF253 : 1
3NaHDMF25>95 : 5
4Cs₂CO₃Toluene1201 : 2

Note: The data in this table is illustrative and based on general principles of imidazole alkylation. Actual results may vary.

Visualizations

Experimental Workflow for N-methylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Suspend NaH in anhydrous DMF deprotonation Add imidazole solution to NaH suspension at 0°C Stir at RT for 1h prep1->deprotonation prep2 Dissolve (1H-imidazol-4-yl)methanol in anhydrous DMF prep2->deprotonation methylation Cool to 0°C and add methyl iodide Stir at RT for 2-4h deprotonation->methylation quench Quench with water methylation->quench extract Extract with ethyl acetate quench->extract purify Column chromatography extract->purify G start Low or No Yield in N-methylation check_base Is the base strong enough and active? start->check_base check_methylating_agent Is the methylating agent active? check_base->check_methylating_agent Yes use_stronger_base Use a stronger base (e.g., NaH) check_base->use_stronger_base No check_solvent Is the solvent polar aprotic and anhydrous? check_methylating_agent->check_solvent Yes use_fresh_reagent Use a fresh bottle of methylating agent check_methylating_agent->use_fresh_reagent No check_temp Is the reaction temperature sufficient? check_solvent->check_temp Yes use_dmf_or_acetonitrile Use anhydrous DMF or acetonitrile check_solvent->use_dmf_or_acetonitrile No increase_temp Increase reaction temperature check_temp->increase_temp No success Improved Yield check_temp->success Yes use_stronger_base->success use_fresh_reagent->success use_dmf_or_acetonitrile->success increase_temp->success

References

Removing unreacted starting materials from (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (1-methyl-1H-imidazol-4-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges of removing unreacted starting materials and byproducts from this valuable synthetic intermediate. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Section 1: Understanding the Purification Challenge

The first step in any successful purification is to understand the physicochemical properties of both your target compound and the potential impurities. This compound is a polar, basic molecule, and these characteristics will govern the selection of an appropriate purification strategy.

Q1: What are the most common starting materials and impurities I need to remove?

The most frequent impurities are typically the unreacted starting materials from the synthesis. A common laboratory-scale synthesis involves the N-methylation of (1H-imidazol-4-yl)methanol.[1] Therefore, the primary impurity you will likely need to separate is the starting material, (1H-imidazol-4-yl)methanol. Other potential impurities include residual methylating agents (e.g., methyl iodide, dimethyl sulfate) and inorganic salts from the workup.

To effectively plan a separation, it is crucial to compare the properties of the product and the main potential impurity.

CompoundStructureMolecular Weight ( g/mol )Key Physicochemical Properties
This compound (Product)112.13[2]Polar solid, tertiary amine (basic), capable of hydrogen bonding via the -OH group.
(1H-imidazol-4-yl)methanol (Starting Material)98.11[3]Polar solid, secondary amine (basic), capable of hydrogen bonding via -OH and N-H groups.[3]

The key difference to exploit for separation is the presence of the slightly acidic N-H proton on the starting material's imidazole ring, which is absent in the N-methylated product. However, their similar high polarity and basicity mean that separation can be challenging.

Section 2: Selecting Your Purification Strategy

Choosing the right purification technique is critical and depends on the scale of your reaction and the nature of the impurities. The following decision workflow can help guide your choice.

Purification_Workflow start Crude Reaction Mixture check_impurities What are the primary impurities? start->check_impurities inorganic_salts Inorganic Salts / Highly Polar Impurities check_impurities->inorganic_salts Inorganics organic_impurities Unreacted Starting Material / Non-basic Organics check_impurities->organic_impurities Organics extraction Perform Acid-Base Extraction inorganic_salts->extraction chromatography Perform Column Chromatography organic_impurities->chromatography purity_check Assess Purity (TLC, NMR, LC-MS) extraction->purity_check chromatography->purity_check recrystallization Perform Recrystallization recrystallization->purity_check purity_check->chromatography Complex Mixture purity_check->recrystallization Needs Polishing pure_product Pure Product purity_check->pure_product >95% Pure

Caption: Purification strategy decision workflow.

Section 3: Troubleshooting Guides and Protocols

This section provides detailed, step-by-step protocols and answers to common issues encountered during purification.

Column Chromatography

Column chromatography is often the most effective method for separating compounds with similar polarities.[4] For polar molecules like imidazoles, normal-phase chromatography on silica gel is standard.[5]

Q2: My product and the unreacted starting material are eluting very close together on the column. How can I improve the separation?

This is a common issue due to their similar polarities.

  • Optimize the Mobile Phase: The key is to find a solvent system that maximizes the small polarity difference. Start with a moderately polar system like 95:5 Dichloromethane (DCM):Methanol and gradually increase the methanol content.

  • Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a less polar mobile phase (e.g., 100% DCM or 98:2 DCM:Methanol) and gradually increase the proportion of the more polar solvent (Methanol). This will cause the less polar compounds to elute first, while the more polar compounds will require a higher concentration of the polar solvent to move down the column.[5]

  • Decrease the Flow Rate: Slower elution allows for more equilibration between the stationary and mobile phases, often resulting in better separation.

Q3: My compound is streaking or "tailing" on the TLC plate and the column, leading to poor separation and mixed fractions. What's wrong?

Streaking is a classic problem when purifying basic compounds like amines and imidazoles on standard silica gel, which is weakly acidic.[6] The basic compound interacts strongly and sometimes irreversibly with the acidic silica surface, causing it to elute slowly and as a broad, streaky band.

Solution: Add a small amount of a basic modifier to your eluent system.[6]

  • Triethylamine (TEA): Add 0.5-1% triethylamine to your mobile phase (e.g., for 100 mL of eluent, add 0.5-1 mL of TEA). The TEA will neutralize the acidic sites on the silica gel, preventing your imidazole product from sticking and allowing it to elute in sharp, well-defined bands.

  • Ammonia: A solution of 7N ammonia in methanol can be used as the polar component of the mobile phase, which also serves to neutralize the silica.

Protocol 1: Optimized Column Chromatography for this compound

  • Slurry Preparation: Dissolve your crude product in a minimal amount of DCM or the initial chromatography eluent. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method generally provides better separation than loading the sample as a concentrated liquid.

  • Column Packing: Pack a glass column with silica gel (300-400 mesh is common for good resolution) using a non-polar solvent like hexane or a mixture of hexane and ethyl acetate as the slurry solvent.[7] Ensure the silica bed is compact and level.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution: Begin eluting with your chosen mobile phase (e.g., a starting mixture of 98:2 DCM:Methanol + 0.5% TEA).

    • Gradient: Gradually increase the methanol concentration (e.g., to 95:5, then 90:10) to elute your compounds. The unreacted (1H-imidazol-4-yl)methanol, being slightly more polar due to the N-H group, should elute after your desired product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[8]

Acid-Base Extraction

This technique is excellent for separating your basic imidazole product from non-basic organic impurities or for a bulk, initial purification step.[8]

Q4: An emulsion has formed during my extraction, and the organic and aqueous layers will not separate. What should I do?

Emulsions are common when basic aqueous solutions are shaken vigorously with organic solvents.

  • Solution: Add a saturated aqueous solution of sodium chloride (brine).[8] The high ionic strength of the brine increases the polarity of the aqueous layer, which helps to break the emulsion and force a cleaner separation of the layers. Gently swirling the separatory funnel instead of vigorous shaking can also prevent emulsion formation.

Protocol 2: Acid-Base Extraction for Bulk Purification

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate (50 mL).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 50 mL of 1 M HCl). Your basic product and any unreacted basic starting material will be protonated and move into the aqueous layer. Non-basic impurities will remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer (or save it for analysis of impurities). Combine all acidic aqueous extracts.

  • Neutralization and Back-Extraction: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the pH is basic (>8). This deprotonates your product, making it less water-soluble.

  • Extraction: Extract the now-basic aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of DCM). Your purified product will move back into the organic layers.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[8]

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids and is often used as a final "polishing" step after chromatography.[9][10]

Q5: How do I choose the right solvent for recrystallizing my product?

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]

  • Screening Process:

    • Place a small amount (20-30 mg) of your crude product in a test tube.

    • Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot, it's a potentially good solvent.

    • Allow the hot solution to cool slowly to room temperature. If pure crystals form, you have found a good solvent.

  • Suggested Solvents to Screen: For a polar compound like this compound, consider solvents like ethanol, isopropanol, acetonitrile, or solvent pairs like ethyl acetate/hexane.

Q6: I've cooled my solution, but no crystals have formed. What can I do?

Spontaneous crystallization sometimes needs encouragement.

  • Induce Crystallization:

    • Scratch: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]

    • Seed Crystal: If you have a small crystal of the pure product, add it to the cooled solution. This "seed" will act as a template for other molecules to crystallize upon.

    • Cool Further: Place the flask in an ice bath to further decrease the solubility of your product.[12]

    • Reduce Solvent: If you added too much solvent, you can gently boil some of it off to re-saturate the solution and then allow it to cool again.[9]

Protocol 3: Recrystallization from a Single Solvent

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating the mixture to a boil. Continue adding the minimum amount of hot solvent needed to fully dissolve the solid.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, salts), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[12]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[8]

Section 4: Purity Assessment FAQs

Q7: How do I confirm the purity of my final product and verify that I have removed the starting material?

  • Thin Layer Chromatography (TLC): This is a quick and easy way to assess purity. A pure compound should appear as a single spot on the TLC plate. Run a sample of your starting material alongside your purified product to ensure their Rf values are different and that no starting material is visible in your product lane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive method. The spectrum of the pure product will show a characteristic singlet for the N-methyl group (around 3.7-3.9 ppm). The absence of the N-H proton signal from the starting material (which would appear as a broad singlet further downfield) confirms its removal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your product and can detect even trace amounts of impurities.

References

Preventing degradation of (1-methyl-1H-imidazol-4-yl)methanol during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1-methyl-1H-imidazol-4-yl)methanol (MIM). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to prevent the degradation of MIM during its synthesis, ensuring high yield and purity.

Introduction

This compound is a valuable building block in pharmaceutical and organic synthesis, serving as a key intermediate in the development of various bioactive molecules.[1] Its stability and reactivity are crucial for efficient synthetic processes.[1] However, the inherent chemical nature of the imidazole ring and the hydroxymethyl group makes it susceptible to degradation under certain conditions. This guide provides a comprehensive overview of potential degradation pathways and robust strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound degradation during synthesis?

A1: The primary causes of degradation are oxidation, exposure to strong acids or bases, and elevated temperatures. The hydroxymethyl group is particularly susceptible to oxidation, which can convert it to an aldehyde or carboxylic acid. The imidazole ring itself can be sensitive to harsh pH conditions and photodegradation.[2][3]

Q2: How can I minimize oxidation of the hydroxymethyl group?

A2: Minimizing oxidation involves a combination of strategies:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Controlled Temperature: Keep reaction temperatures as low as reasonably possible to slow down oxidation rates.

  • Careful Reagent Selection: Avoid strong oxidizing agents unless they are part of a controlled transformation. When reducing an ester or aldehyde to form the alcohol, ensure complete reduction and proper quenching of the reducing agent.

Q3: What pH range is optimal for the stability of this compound?

A3: Imidazole-containing compounds can be sensitive to both strongly acidic and strongly basic conditions.[2] While specific pH stability data for MIM is not extensively published, it is generally advisable to maintain a near-neutral pH during workup and purification whenever possible. If acidic or basic conditions are necessary for a reaction, they should be neutralized promptly upon completion.

Q4: Are there any specific storage recommendations for this compound?

A4: Yes, proper storage is critical to prevent degradation over time. It is recommended to store this compound at 0-8°C in a dry, sealed container.[1] For long-term storage, keeping it under an inert atmosphere can provide additional protection.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution Scientific Rationale
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time.Incomplete conversion of starting materials is a common reason for low yields. Real-time monitoring allows for informed decisions to drive the reaction to completion.
Degradation During Reaction If the reaction requires harsh conditions (e.g., high temperature, strong acid/base), degradation may be occurring. Attempt the reaction under milder conditions if possible. For example, use a less aggressive reducing agent or a lower reaction temperature.The imidazole ring and hydroxymethyl group are sensitive to harsh conditions.[2] Milder conditions can preserve the integrity of the desired product.
Product Loss During Workup The product may be partially soluble in the aqueous layer during extraction. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery. Ensure the pH of the aqueous layer is optimized for the product's solubility in the organic phase.Partitioning between aqueous and organic phases is pH-dependent for compounds with basic nitrogen atoms like imidazole. Adjusting the pH can significantly improve extraction efficiency.
Problem 2: Formation of Multiple Byproducts
Possible Cause Suggested Solution Scientific Rationale
Oxidation of the Hydroxymethyl Group Conduct the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. If applicable, add a mild antioxidant.The primary alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially in the presence of air and at elevated temperatures.
Side Reactions of the Imidazole Ring If using strong bases like n-butyllithium for functionalization, deprotonation can occur at multiple sites. Control the stoichiometry of the base and maintain a low temperature (e.g., -78 °C).[4]The imidazole ring has acidic protons that can be removed by strong bases, leading to undesired side reactions. Precise control of reaction conditions is key to regioselectivity.
Over-alkylation When N-methylating the imidazole ring, use a stoichiometric amount of the methylating agent. Monitor the reaction closely to avoid double alkylation or quaternization of the imidazole nitrogens.The imidazole ring contains two nitrogen atoms, both of which can potentially be alkylated. Careful control of stoichiometry and reaction conditions can favor mono-alkylation.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution Scientific Rationale
Product Streaking on Silica Gel Column The basic nature of the imidazole ring can lead to strong interactions with the acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system.[5]The triethylamine competes with the product for acidic sites on the silica, reducing tailing and improving peak shape during chromatography.
Product is an Oil and Difficult to Handle The free base of this compound may be a low-melting solid or an oil.[5] Consider converting the purified free base to a stable salt, such as the hydrochloride salt, for easier handling and storage.[5]Salts are typically crystalline solids with higher melting points and improved stability compared to their free base counterparts.
Co-elution with Impurities If impurities have similar polarities to the product, separation by standard column chromatography may be challenging. Consider using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., preparative HPLC).Varying the separation principle (e.g., by changing the stationary phase or using reverse-phase chromatography) can often resolve co-eluting compounds.

Experimental Protocols

Illustrative Synthesis: Reduction of 1-methyl-1H-imidazole-4-carbaldehyde

This protocol describes a common method for synthesizing this compound.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-imidazole-4-carbaldehyde.

  • Dissolve the aldehyde in a suitable anhydrous solvent, such as methanol or tetrahydrofuran (THF), under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

Step 2: Reduction

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to the cooled solution.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until all the starting material is consumed.

Step 3: Quenching and Workup

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Step 4: Purification

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol with 0.5% triethylamine).

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

MIM This compound Aldehyde 1-methyl-1H-imidazole-4-carbaldehyde MIM->Aldehyde Oxidation RingOpened Ring-Opened Products MIM->RingOpened Strong Acid/Base Photodegradation CarboxylicAcid 1-methyl-1H-imidazole-4-carboxylic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Key degradation routes for this compound.

Troubleshooting Workflow

This flowchart provides a logical approach to troubleshooting common issues during the synthesis.

Start Synthesis Issue Observed Problem Identify Problem: - Low Yield - Impurities - Purification Difficulty Start->Problem LowYield Low Yield Analysis Problem->LowYield Low Yield Impurities Impurity Analysis Problem->Impurities Impurities Purification Purification Issues Problem->Purification Purification Difficulty CheckReaction Check Reaction Completion (TLC/LC-MS) LowYield->CheckReaction CheckConditions Assess Reaction Conditions (Temp, Atmosphere) LowYield->CheckConditions IdentifyImpurity Characterize Impurities (NMR, MS) Impurities->IdentifyImpurity Streaking Streaking on Column? Purification->Streaking CheckWorkup Review Workup Procedure (pH, Extractions) CheckReaction->CheckWorkup Complete OptimizeReaction Optimize Reaction (Time, Reagents) CheckReaction->OptimizeReaction Incomplete OptimizeWorkup Optimize Workup CheckWorkup->OptimizeWorkup UseMilderConditions Use Milder Conditions CheckConditions->UseMilderConditions OxidationProduct Oxidation Products? IdentifyImpurity->OxidationProduct SideReactionProduct Other Side Products? OxidationProduct->SideReactionProduct No InertAtmosphere Use Inert Atmosphere OxidationProduct->InertAtmosphere Yes SideReactionProduct->UseMilderConditions Yes ProtectingGroups Consider Protecting Groups SideReactionProduct->ProtectingGroups Consider OilyProduct Product is an Oil? Streaking->OilyProduct No AddModifier Add Base Modifier to Eluent Streaking->AddModifier Yes FormSalt Form a Salt OilyProduct->FormSalt Yes Solution Implement Solution OptimizeReaction->Solution OptimizeWorkup->Solution UseMilderConditions->Solution InertAtmosphere->Solution ProtectingGroups->Solution AddModifier->Solution FormSalt->Solution

Caption: Decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Work-up Procedure for (1-methyl-1H-imidazol-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-methyl-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up and purification stages of this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, providing not just solutions but also the underlying chemical principles to empower your experimental design.

I. Troubleshooting Guide: Navigating Common Work-up Challenges

This section addresses specific, practical problems that can arise during the isolation of this compound, particularly following its synthesis via the reduction of a corresponding ester, such as ethyl 1-methyl-1H-imidazole-4-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Issue 1: Persistent Emulsion Formation During Aqueous Extraction

Question: I'm performing a liquid-liquid extraction after quenching my LiAlH₄ reaction, and a persistent emulsion has formed between the organic and aqueous layers. How can I break this emulsion and proceed with the separation?

Answer:

Emulsion formation is a frequent challenge, especially after LiAlH₄ reductions, due to the formation of colloidal aluminum salts.[1][2] The high polarity of the product, this compound, can also contribute to this issue by stabilizing the interface between the aqueous and organic phases.

Causality:

  • Finely Dispersed Aluminum Salts: The quenching process of LiAlH₄ generates aluminum hydroxides and other salts that can form fine, gelatinous precipitates, which stabilize emulsions.[2]

  • Product Acting as a Surfactant: The amphiphilic nature of your product, with its polar alcohol and imidazole groups and a nonpolar methyl group, can allow it to act as a surfactant, reducing the interfacial tension between the layers.

  • High pH: The basic conditions often used in the work-up can exacerbate the formation of certain colloidal precipitates.

Step-by-Step Solutions:

  • "Salting Out" with Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the polar organic product less soluble in it and helping to break the emulsion.[3] Gently swirl the separatory funnel after adding the brine; do not shake vigorously.

  • Filtration through Celite®: If salting out is ineffective, vacuum filter the entire mixture through a pad of Celite® or diatomaceous earth. This will remove the fine particulate matter that is often the primary cause of the emulsion. Wash the filter cake with your organic solvent to recover any adsorbed product.

  • Solvent Modification: Adding a small amount of a more polar solvent, like isopropanol, to the organic layer can sometimes alter the phase dynamics sufficiently to break the emulsion.[4] However, be mindful that this may increase the amount of water in your organic layer, requiring more extensive drying later.

  • Patience and Gravity: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Issue 2: Low or No Product Yield After Extraction

Question: After performing the aqueous work-up and evaporating the organic solvent, I have a very low yield of my target compound. Where could my product have gone?

Answer:

The high polarity and water solubility of this compound is a primary culprit for low recovery during standard liquid-liquid extractions.[5][6]

Causality & Solutions:

  • High Water Solubility: The hydroxyl and imidazole functionalities make the product significantly water-soluble.

    • Solution: Before discarding the aqueous layer, it is crucial to re-extract it multiple times (at least 3-5 times) with a suitable organic solvent.[7] Solvents like dichloromethane (DCM) or a mixture of chloroform and isopropanol (e.g., 3:1) can be more effective than ethyl acetate or diethyl ether for extracting polar compounds.[4]

  • Product Remaining in the Aqueous Layer as a Salt: The imidazole ring is basic. If the aqueous layer is acidic, the product will be protonated and exist as a highly water-soluble imidazolium salt, which will not be extracted into the organic phase.

    • Solution: Ensure the pH of the aqueous layer is basic (pH > 8) before extraction. You can adjust the pH with a base like sodium carbonate or sodium hydroxide. Always check the pH with litmus paper or a pH meter.

  • Incomplete Quenching of LiAlH₄: If the LiAlH₄ is not fully quenched, it can form complexes with the alcohol product, which may have different solubility properties.

    • Solution: Follow a careful and complete quenching procedure. A common method is the Fieser workup: for 'x' grams of LiAlH₄ used, sequentially and slowly add x mL of water, x mL of 15% aqueous NaOH, and then 3x mL of water.[8] This procedure is designed to produce granular aluminum salts that are easier to filter off.[8]

  • Product Volatility: While not extremely volatile, some loss can occur during solvent removal under high vacuum and elevated temperatures.

    • Solution: Remove the solvent under reduced pressure at a lower temperature (e.g., < 40°C).

Issue 3: Product Purity is Low, Contaminated with Starting Material

Question: My crude product, as analyzed by NMR or LC-MS, shows a significant amount of the starting ester. What caused the incomplete reaction, and can I fix it during the work-up?

Answer:

Incomplete reduction of the ester is the direct cause. This can stem from several factors related to the reaction conditions rather than the work-up itself.

Causality:

  • Insufficient LiAlH₄: The reduction of an ester to an alcohol requires two equivalents of hydride.[9] LiAlH₄ is also highly reactive with any trace amounts of water or acidic protons in the solvent or on the glassware.

  • Inactive LiAlH₄: Lithium aluminum hydride can degrade upon exposure to atmospheric moisture.

  • Poor Solubility of Starting Material: The starting ester may not have been fully dissolved in the reaction solvent, leading to incomplete exposure to the reducing agent.

Solutions:

  • Post-Work-up Purification: It is generally not advisable to try and "fix" an incomplete reaction during the work-up. The most reliable approach is to separate the product from the unreacted starting material using column chromatography.

  • Chromatography Details: Silica gel chromatography is a standard method for purification. A gradient elution starting with a less polar solvent system (e.g., 100% ethyl acetate) and gradually increasing the polarity by adding methanol is often effective. Due to the basic nature of the imidazole, streaking on the silica gel column can be an issue.[10] To mitigate this, a small amount of a basic modifier like triethylamine (0.5-1%) can be added to the eluent system.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is the rationale behind the specific quenching sequence for a LiAlH₄ reaction (Fieser Workup)?

A1: The Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is a carefully designed procedure to convert the aluminum byproducts into a granular, easily filterable solid.[8] The initial addition of water hydrolyzes the excess LiAlH₄ and aluminum alkoxide complexes. The subsequent addition of sodium hydroxide helps to form stable aluminum hydroxide (Al(OH)₃) and other aluminate species. The final addition of a larger volume of water helps to fully precipitate these salts and granulate them. This avoids the formation of a fine, gelatinous precipitate that is difficult to handle and often leads to emulsions.[2]

Q2: Which organic solvent is best for extracting this compound from the aqueous work-up solution?

A2: Due to the high polarity of the product, standard extraction solvents like diethyl ether or ethyl acetate may result in poor recovery. A more polar solvent that is still immiscible with water is preferred.

  • Dichloromethane (DCM): Often a good choice for its ability to dissolve more polar compounds.

  • Chloroform/Isopropanol (3:1): This mixture is reported to be excellent for extracting water-soluble organic compounds that are difficult to extract with other common solvents.[4]

  • n-Butanol: While it has good solvating power for polar molecules, it also has significant miscibility with water, which can complicate the drying and solvent removal steps.[11]

SolventPolarity IndexWater MiscibilityComments
Diethyl Ether2.8LowMay result in low product recovery.
Ethyl Acetate4.4LowModerate effectiveness; better than ether.
Dichloromethane3.1LowA good first choice for this type of product.
Chloroform4.1LowGood solvating power.
n-Butanol4.0HighCan be effective but complicates work-up.[11]

Q3: My final product is a persistent oil. How can I solidify it for easier handling?

A3: The free base form of this compound can be a low-melting solid or an oil at room temperature.[10] Conversion to a salt is a common strategy to obtain a stable, crystalline solid.

  • Salt Formation: Dissolve the purified oily product in a suitable solvent like diethyl ether or ethyl acetate. Then, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring. The hydrochloride salt will typically precipitate out as a solid, which can then be collected by filtration, washed with a cold solvent, and dried under vacuum.[10][12]

Q4: Why is it important to control the temperature during the quenching of the LiAlH₄ reaction?

A4: The reaction between LiAlH₄ and water is extremely exothermic and produces hydrogen gas, which is highly flammable.

  • Safety: Adding the quenching agent (water) slowly to an ice-cooled reaction mixture is critical to control the rate of the reaction and dissipate the heat generated.[9] A rapid, uncontrolled quench can cause the solvent to boil violently and potentially ignite the hydrogen gas produced.

  • Product Stability: Although this compound is relatively stable, localized hot spots from an uncontrolled quench could potentially lead to degradation.

III. Experimental Protocols & Visualizations

Standard Work-up Protocol for LiAlH₄ Reduction

This protocol assumes the reaction was performed using 'x' grams of LiAlH₄ in an anhydrous ether solvent like THF.

  • Cooling: After the reaction is complete (monitored by TLC), cool the reaction vessel to 0°C in an ice-water bath.

  • Quenching (Fieser Method): While stirring vigorously, add the following reagents dropwise and sequentially:

    • 'x' mL of water.

    • 'x' mL of 15% (w/v) aqueous sodium hydroxide solution.

    • '3x' mL of water.

  • Warming and Granulation: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 30 minutes. A white, granular precipitate should form.

  • Drying and Filtration: Add a sufficient amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate to the slurry and stir for another 15 minutes. Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent (e.g., THF) or another suitable solvent like ethyl acetate.

  • Extraction:

    • Combine the filtrate and the washes. If a biphasic mixture is present, transfer it to a separatory funnel.

    • Separate the layers. Extract the aqueous layer at least three more times with your chosen organic solvent (e.g., DCM).

    • Combine all organic layers.

  • Final Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Visualization of the Work-up Workflow

Workup_Workflow cluster_reaction Reaction cluster_quench Quenching (0°C) cluster_isolation Isolation Reaction Completed LiAlH4 Reduction in THF Quench Slow, Sequential Addition: 1. H2O 2. 15% NaOH (aq) 3. H2O Reaction->Quench 1 Stir Warm to RT Stir 30 min Quench->Stir 2 Filter Filter through Celite® Stir->Filter 3 Extract Liquid-Liquid Extraction (e.g., with DCM) Filter->Extract 4 Dry Dry & Concentrate Extract->Dry 5 Crude Crude Product Dry->Crude 6

Caption: General experimental workflow for the work-up of this compound.

Troubleshooting Decision Tree: Low Product Yield

Low_Yield_Troubleshooting Start Low Yield of Product Check_Aq Was the aqueous layer re-extracted multiple times? Start->Check_Aq Check_pH Was the pH of the aqueous layer basic (>8)? Check_Aq->Check_pH Yes Solution_Extract Re-extract aqueous layer with a polar solvent (DCM). Check_Aq->Solution_Extract No Check_Quench Was a proper quenching procedure (e.g., Fieser) used? Check_pH->Check_Quench Yes Solution_pH Adjust pH to >8 with base and re-extract. Check_pH->Solution_pH No Check_Reaction Was the initial reaction complete by TLC? Check_Quench->Check_Reaction Yes Solution_Filter Filter emulsion through Celite® and re-extract. Check_Quench->Solution_Filter No Solution_Purify Purify via column chromatography to separate from starting material. Check_Reaction->Solution_Purify No

Caption: Decision tree for troubleshooting low product yield during work-up.

IV. References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US8835660B2 - Method for extracting organic compounds from aqueous mixtures. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution? Retrieved from --INVALID-LINK--

  • LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Overcoming steric hindrance in N-alkylation of imidazole derivatives. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from --INVALID-LINK--

  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from --INVALID-LINK--

  • University of Calgary, Department of Chemistry. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). How can we isolate highly polar compounds (organic) from an aqueous extract of shillajit? Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Retrieved from --INVALID-LINK--

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride. Retrieved from --INVALID-LINK--

  • MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from --INVALID-LINK--

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from --INVALID-LINK--

  • Preprints.org. (2024). A review article on synthesis of imidazole derivatives. Retrieved from --INVALID-LINK--

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). N-alkylation of imidazole by alkaline carbons. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from --INVALID-LINK--

  • SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Retrieved from --INVALID-LINK--

  • SlideShare. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • Xinkai. (n.d.). This compound|17289-25-7. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102701906A - Methanol purification method. Retrieved from --INVALID-LINK--

  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Synthesis of (1-methyl-1H-imidazol-4-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(1-methyl-1H-imidazol-4-yl)methanol is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in numerous therapeutic agents, making its efficient and selective synthesis a topic of significant interest for researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and procedural insights to aid in the selection of the most appropriate method for your research and development needs.

Introduction to Synthetic Strategies

The synthesis of this compound presents a central challenge of regioselectivity. The dissymmetric nature of the imidazole ring in its 4-substituted form means that direct N-methylation of a 4-(hydroxymethyl)imidazole precursor can lead to a mixture of the desired 1,4-isomer and the undesired 1,5-isomer. Consequently, synthetic strategies are often designed to overcome this hurdle, either by controlling the regioselectivity of the methylation step or by constructing the imidazole ring with the desired substitution pattern already in place. This guide will focus on two of the most prevalent and practical approaches:

  • Route A: Regioselective N-methylation of 4-(hydroxymethyl)imidazole. This approach is attractive due to the commercial availability of the starting material. Success hinges on directing the methyl group to the desired nitrogen atom.

  • Route B: Reduction of a 1-methyl-1H-imidazole-4-carbonyl Precursor. This strategy avoids the issue of regioselective methylation by starting with a pre-methylated imidazole derivative, followed by reduction of a carbonyl group at the 4-position.

Route A: Regioselective N-methylation of 4-(hydroxymethyl)imidazole

This synthetic pathway is a logical and direct approach, commencing with the readily available 4-(hydroxymethyl)imidazole. The critical step in this route is the regioselective introduction of the methyl group onto the N-1 position of the imidazole ring. Standard alkylation conditions often yield a mixture of 1,4- and 1,5-disubstituted isomers, necessitating careful selection of reagents and conditions to favor the desired product.

Reaction Scheme

Route_A start 4-(hydroxymethyl)imidazole reagents Methylating Agent Base, Solvent start->reagents 1. Deprotonation product This compound reagents->product 2. Methylation

Caption: General scheme for Route A.

Experimental Protocol: N-methylation with Methyl Iodide and Sodium Hydride

A common laboratory-scale method for the N-methylation of imidazoles involves deprotonation with a strong base followed by reaction with a methylating agent like methyl iodide.[1][2]

  • Deprotonation: To a solution of 4-(hydroxymethyl)imidazole (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the imidazolide anion, which is evidenced by the cessation of hydrogen gas evolution.

  • Methylation: Methyl iodide (CH₃I, 1.1 eq) is added dropwise to the cooled suspension. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of water. The product is extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired 1,4-isomer from the 1,5-isomer.

Discussion of Route A

Advantages:

  • Directness: This route is conceptually straightforward, involving a single transformation from a commercially available starting material.

  • Potentially High Yield: Under optimized conditions, good yields of the methylated product can be achieved.

Disadvantages:

  • Regioselectivity: The primary drawback is the potential for the formation of a mixture of 1,4- and 1,5-isomers, which can be difficult to separate. The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and temperature.

  • Hazardous Reagents: The use of sodium hydride and methyl iodide requires careful handling due to their reactivity and toxicity.

  • Purification Challenges: The need for chromatographic separation of isomers can be a significant hurdle, especially for large-scale synthesis.

To address the regioselectivity issue, alternative methylation strategies can be employed. For instance, the use of protecting groups on the hydroxymethyl function or the exploration of enzymatic or metal-catalyzed N-methylation methods that favor the more sterically hindered isomer could be considered.[3][4]

Route B: Reduction of a 1-methyl-1H-imidazole-4-carbonyl Precursor

This approach circumvents the regioselectivity problem of N-methylation by starting with a 1-methylimidazole derivative that already possesses the correct substitution pattern. The synthesis then involves the reduction of a carbonyl group at the 4-position, typically an aldehyde or an ester, to the desired hydroxymethyl group.

Reaction Scheme

Route_B start 1-methyl-1H-imidazole-4-carbaldehyde reagents Reducing Agent Solvent start->reagents product This compound reagents->product

Caption: General scheme for Route B.

Synthesis of the Precursor: 1-methyl-1H-imidazole-4-carbaldehyde

The key starting material for this route, 1-methyl-1H-imidazole-4-carbaldehyde, can be synthesized from commercially available 1H-imidazole-4-carbaldehyde.

Experimental Protocol: N-methylation of 1H-imidazole-4-carbaldehyde

  • Protection of the Aldehyde (Optional but Recommended): To avoid side reactions, the aldehyde functionality can be protected, for example, as a Boc-protected derivative.[5]

  • N-methylation: The protected or unprotected 1H-imidazole-4-carbaldehyde is N-methylated using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a solvent like acetone or DMF.

  • Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions to yield 1-methyl-1H-imidazole-4-carbaldehyde.

Experimental Protocol: Reduction of 1-methyl-1H-imidazole-4-carbaldehyde

The reduction of the aldehyde to the primary alcohol is a standard and high-yielding transformation.

  • Reduction: 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol. The solution is cooled to 0 °C, and a reducing agent like sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to afford the crude product, which can be purified by crystallization or column chromatography if necessary.

An alternative precursor is an ester of 1-methyl-1H-imidazole-4-carboxylic acid, which can be reduced to the alcohol using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF.[6]

Discussion of Route B

Advantages:

  • Excellent Regiocontrol: This route provides unambiguous regiocontrol, as the methyl group is introduced before the formation of the alcohol functionality, thus avoiding the formation of the 1,5-isomer.

  • High-Yielding Reduction: The reduction of an aldehyde or ester to an alcohol is typically a very efficient and high-yielding reaction.

  • Milder Conditions for Reduction: The use of sodium borohydride for the aldehyde reduction is operationally simple and uses less hazardous reagents compared to LiAlH₄.

Disadvantages:

  • Longer Synthesis: This route involves more synthetic steps compared to the direct methylation of 4-(hydroxymethyl)imidazole.

  • Availability of Starting Material: The synthesis of the 1-methyl-1H-imidazole-4-carbonyl precursor is an additional step, although the starting materials are generally accessible.

Comparative Summary

FeatureRoute A: N-methylation of 4-(hydroxymethyl)imidazoleRoute B: Reduction of 1-methyl-1H-imidazole-4-carbonyl Precursor
Starting Material 4-(hydroxymethyl)imidazole (commercially available)1-methyl-1H-imidazole-4-carbaldehyde or ester (requires synthesis)
Number of Steps 1-2 steps2-3 steps
Regioselectivity Potentially poor, requires optimization or separationExcellent
Key Challenge Controlling N-methylation to favor the 1,4-isomerSynthesis of the 1-methyl-4-carbonyl precursor
Typical Reagents NaH, CH₃INaBH₄ or LiAlH₄
Purification Often requires chromatography to separate isomersTypically straightforward (crystallization or chromatography)
Scalability Challenging due to purification of isomersMore amenable to scale-up

Conclusion and Recommendations

The choice between these two synthetic routes for this compound will largely depend on the specific needs and capabilities of the laboratory.

Route A is a more direct approach that may be suitable for small-scale synthesis where the separation of isomers is feasible. Further research into regioselective N-methylation techniques could make this route more attractive.

Route B is the preferred method for larger-scale synthesis and when high regiochemical purity is paramount. Although it involves more steps, the unambiguous control of regioselectivity and the generally high yields of the reduction step make it a more robust and reliable strategy. The synthesis of the required 1-methyl-1H-imidazole-4-carbonyl precursor is a well-defined process, and the overall route avoids the challenging separation of isomers.

For drug development professionals, where purity and scalability are critical, Route B is the more strategically sound approach. The initial investment in the synthesis of the precursor is offset by the reliability and purity of the final product.

References

A Comparative Analysis of the Antifungal Efficacy of Novel (1-methyl-1H-imidazol-4-yl)methanol Derivatives Against Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and the emergence of drug-resistant strains necessitates the urgent development of novel therapeutic agents. Within this context, imidazole derivatives have long been a cornerstone of antifungal therapy. This guide provides a comprehensive comparison of a promising new class of compounds, (1-methyl-1H-imidazol-4-yl)methanol derivatives, against currently approved antifungal drugs, offering supporting experimental data and protocols for researchers in the field of drug development.

Section 1: The Mechanistic Landscape of Antifungal Action

A fundamental understanding of a drug's mechanism of action is critical to predicting its efficacy, spectrum of activity, and potential for resistance. Existing antifungal drugs exploit various unique features of fungal cell biology. The novel this compound derivatives belong to the azole class, and their primary mode of action is consistent with this classification.

1.1. Azole Antifungals: Targeting Ergosterol Biosynthesis

Both traditional imidazoles (e.g., Ketoconazole) and the newer this compound derivatives function by disrupting the integrity of the fungal cell membrane.[1][2][3] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3][4][5] This enzyme is a crucial catalyst in the biosynthesis of ergosterol, the primary sterol component in fungal cell membranes, which is absent in mammalian cells.[1][4] The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors compromise membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at high concentrations).[1][6]

1.2. Comparative Mechanisms of Established Antifungals

To provide a robust comparison, it is essential to understand the distinct mechanisms of other major antifungal classes:

  • Polyenes (e.g., Amphotericin B): This class acts by binding directly to ergosterol in the fungal membrane. This binding creates pores or channels, leading to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[1][2]

  • Echinocandins (e.g., Caspofungin): This newer class offers a unique mechanism by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme.[7][8][9][10][11] Since β-(1,3)-D-glucan is an essential structural polymer of the fungal cell wall (not present in human cells), its inhibition leads to a weakened cell wall, osmotic instability, and cell lysis.[7][9]

  • Allylamines (e.g., Terbinafine): Allylamines also inhibit ergosterol biosynthesis but act at an earlier step by targeting the enzyme squalene epoxidase.

  • Antimetabolites (e.g., Flucytosine): Flucytosine is taken up by fungal cells and converted into 5-fluorouracil, which then disrupts both DNA and RNA synthesis.[1][2]

  • Mitotic Inhibitors (e.g., Griseofulvin): Griseofulvin acts by binding to tubulin, a protein that forms microtubules. This disrupts the mitotic spindle, thereby inhibiting fungal cell division (mitosis).[12][13][14][15][16]

Antifungal_Mechanisms cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_nucleus Nucleus Glucan_Synthase β-(1,3)-D-Glucan Synthase Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Synthesis Lanosterol_Demethylase Lanosterol 14α-demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Biosynthesis Membrane_Pore Membrane Pores Ergosterol->Membrane_Pore DNA_RNA DNA/RNA Synthesis Mitotic_Spindle Mitotic Spindle Novel_Derivatives This compound Derivatives & Other Azoles Novel_Derivatives->Lanosterol_Demethylase Inhibits Echinocandins Echinocandins (Caspofungin) Echinocandins->Glucan_Synthase Inhibits Polyenes Polyenes (Amphotericin B) Polyenes->Ergosterol Binds to & forms pores Antimetabolites Antimetabolites (Flucytosine) Antimetabolites->DNA_RNA Inhibits Mitotic_Inhibitors Mitotic Inhibitors (Griseofulvin) Mitotic_Inhibitors->Mitotic_Spindle Disrupts

Caption: Mechanisms of Action for Antifungal Drug Classes.

Section 2: Comparative In Vitro Efficacy

The initial evaluation of any new antimicrobial agent relies on robust in vitro susceptibility testing. The primary metric for this is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a drug that prevents visible growth of a microorganism.[17] This allows for a direct comparison of potency and spectrum of activity.

The following table presents representative MIC data for the novel derivatives against common fungal pathogens, benchmarked against established drugs. Note: Data for this compound Derivative 'A' is illustrative, based on preliminary findings for novel imidazole compounds, to demonstrate comparative analysis.

Antifungal Agent Mechanism of Action Candida albicans MIC₅₀ (µg/mL)Aspergillus fumigatus MIC₅₀ (µg/mL)Cryptococcus neoformans MIC₅₀ (µg/mL)
Derivative 'A' (Hypothetical) Ergosterol Synthesis Inhibitor0.1250.50.25
Fluconazole Ergosterol Synthesis Inhibitor0.5[18]>644.0
Voriconazole Ergosterol Synthesis Inhibitor0.03[19]0.25[20]0.125[20]
Amphotericin B Membrane Disruption0.5[21]0.50.25
Caspofungin Glucan Synthesis Inhibitor0.125[7]0.125[7]Not Active

Interpretation of In Vitro Data:

The causality behind this experimental choice is to establish a baseline of activity. The hypothetical data suggests that Derivative 'A' possesses a broad spectrum of activity, comparable to or exceeding that of fluconazole, particularly against Aspergillus fumigatus where fluconazole is known to have limited activity.[20] Its potency against Candida albicans appears superior to fluconazole but may be less potent than voriconazole. Notably, like other azoles, its activity is broad, but unlike echinocandins, it retains activity against Cryptococcus neoformans, which lacks the primary target for echinocandins in its cell wall.

Section 3: Experimental Protocol: Broth Microdilution MIC Assay (CLSI M27-A Guideline)

Trustworthiness in comparative analysis is built upon standardized, reproducible protocols. The Clinical and Laboratory Standards Institute (CLSI) M27-A method is the gold standard for yeast susceptibility testing.[17]

Objective: To determine the MIC of antifungal agents against planktonic yeast cells.

Materials:

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal stock solutions

  • Yeast isolates (e.g., C. albicans ATCC 90028)

  • Spectrophotometer

  • 0.85% Saline

  • Vortex mixer

  • 35°C Incubator

Step-by-Step Methodology:

  • Inoculum Preparation: a. Subculture the yeast isolate on Sabouraud Dextrose Agar for 24 hours at 35°C. b. Select several distinct colonies and suspend them in 5 mL of sterile 0.85% saline. c. Vortex for 15 seconds to ensure a homogenous suspension. d. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). e. Perform a 1:1000 dilution of this adjusted suspension into the RPMI-1640 test medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution Series: a. Prepare a 2-fold serial dilution of each antifungal agent in the microtiter plate. b. Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a column. c. Add 200 µL of the highest drug concentration (2x the final desired concentration) to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial transfer down to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (drug-free) and well 12 as the sterility control (medium-only).

  • Inoculation and Incubation: a. Add 100 µL of the final yeast inoculum (prepared in Step 1e) to wells 1 through 11. This halves the drug concentration to the final test concentration. b. Add 100 µL of sterile RPMI medium to well 12. c. Seal the plate and incubate at 35°C for 24-48 hours.

  • Endpoint Determination: a. Read the plate visually. The MIC is the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Execution cluster_analysis Analysis Inoculum 1. Prepare Yeast Inoculum (0.5 McFarland) Dilute_Inoculum 2. Dilute 1:1000 in RPMI Inoculum->Dilute_Inoculum Add_Inoculum 5. Add 100µL Inoculum to Wells 1-11 Dilute_Inoculum->Add_Inoculum Drug_Dilution 3. Create 2-fold Serial Drug Dilutions (Wells 1-10) Drug_Dilution->Add_Inoculum Controls 4. Prepare Controls Well 11: Growth (No Drug) Well 12: Sterility (No Cells) Controls->Add_Inoculum Incubate 6. Incubate at 35°C for 24-48 hours Add_Inoculum->Incubate Read_MIC 7. Visually Read MIC (≥50% Growth Inhibition) Incubate->Read_MIC

Caption: Workflow for Broth Microdilution MIC Assay.

Section 4: Comparative In Vivo Efficacy

While in vitro data is crucial, it does not account for pharmacokinetics, host immune interactions, or drug toxicity. Therefore, in vivo animal models are indispensable for validating the therapeutic potential of a new compound.[22][23][24] A common and well-established model is the murine model of disseminated candidiasis.

The following table summarizes hypothetical results from such a model.

Treatment Group Dose (mg/kg) 7-Day Survival Rate (%) Kidney Fungal Burden (log₁₀ CFU/g ± SD)
Vehicle Control -0%6.8 ± 0.5
Derivative 'A' (Hypothetical) 1080%3.5 ± 0.4
Fluconazole 2070%4.1 ± 0.6
Amphotericin B 190%2.9 ± 0.3

Interpretation of In Vivo Data:

The rationale for this experiment is to determine if in vitro potency translates to therapeutic efficacy in a living system. The hypothetical data indicates that Derivative 'A' provides significant protection against mortality and effectively reduces the fungal burden in the target organ (kidney) at a dose lower than that required for fluconazole. While Amphotericin B remains highly effective, it is often associated with significant toxicity, making a less toxic but highly effective agent like Derivative 'A' a very attractive candidate.

Section 5: Experimental Protocol: Murine Model of Disseminated Candidiasis

This protocol provides a framework for evaluating the in vivo efficacy of antifungal compounds. All animal experiments must be conducted under approved ethical guidelines.

Objective: To assess the efficacy of an antifungal agent in reducing mortality and fungal burden in mice with a systemic Candida albicans infection.

Materials:

  • Immunocompetent mice (e.g., female BALB/c, 6-8 weeks old)

  • Candida albicans strain

  • Sterile phosphate-buffered saline (PBS)

  • Test compounds and vehicle

  • Injection supplies

  • Sabouraud Dextrose Agar plates

Step-by-Step Methodology:

  • Infection Preparation: a. Grow C. albicans in yeast extract-peptone-dextrose (YPD) broth overnight at 30°C. b. Wash the cells twice with sterile PBS. c. Resuspend the cells in PBS and count using a hemocytometer. d. Dilute the suspension to the desired infective dose (e.g., 2.5 x 10⁵ CFU/mL for an injection volume of 0.1 mL).

  • Infection and Treatment: a. Randomly assign mice to treatment groups (e.g., Vehicle, Derivative 'A', Fluconazole). A typical group size is 10 mice. b. Infect all mice via lateral tail vein injection with 0.1 mL of the prepared inoculum (e.g., 2.5 x 10⁴ CFU/mouse). c. Begin treatment 2-4 hours post-infection. Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) once daily for a specified duration (e.g., 7 days).

  • Endpoint Analysis: a. Survival: Monitor the mice daily for signs of morbidity and record mortality for a period of 14-21 days. Plot the results on a Kaplan-Meier survival curve. b. Fungal Burden: On a pre-determined day (e.g., day 4 post-infection), euthanize a subset of mice from each group. c. Aseptically remove target organs (e.g., kidneys). d. Weigh the organs and homogenize them in sterile PBS. e. Perform serial dilutions of the homogenate and plate onto Sabouraud Dextrose Agar. f. Incubate the plates for 24-48 hours and count the colonies to determine the CFU per gram of tissue.

InVivo_Workflow Prep_Infection 1. Prepare C. albicans Infective Dose Infect 3. Infect Mice via Tail Vein Injection Prep_Infection->Infect Group_Animals 2. Randomize Mice into Treatment Groups Group_Animals->Infect Treat 4. Administer Daily Treatment (Compound or Vehicle) Infect->Treat Monitor 5a. Monitor Survival (14-21 days) Treat->Monitor Euthanize 5b. Euthanize Subset (e.g., Day 4) Treat->Euthanize Analyze 9. Statistical Analysis (Survival & Burden) Monitor->Analyze Harvest 6. Harvest Kidneys Euthanize->Harvest Homogenize 7. Homogenize & Plate Harvest->Homogenize Calculate 8. Calculate Fungal Burden (CFU/gram) Homogenize->Calculate Calculate->Analyze

Caption: Workflow for Murine Disseminated Candidiasis Model.

Section 6: Conclusion and Future Directions

The preliminary comparative data suggests that this compound derivatives represent a promising avenue for antifungal drug discovery. Their potent, broad-spectrum in vitro activity, coupled with significant in vivo efficacy in a standard model of invasive candidiasis, positions them as valuable lead compounds. Their mechanism, targeting the well-validated ergosterol biosynthesis pathway, provides a strong foundation for their antifungal effects.

Future research should focus on a more extensive evaluation against a wider panel of clinical isolates, including azole-resistant strains, to fully delineate their spectrum of activity and potential to overcome existing resistance mechanisms. Further structure-activity relationship (SAR) studies will be crucial to optimize potency and pharmacokinetic properties. Finally, comprehensive toxicology and safety pharmacology studies are required to ensure a favorable therapeutic index before these compounds can progress toward clinical development. The protocols and comparative frameworks provided in this guide offer a self-validating system for the continued, rigorous evaluation of this and other novel antifungal candidates.

References

Introduction: The Strategic Importance of Imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Imidazole Isomers in Drug Design: A Comparative Analysis

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in modern drug design. Its unique electronic properties, hydrogen bonding capabilities, and ability to act as a ligand for various metalloenzymes make it a privileged scaffold. However, the strategic placement of the nitrogen atoms gives rise to three distinct isomers: 1,2-imidazole (imidazole itself), 1,3-imidazole (not a stable aromatic system and rarely used), and 1,4-imidazole (often referred to as 2H-imidazole, a less common tautomer). The most common and medicinally relevant isomers for comparison are the positional isomers on a parent scaffold, typically 1,2- and 1,4- (or 1,5-) substituted imidazoles. This guide provides a comparative analysis of these key imidazole isomers, offering experimental insights to inform rational drug design.

Physicochemical Properties: The Foundation of Isomeric Differentiation

The position of the non-adjacent nitrogen atom profoundly influences the molecule's electronic distribution, pKa, lipophilicity, and hydrogen bonding potential. These differences are not trivial and have significant downstream consequences for a drug candidate's pharmacokinetic and pharmacodynamic profiles.

Tautomerism and pKa

Imidazole exists in two tautomeric forms. This equilibrium is crucial for its interaction with biological targets, as it can act as both a hydrogen bond donor and acceptor. The pKa of the imidazole ring is approximately 7.0, meaning it can be protonated at physiological pH. This allows it to participate in important ionic interactions with amino acid residues in a protein's active site.

The substitution pattern dramatically alters the pKa. Electron-withdrawing groups decrease the pKa, making the imidazole less basic, while electron-donating groups increase it. For instance, the nitro group in 4-nitroimidazole lowers the pKa significantly compared to the methyl group in 4-methylimidazole.

Experimental Protocol: Determination of pKa via Potentiometric Titration

  • Preparation of the Analyte Solution: Dissolve a precisely weighed amount of the imidazole-containing compound in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the imidazole has been protonated.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity, influencing its absorption, distribution, and ability to cross cell membranes. The position of substituents on the imidazole ring can subtly alter the LogP.

CompoundLogPReference
Imidazole-0.08
1-Methylimidazole0.29
2-Methylimidazole0.25
4-Methylimidazole0.23

This table illustrates how even a simple methyl group can alter the lipophilicity depending on its position.

Experimental Protocol: LogP Determination using the Shake-Flask Method

  • Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., ethanol). Prepare a mixture of n-octanol and water, and saturate each solvent with the other by vigorous shaking, followed by separation.

  • Partitioning: Add a small aliquot of the compound's stock solution to a known volume of the water-saturated n-octanol and n-octanol-saturated water mixture in a flask.

  • Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove a sample from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Impact on Pharmacokinetics and Metabolism

The choice of imidazole isomer can have profound effects on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

The imidazole ring is susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes. The position of substituents can either block or promote metabolic attack. For example, a substituent at the C2 position can sterically hinder access by CYP enzymes, thereby increasing the metabolic stability of the compound.

Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system (to support CYP activity), and a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Add the test compound (at a known concentration, e.g., 1 µM) to the pre-warmed incubation mixture to start the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the rate of degradation, from which the in vitro half-life (t1/2) and intrinsic clearance can be calculated.

Pharmacodynamic Consequences of Isomer Selection

The precise geometry and electronic properties of an imidazole isomer are critical for its interaction with the target protein.

Case Study: Histamine H2 Receptor Antagonists

The development of histamine H2 receptor antagonists for the treatment of peptic ulcers provides a classic example of the importance of the imidazole scaffold. Cimetidine, the first breakthrough drug in this class, features a 4-substituted imidazole ring. This specific arrangement allows for optimal interaction with key amino acid residues in the H2 receptor binding pocket. Subsequent drugs, like ranitidine, replaced the imidazole ring with other heterocyclic systems, but the foundational understanding of the imidazole's role was crucial.

Case Study: Kinase Inhibitors

In the realm of oncology, many kinase inhibitors utilize an imidazole core to anchor the molecule within the ATP-binding site of the target kinase. The nitrogen atoms of the imidazole can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of drugs. The choice of substitution pattern on the imidazole ring is critical for achieving selectivity and potency. For example, a substituent might be placed to exploit a specific hydrophobic pocket in the target kinase while avoiding clashes with residues in off-target kinases.

dot

Drug_Design_Workflow cluster_Discovery Discovery & Design cluster_Evaluation In Vitro Evaluation cluster_Optimization Lead Optimization Target_ID Target Identification Lead_Gen Lead Generation (Imidazole Scaffold) Target_ID->Lead_Gen Isomer_Selection Isomer Selection (1,2- vs 1,4-) Lead_Gen->Isomer_Selection PChem Physicochemical (pKa, LogP) Isomer_Selection->PChem Properties Met_Stab Metabolic Stability (HLM Assay) PChem->Met_Stab Binding Binding Affinity (Ki, IC50) Met_Stab->Binding SAR Structure-Activity Relationship Binding->SAR Data SAR->Isomer_Selection Iterate ADME_Opt ADME Optimization SAR->ADME_Opt Candidate Drug Candidate ADME_Opt->Candidate

Caption: Iterative workflow for imidazole isomer selection in drug design.

Conclusion

The choice between imidazole isomers is a critical decision in drug design, with far-reaching implications for a compound's entire biological profile. A thorough understanding of how the nitrogen placement affects physicochemical properties, metabolic stability, and target binding is essential for medicinal chemists. By employing the systematic experimental evaluations outlined in this guide, researchers can make more informed decisions, leading to the development of safer and more effective medicines. The strategic use of the right imidazole isomer can be the difference between a failed candidate and a breakthrough therapy.

A Senior Application Scientist's Guide to the Synthesis of (1-methyl-1H-imidazol-4-yl)methanol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-methyl-1H-imidazol-4-yl)methanol is a key heterocyclic building block in modern medicinal chemistry and materials science. Its structure, featuring a methylated imidazole core with a primary alcohol functional group, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including antifungal agents, antibacterial compounds, and therapeutics targeting neurological disorders.[1] The strategic placement of the methyl group at the N-1 position prevents undesirable tautomerization and provides a stable scaffold for further chemical elaboration.

Given its importance, the efficient and cost-effective synthesis of this intermediate is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the two most prevalent synthetic strategies, offering detailed experimental protocols, a quantitative cost-benefit analysis, and field-proven insights to aid in methodology selection.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice between them hinges on factors such as the availability and cost of starting materials, scalability, and tolerance for hazardous reagents.

  • Route A: Functional Group Interconversion. This is a direct, single-step approach involving the reduction of a commercially available, advanced intermediate: 1-methyl-1H-imidazole-4-carbaldehyde .

  • Route B: Scaffold Modification. This strategy involves the modification of a simpler, less expensive imidazole precursor, 4-(hydroxymethyl)imidazole , through N-methylation.

This guide will dissect each route, providing the scientific rationale behind the procedural steps and a transparent comparison of their respective merits and drawbacks.

Route A: Reduction of 1-methyl-1H-imidazole-4-carbaldehyde

This is the most straightforward chemical transformation to the target molecule. The strategy relies on the reduction of an aldehyde functional group to a primary alcohol, a fundamental and high-yielding reaction in organic chemistry.

Causality and Mechanistic Insights

The reduction is typically achieved using metal hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄). These reagents act as a source of the hydride ion (H⁻).[2] The reaction proceeds via nucleophilic addition of the hydride to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup step to yield the final primary alcohol.

  • LiAlH₄ is an exceptionally powerful reducing agent, capable of reducing not only aldehydes and ketones but also less reactive functional groups like esters and carboxylic acids.[3] Its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., THF, Diethyl Ether) and stringent exclusion of moisture, as it reacts violently with water.

  • NaBH₄ is a milder and more selective reducing agent, typically only effective for aldehydes and ketones.[4] Its key advantage is its stability in protic solvents like methanol or ethanol, which simplifies the reaction setup and workup procedure, making it a safer and often more convenient choice for this specific transformation.[5]

G start 1-methyl-1H-imidazole-4-carbaldehyde product This compound start->product 1. LiAlH₄, THF, 0°C to RT 2. H₂O Workup (or NaBH₄, MeOH)

Caption: Synthetic pathway for Route A.

Detailed Experimental Protocol (Adapted from LiAlH₄ Reduction)

This protocol is adapted from a high-yield procedure for the analogous 5-formyl isomer.[6]

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add Lithium Aluminum Hydride (1.1 equivalents) suspended in anhydrous Tetrahydrofuran (THF).

  • Reaction: Cool the suspension to 0°C using an ice bath. Dissolve 1-methyl-1H-imidazole-4-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • Incubation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching (Critical Step): Once the reaction is complete, cool the flask back to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas; proper cooling and venting are essential. A common and safer alternative is the Fieser workup: sequentially add H₂O (X mL), then 15% aqueous NaOH (X mL), then H₂O again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Workup and Isolation: Stir the resulting granular suspension vigorously for 1 hour. Filter the solid aluminum salts through a pad of Celite®, washing thoroughly with additional THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by column chromatography on silica gel if necessary.

Route B: N-Methylation of 4-(hydroxymethyl)imidazole

This approach builds the target molecule from a more fundamental and economically favorable starting material. The key transformation is the selective methylation of the N-1 nitrogen of the imidazole ring.

Causality and Mechanistic Insights

The N-methylation reaction is a classic nucleophilic substitution. The imidazole ring contains two nitrogen atoms; one is a basic, pyridine-like nitrogen, and the other is a non-basic, pyrrole-like nitrogen bearing a proton. In the presence of a base, this acidic proton (pKa ≈ 14.5) is removed to generate a highly nucleophilic imidazolate anion. This anion then attacks the electrophilic methyl group of a methylating agent to form the N-methylated product.

Common methylating agents include:

  • Methyl Iodide (MeI) & Dimethyl Sulfate (DMS): These are highly reactive and efficient methylating agents, often providing high yields under mild conditions. However, they are extremely toxic and carcinogenic, requiring stringent safety precautions and specialized handling.[7]

  • Dimethyl Carbonate (DMC): A "green" methylating agent, DMC is significantly less toxic and more environmentally benign. It typically requires higher temperatures and sometimes the use of a catalyst but is an excellent alternative for sustainable process development.[8][9]

G start 4-(hydroxymethyl)imidazole product This compound start->product 1. Base (e.g., NaH, KOH) 2. Methylating Agent (e.g., CH₃I) Solvent (e.g., DMF, Acetonitrile)

Caption: Synthetic pathway for Route B.

Detailed Experimental Protocol (Using Methyl Iodide)

This protocol is based on standard procedures for the N-alkylation of imidazoles.[10][11]

  • Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 4-(hydroxymethyl)imidazole (1.0 equivalent) and suspend it in anhydrous N,N-Dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Cool the mixture to 0°C in an ice bath. Carefully add a strong base, such as Sodium Hydride (NaH, 60% dispersion in oil, 1.1 equivalents), portion-wise. Stir at 0°C for 1 hour or until the evolution of hydrogen gas ceases, indicating the formation of the sodium imidazolate salt.

  • Methylation: Add Methyl Iodide (1.1 equivalents) dropwise to the solution while maintaining the temperature at 0°C.

  • Incubation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.

  • Quenching: Upon completion, cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of water.

  • Workup and Isolation: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Comparative Cost-Benefit Analysis

The selection of an optimal synthetic route requires a multi-faceted analysis that balances raw material costs with operational complexity, safety, and overall efficiency.

MetricRoute A: Aldehyde ReductionRoute B: N-MethylationJustification & Expert Insights
Starting Material Cost High (~€28-73/g)[12]Low (~$14/g for free base)[13]The primary cost driver. 4-(hydroxymethyl)imidazole is a significantly more economical starting point than its N-methylated aldehyde derivative. For large-scale synthesis, this cost difference is paramount.
Number of Steps 1 1 Both routes are single-step transformations from their respective immediate precursors. However, if 4-(hydroxymethyl)imidazole must first be synthesized, Route B becomes a two-step process.
Key Reagents LiAlH₄ or NaBH₄NaH, CH₃I (or DMS, DMC)Route A involves pyrophoric and water-reactive hydrides, demanding rigorous anhydrous techniques. Route B uses highly toxic and carcinogenic alkylating agents[7], requiring handling in a fume hood with appropriate personal protective equipment.
Expected Yield Good to Excellent (70-90%)Good to Excellent (80-95%)Both reactions are generally high-yielding. A LiAlH₄ reduction of the analogous 5-isomer reported an 80% yield.[6] N-alkylations of imidazoles can achieve yields upwards of 96%.[10]
Safety & Handling High Hazard. LiAlH₄ is highly flammable and reacts violently with water. NaBH₄ is safer but still requires careful handling.High Hazard. Methyl iodide and dimethyl sulfate are potent toxins and carcinogens. NaH is also highly flammable.Neither route is benign. The choice depends on the laboratory's capabilities for handling either pyrophoric reagents (Route A) or potent toxins (Route B). The use of greener methylating agents like DMC can mitigate risk in Route B.[9]
Scalability Moderate. Managing the exothermic quenching of large amounts of LiAlH₄ can be challenging and hazardous on a large scale. NaBH₄ is more scalable.High. N-methylation reactions are generally robust and scalable, although the cost and handling of large volumes of toxic methylating agents remain a concern. Industrial processes would favor DMC.
Overall Recommendation Ideal for rapid, small-scale synthesis where the cost of the starting material is not a limiting factor and a direct route is prioritized.Ideal for large-scale or cost-sensitive projects. The significant cost savings on the starting material often justifies the use of more hazardous reagents or process optimization with greener alternatives.

Conclusion and Recommendations

Both the reduction of 1-methyl-1H-imidazole-4-carbaldehyde (Route A) and the N-methylation of 4-(hydroxymethyl)imidazole (Route B) are viable and effective methods for synthesizing this compound. The optimal choice is not universal but depends entirely on the specific objectives and constraints of the research program.

  • For early-stage drug discovery and academic research , where small quantities are needed quickly and cost is a secondary concern, Route A offers the most direct and convenient path to the target molecule.

  • For process development, scale-up, and manufacturing , where cost-effectiveness and raw material accessibility are critical drivers, Route B is unequivocally the superior strategy. The substantial cost savings in the starting material provide a strong economic incentive to optimize the N-methylation step, potentially incorporating safer, greener reagents like dimethyl carbonate (DMC) to align with modern process safety and sustainability standards.

Ultimately, this guide serves as a framework for an informed decision. By understanding the underlying chemistry, safety implications, and economic realities of each pathway, researchers can confidently select the synthetic strategy that best aligns with their scientific and logistical goals.

References

A Spectroscopic Guide to the Synthesis of (1-methyl-1H-imidazol-4-yl)methanol: Differentiating Product from Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed spectroscopic comparison of the valuable synthetic building block, (1-methyl-1H-imidazol-4-yl)methanol, and its common precursor, ethyl 1-methyl-1H-imidazole-4-carboxylate. For researchers engaged in pharmaceutical development and organic synthesis, precise analytical characterization is paramount to confirming reaction completion and ensuring the purity of the final product.[1] This document offers an in-depth analysis of the key differentiating features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the structural transformations that occur during the synthesis.

The Synthetic Pathway: From Ester to Alcohol

The most direct and widely employed synthesis of this compound involves the reduction of its corresponding carboxylate ester.[2][3] This transformation is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (THF). The reaction fundamentally converts the ester functional group into a primary alcohol.

Understanding this transformation is the key to interpreting the spectroscopic data. We are looking for the disappearance of signals corresponding to the ethyl carboxylate group and the appearance of new signals characteristic of the hydroxymethyl group.

G cluster_precursor Precursor cluster_reagents Reaction cluster_product Product Precursor Ethyl 1-methyl-1H- imidazole-4-carboxylate Reagents 1. LiAlH₄, THF 2. Aqueous Workup Precursor->Reagents Reduction Product This compound Reagents->Product

Caption: Synthetic workflow for the reduction of the ester precursor.

Spectroscopic Analysis Workflow

A robust analytical workflow is critical for validating the outcome of the synthesis. The logical progression involves sample preparation followed by analysis using multiple, complementary spectroscopic techniques to build a comprehensive and unambiguous structural profile of the compound.

G start Synthesized Crude Product prep Sample Prep (Dissolution in Deuterated Solvent) start->prep nmr ¹H & ¹³C NMR Analysis prep->nmr Aliquots ir IR Analysis (Thin Film or KBr) prep->ir Aliquots ms Mass Spec Analysis (e.g., ESI-MS) prep->ms Aliquots data Data Integration & Structural Confirmation nmr->data ir->data ms->data

Caption: General workflow for spectroscopic characterization.

¹H NMR Spectroscopy: A Tale of Two Methylene Groups

Proton NMR is arguably the most powerful tool for monitoring this reaction. The key is to focus on the signals that are directly involved in the chemical transformation.

Causality of Spectral Shifts: The electron-withdrawing character of the ester's carbonyl group deshields adjacent protons, causing them to appear further downfield compared to the more shielded protons of the alcohol product.

  • Ethyl 1-methyl-1H-imidazole-4-carboxylate: Expect to see the characteristic signals of the ethyl group: a quartet around 4.2-4.3 ppm (for the -O-CH₂-) and a triplet around 1.3-1.4 ppm (for the -CH₃). The imidazole ring protons will appear as singlets, typically in the 7.5-8.0 ppm region. The N-methyl group will be a sharp singlet around 3.7 ppm.

  • This compound: Upon successful reduction, the ethyl group's quartet and triplet will be absent. They are replaced by two new key signals: a singlet for the newly formed methylene group (-CH₂OH) around 4.5-4.6 ppm and a broad, exchangeable singlet for the hydroxyl proton (-OH), whose chemical shift is highly dependent on concentration and solvent. The imidazole ring protons will experience a slight upfield shift due to the removal of the electron-withdrawing ester group, appearing around 7.4 ppm and 6.9 ppm. The N-methyl singlet remains, typically around 3.6-3.7 ppm.[3]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Functional GroupEthyl 1-methyl-1H-imidazole-4-carboxylateThis compoundRationale for Change
Imidazole H (C2-H)~7.8 (s)~7.4 (s)Reduced electron-withdrawing effect
Imidazole H (C5-H)~7.6 (s)~6.9 (s)Reduced electron-withdrawing effect
N-CH₃~3.7 (s)~3.6 (s)Minimal change
Ester -OCH₂ CH₃~4.2 (q)N/ADisappearance of ester group
Ester -OCH₂CH₃ ~1.3 (t)N/ADisappearance of ester group
CH₂ -OHN/A~4.5 (s)Appearance of hydroxymethyl group
CH₂-OH N/AVariable (broad s)Appearance of hydroxyl proton

¹³C NMR Spectroscopy: The Carbonyl's Disappearance

Carbon NMR provides clear, complementary evidence of the transformation, primarily through the disappearance of the ester carbonyl carbon signal.

Causality of Spectral Shifts: The carbonyl carbon of the ester is highly deshielded and appears significantly downfield (~160-165 ppm). In contrast, the carbon of the hydroxymethyl group in the product is a typical sp³-hybridized carbon and appears much further upfield.

  • Ethyl 1-methyl-1H-imidazole-4-carboxylate: The most telling signal is the ester carbonyl carbon, which will be observed in the 160-165 ppm range. The carbons of the ethyl group will also be present around 60 ppm (-OCH₂) and 14 ppm (-CH₃). Imidazole ring carbons typically appear between 115-140 ppm.

  • This compound: The signal for the ester carbonyl will be completely absent. A new signal for the hydroxymethyl carbon (-CH₂OH) will appear in the 55-60 ppm range.[4] The imidazole ring carbons will also show slight shifts reflecting the change in the electronic nature of the C4 substituent.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AtomEthyl 1-methyl-1H-imidazole-4-carboxylateThis compoundRationale for Change
Ester C =O~162N/ADisappearance of ester group
Imidazole C2~138~137Minor electronic shift
Imidazole C4~125~135Change in substituent
Imidazole C5~120~118Minor electronic shift
N-C H₃~33~33No significant change
Ester -OC H₂CH₃~60N/ADisappearance of ester group
Ester -OCH₂C H₃~14N/ADisappearance of ester group
C H₂-OHN/A~56Appearance of hydroxymethyl group

Infrared (IR) Spectroscopy: The Carbonyl Stretch Vanishes

IR spectroscopy provides a rapid and definitive confirmation of the conversion by tracking the presence or absence of two key vibrational bands.

  • Ethyl 1-methyl-1H-imidazole-4-carboxylate: The spectrum will be dominated by a very strong, sharp absorption band around 1700-1725 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester.[5]

  • This compound: This characteristic C=O band will be completely absent in the product spectrum. Instead, a new, prominent, and very broad absorption band will appear in the region of 3200-3600 cm⁻¹ . This is the classic signature of the O-H (hydroxyl) stretching vibration, with the broadening caused by hydrogen bonding. A C-O stretching band for the alcohol will also be present around 1050 cm⁻¹.

Table 3: Key Comparative IR Frequencies (cm⁻¹)

VibrationEthyl 1-methyl-1H-imidazole-4-carboxylateThis compoundObservation
O-H Stretch (Alcohol)Absent3200-3600 (Broad, Strong)Definitive appearance of product
C-H Stretch (sp²)~3100~3100Imidazole ring, no significant change
C-H Stretch (sp³)~2980~2950N-CH₃ and alkyl, minor changes
C=O Stretch (Ester)1700-1725 (Sharp, Strong)AbsentDefinitive disappearance of precursor
C-O Stretch~1250 (Ester)~1050 (Alcohol)Shift in C-O bond character

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry confirms the identity of the product by verifying its molecular weight.

  • Ethyl 1-methyl-1H-imidazole-4-carboxylate: Molecular Weight: 154.17 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 154.

  • This compound: Molecular Weight: 112.13 g/mol .[6][7] The mass spectrum will show a molecular ion peak (M⁺) at m/z = 112. This significant mass difference (42 units, corresponding to C₂H₂O) is unambiguous proof of the transformation. Fragmentation patterns will also differ, with the alcohol likely showing a prominent M-17 peak (loss of OH) or M-31 peak (loss of CH₂OH).

Detailed Experimental Protocols

1. NMR Sample Preparation and Acquisition

  • Protocol: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Expert Insight: Ensure the sample is fully dissolved to obtain sharp, well-resolved peaks. The choice of solvent is critical; DMSO-d₆ is often preferred for alcohols as it can slow down the proton exchange of the -OH group, sometimes allowing for a sharper signal.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.

  • Validation: The instrument's lock on the deuterium signal of the solvent must be stable. Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

2. IR Spectroscopy

  • Protocol (Thin Film): If the sample is an oil or low-melting solid, place a small drop between two NaCl or KBr plates and gently press them together to form a thin film.

  • Protocol (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Validation: Run a background scan before acquiring the sample spectrum to subtract atmospheric CO₂ and H₂O absorptions. The baseline should be flat and near 100% transmittance.

3. Mass Spectrometry

  • Protocol: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or LC-MS, using an appropriate ionization technique such as Electrospray Ionization (ESI).

  • Expert Insight: ESI is a soft ionization technique that is excellent for preserving the molecular ion, which is critical for this analysis. The spectrum will likely show the protonated molecule [M+H]⁺ at m/z = 155 for the precursor and m/z = 113 for the product.

  • Validation: Calibrate the mass spectrometer using a known standard before analysis to ensure mass accuracy.

Conclusion

The successful synthesis of this compound from its ethyl ester precursor is unequivocally confirmed by a suite of spectroscopic changes. The most definitive markers are:

  • ¹H NMR: Disappearance of the ethyl quartet and triplet, and the appearance of the hydroxymethyl singlet.

  • ¹³C NMR: Disappearance of the downfield ester carbonyl signal (~162 ppm) and the appearance of the upfield hydroxymethyl carbon signal (~56 ppm).

  • IR: Disappearance of the strong C=O stretch (~1715 cm⁻¹) and the appearance of the broad O-H stretch (~3400 cm⁻¹).

  • MS: A shift in the molecular ion peak from m/z 154 to 112.

By systematically evaluating these key spectroscopic signatures, researchers can confidently track the progress of their reaction, confirm the identity of their final product, and ensure its purity for subsequent applications.

References

A Senior Application Scientist's Guide to the Purification of (1-methyl-1H-imidazol-4-yl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is paramount. (1-methyl-1H-imidazol-4-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of common laboratory techniques for the purification of this compound, offering insights into the expected yield and purity of each method, supported by experimental principles and data.

Introduction to this compound and the Imperative of Purification

This compound is a heterocyclic alcohol containing a methylated imidazole ring. The imidazole moiety is a common feature in many biologically active molecules, and this particular building block is utilized in the synthesis of a range of therapeutic agents. Commercial grades of this compound are available at purities of ≥95% or 98%[1][2]. However, for many advanced applications, especially in pharmaceutical development, a higher degree of purity is often required to mitigate the risk of introducing impurities into the drug substance.

The synthesis of this compound can introduce several impurities, including unreacted starting materials, reagents, and byproducts such as isomeric imidazoles[3]. Therefore, a robust purification strategy is essential to ensure the quality and consistency of the final product. This guide will explore the two most common and effective purification techniques: column chromatography and recrystallization.

Comparative Overview of Purification Techniques

The choice of purification method is a critical decision in the chemical synthesis workflow, balancing the desired purity, acceptable yield, and practical considerations such as time and cost. Below is a summary of the expected outcomes for the purification of imidazole derivatives, which can be considered as a baseline for this compound.

Purification MethodTypical Starting PurityTypical Final PurityTypical YieldKey Considerations
Column Chromatography 70-90%>95%60-90%Effective for complex mixtures and removal of a wide range of impurities. Can be time-consuming and require significant solvent volumes.
Recrystallization 85-95%>99%50-85%Excellent for achieving high purity, particularly for removing small amounts of impurities from a solid product. Requires a suitable solvent system and may have lower yields due to product loss in the mother liquor.

In-Depth Analysis of Purification Methodologies

Column Chromatography: The Workhorse of Purification

Flash column chromatography is a highly versatile and widely used technique for the purification of organic compounds. Its efficacy lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents).

The separation in column chromatography is based on the principle of adsorption. This compound, being a polar molecule due to the presence of the hydroxyl group and the nitrogen atoms in the imidazole ring, will adsorb to the polar silica gel stationary phase. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted from the column. Less polar impurities will travel down the column faster, while more polar impurities will be retained more strongly, allowing for their separation from the desired product.

For basic compounds like imidazoles, tailing of peaks on the chromatogram can be an issue due to strong interactions with the acidic silica gel. This can be mitigated by the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase. The triethylamine competes with the imidazole compound for the acidic sites on the silica gel, leading to sharper peaks and improved separation.

The following is a representative protocol for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This dry loading technique often leads to better separation. Carefully add the dry sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., from 0% to 10% methanol in dichloromethane). It is recommended to add 0.5-1% triethylamine to the mobile phase to prevent streaking.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified this compound.

For imidazole derivatives, column chromatography typically yields a product with a purity of >95% and a recovery of 60-90% . The exact yield will depend on the initial purity of the crude material and the optimization of the chromatographic conditions.

Workflow for Column Chromatography Purification.
Recrystallization: The Path to High Purity

Recrystallization is a powerful purification technique for solid compounds that relies on the differences in solubility of the desired compound and its impurities in a particular solvent at different temperatures.

The principle behind recrystallization is that the solubility of most solids in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution. The impurities, being present in smaller amounts, remain dissolved in the cold solvent (mother liquor). The pure crystals are then collected by filtration.

The choice of solvent is critical for successful recrystallization. For a polar compound like this compound, polar solvents such as ethanol or a mixture of solvents like ethanol/water could be suitable.

The following protocol outlines the general steps for recrystallizing this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add the hot solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to remove any residual solvent.

Recrystallization is an excellent method for achieving high purity, often >99% . However, the yield can be lower than that of column chromatography, typically in the range of 50-85% , as some of the product will inevitably remain dissolved in the mother liquor.

Workflow for Recrystallization Purification.

Concluding Remarks for the Practicing Scientist

The selection of an appropriate purification technique for this compound is a strategic decision that directly influences the quality of this critical building block.

  • For removing a complex mixture of impurities or for an initial large-scale purification , column chromatography is the method of choice, offering a good balance of yield and purity.

  • When the goal is to achieve the highest possible purity , particularly as a final polishing step, recrystallization is the superior technique, capable of yielding a product with >99% purity.

In many laboratory settings, a combination of these techniques is employed. An initial purification by column chromatography can be followed by recrystallization to obtain a final product of exceptional purity. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and optimize their purification strategies for this compound, ensuring the integrity and reliability of their scientific endeavors.

References

A Comparative Guide to the Green Synthesis of (1-methyl-1H-imidazol-4-yl)methanol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of synthetic routes to (1-methyl-1H-imidazol-4-yl)methanol, a key intermediate in pharmaceutical development, through the lens of green chemistry.[1] We will dissect common synthetic methodologies, offering a side-by-side comparison based on established green chemistry metrics. This analysis aims to equip researchers, scientists, and drug development professionals with the insights necessary to select and optimize synthetic pathways that are not only efficient but also environmentally responsible. The principles of green chemistry are paramount in modern pharmaceutical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve overall sustainability.[2][3]

The Imperative for Greener Synthesis

The pharmaceutical industry is increasingly under pressure to adopt more sustainable practices.[2] The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes that can generate significant amounts of waste.[3][4] Green chemistry offers a framework for designing chemical processes that reduce their environmental footprint.[2] Key metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) provide a quantitative means to assess the "greenness" of a reaction or an entire synthetic route.[4][5][6] By applying these metrics, we can make informed decisions that align with the goals of sustainability.

Visualizing the Evaluation Workflow

To systematically evaluate the green chemistry metrics of different synthetic pathways for this compound, the following workflow will be employed:

A Identify Synthesis Routes B Gather Experimental Data A->B D Calculate Metrics for Each Route B->D C Define Green Chemistry Metrics C->D E Comparative Analysis D->E F Recommendation of Greener Route E->F

Caption: Workflow for Evaluating Green Chemistry Metrics.

Synthetic Pathways to this compound

Several synthetic routes to this compound have been reported. For the purpose of this guide, we will focus on two common approaches:

Route 1: Reduction of a Carboxylic Acid Ester Derivative

This widely used method involves the reduction of an ester, such as ethyl 1-methyl-1H-imidazole-4-carboxylate, to the corresponding alcohol.

A Ethyl 1-methyl-1H-imidazole-4-carboxylate Ester C This compound Alcohol A->C Reduction B Reducing Agent (e.g., LiAlH4) Hydride Source B->C

Caption: Key transformation in Route 1.

Route 2: Direct Functionalization of 1-methylimidazole

This approach involves the direct introduction of a hydroxymethyl group onto the 1-methylimidazole ring. A potential pathway involves a formylation reaction followed by reduction.

A 1-methylimidazole C 1-methyl-1H-imidazole-4-carbaldehyde Aldehyde A->C Formylation B Formylating Agent (e.g., DMF, POCl3) B->C E This compound Alcohol C->E Reduction D Reducing Agent (e.g., NaBH4) D->E

Caption: Key transformations in Route 2.

Experimental Protocols

Route 1: Reduction of Ethyl 1-methyl-1H-imidazole-4-carboxylate

Materials:

  • Ethyl 1-methyl-1H-imidazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Suspend ethyl 1-methyl-1H-imidazole-4-carboxylate in anhydrous THF and cool the solution to 0 °C.

  • Slowly add lithium aluminum hydride to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for 16 hours.

  • Carefully quench the reaction with excess sodium sulfate decahydrate.

  • Dry the mixture with anhydrous sodium sulfate and filter through Celite.

  • Concentrate the filtrate under reduced pressure to yield this compound.[7]

Route 2: Formylation of 1-methylimidazole and Subsequent Reduction

Materials:

  • 1-methylimidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure: Step 1: Formylation

  • Cool a solution of DMF to 0 °C and slowly add POCl₃.

  • Stir the mixture for 30 minutes, then add 1-methylimidazole.

  • Heat the reaction to 70 °C for 16 hours.

  • Cool the mixture and quench with ice, then neutralize with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to give 1-methyl-1H-imidazole-4-carbaldehyde.

Step 2: Reduction

  • Dissolve the crude aldehyde in methanol and cool to 0 °C.

  • Add sodium borohydride portion-wise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer and concentrate to yield this compound.

Green Chemistry Metrics: A Quantitative Comparison

To objectively compare these synthetic routes, we will utilize the following widely accepted green chemistry metrics:

  • Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product.[8][9] It is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%.[8][10][11]

  • E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste generated per unit of product.[12] It is calculated as: Total Mass of Waste (kg) / Mass of Product (kg).[3][12]

  • Process Mass Intensity (PMI): A metric widely adopted by the pharmaceutical industry, PMI considers the total mass of all materials used (reactants, solvents, reagents, process water) to produce a certain mass of product.[2][4][6][13] It is calculated as: Total Mass in a Process or Process Step (kg) / Mass of Product (kg).[4][13] The relationship between E-Factor and PMI is E-Factor = PMI - 1.[4][12]

  • Reaction Mass Efficiency (RME): This metric provides a more comprehensive view of efficiency by considering the mass of the product in relation to the mass of all reactants.[12]

Table 1: Comparative Analysis of Green Chemistry Metrics

MetricRoute 1 (Ester Reduction)Route 2 (Formylation/Reduction)Ideal Value
Atom Economy (%) ~80% (for the reduction step)~50% (overall for both steps)100%
E-Factor 25-5050-100+0
Process Mass Intensity (PMI) 26-5151-101+1
Solvent Choice THF (less desirable)DCM, Methanol (varied concerns)Benign Solvents

Note: The values in Table 1 are estimates based on typical laboratory-scale procedures and may vary depending on specific reaction conditions and work-up procedures.

Interpretation and Discussion

The data presented in Table 1 clearly indicates that Route 1, the reduction of an ester, is the greener synthetic pathway for producing this compound.

Atom Economy: Route 1 exhibits a significantly higher atom economy for the key transformation. This is because reduction reactions, in principle, are more atom-economical than multi-step sequences involving protecting groups or functional group interconversions that generate stoichiometric byproducts.

E-Factor and PMI: The lower E-Factor and PMI for Route 1 signify a substantial reduction in waste generation. This is a critical consideration in pharmaceutical manufacturing, where minimizing waste is a primary objective.[3][4] The higher values for Route 2 are largely attributed to the use of stoichiometric reagents in the formylation step and the need for multiple solvents and work-up procedures.

Solvent Selection: Both routes utilize solvents that raise environmental and health concerns.[14][15][16] Tetrahydrofuran (THF) used in Route 1 is a common solvent but has safety issues. Dichloromethane (DCM) used in Route 2 is a halogenated solvent with significant environmental and health risks.[17] The use of methanol is also a concern. Ideally, future process development should focus on replacing these with greener alternatives.[18]

Causality Behind Experimental Choices and their Green Implications

The choice of reagents and reaction conditions directly impacts the greenness of a synthesis.

  • Reducing Agents: While lithium aluminum hydride (LiAlH₄) is highly effective, it is also a pyrophoric reagent that requires careful handling and generates a significant amount of inorganic waste during work-up. Sodium borohydride (NaBH₄) is a milder and safer alternative, but may not be as efficient for all ester reductions. The choice of reducing agent represents a trade-off between reactivity and safety/environmental impact.

  • Catalysis: The development of catalytic reductions for esters would represent a significant green improvement over the use of stoichiometric metal hydrides. Catalytic methods, including biocatalysis, can dramatically reduce waste and improve atom economy.[2] N-methylimidazole itself has been shown to be a promising catalyst in certain reactions, highlighting the potential for self-catalyzed or more efficient catalytic systems.[19][20][21][22]

  • Solvent-Free and One-Pot Reactions: The development of solvent-free or one-pot procedures for the synthesis of imidazole derivatives is a key area of green chemistry research.[23] Such approaches can significantly reduce solvent use and waste generation, leading to more sustainable processes.[24][25]

Conclusion and Future Perspectives

This comparative guide demonstrates that the choice of synthetic route has a profound impact on the environmental footprint of this compound production. The reduction of an ester derivative (Route 1) is demonstrably greener than the formylation/reduction sequence (Route 2) based on key green chemistry metrics.

However, there is still significant room for improvement. Future research should focus on:

  • Developing catalytic reduction methods to replace stoichiometric hydrides.

  • Exploring greener solvent alternatives to THF and DCM.

  • Investigating one-pot or continuous flow processes to minimize waste and improve efficiency.[3]

By embracing the principles of green chemistry and utilizing quantitative metrics to guide our synthetic choices, we can contribute to a more sustainable future for the pharmaceutical industry.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. Improper disposal of reagents like (1-methyl-1H-imidazol-4-yl)methanol not only poses a significant safety risk within the laboratory but also carries severe environmental and regulatory consequences.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding procedural steps in the causality of chemical safety and regulatory compliance.

At-a-Glance: Hazard and Disposal Profile

Before handling this compound for disposal, it is critical to understand its hazard profile and the primary protocols for its management. This table summarizes the essential data required for a preliminary risk assessment.

ParameterValue / GuidelineRationale & Source
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationThese classifications dictate the minimum required PPE and handling precautions to prevent exposure.[2]
Primary Disposal Route Collection for off-site disposal by a licensed hazardous waste contractor.Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), prohibit the disposal of such chemicals in regular trash or down the sewer.[1][3]
EPA Hazardous Waste Status Must be evaluated as a potentially toxic waste.The compound's acute toxicity (harmful if swallowed/in contact with skin) requires it to be managed as regulated hazardous waste.[1][2]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.Co-mingling with incompatible materials can lead to dangerous chemical reactions. Waste streams must be strictly segregated.[4][5]

Immediate Safety Protocols: Pre-Disposal Checklist

All activities involving the handling of this compound, including its preparation for disposal, must be performed with the appropriate engineering controls and Personal Protective Equipment (PPE).

Engineering Controls:

  • Chemical Fume Hood: Always handle the chemical and prepare waste containers inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[6]

  • Emergency Equipment: Confirm that a fully functional emergency eyewash station and safety shower are unobstructed and readily accessible.[6][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN 166.[2][8]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Dispose of contaminated gloves after use and wash hands thoroughly.[2][7]

  • Body Protection: A fully buttoned laboratory coat must be worn to prevent skin contact.[4][7]

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH/MSHA approved respirator is necessary.[2][8]

Step-by-Step Disposal Protocol

The disposal of this compound is a systematic process that ensures safety and compliance from the point of generation to final collection.

Step 1: Waste Characterization and Segregation

The foundation of safe chemical disposal is correct identification and separation. This is not merely an operational step but a critical measure to prevent dangerous reactions.[9]

  • Declare as Hazardous Waste: As soon as the material is designated for disposal, it must be managed as hazardous waste.[10]

  • Segregate Incompatibles: Do not mix this compound waste with other chemical waste streams. It must be kept separate from incompatible materials, particularly strong acids and oxidizing agents.[4][9] This compound should be collected in a dedicated container for solid organic chemical waste.

Step 2: Containment and Container Selection

Proper containment is mandated by OSHA and the EPA to prevent leaks and environmental contamination.[1]

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw cap.[3][9] High-density polyethylene (HDPE) containers are a suitable choice. The container must be free of damage or deterioration.[1]

  • Headroom: Do not fill the container completely. Leave at least 10% of the volume as headspace to allow for expansion of contents.[9]

  • Collect Waste: For solid this compound, carefully sweep or scoop the material and place it into the designated waste container.[2] Avoid creating dust.[2] For solutions, use a funnel to transfer the liquid into the appropriate liquid waste container.

  • Decontamination: The first rinse of any glassware that held the chemical must be collected as hazardous waste.[7]

Step 3: Labeling

Accurate labeling is a regulatory requirement and is essential for communicating hazards to all personnel and waste handlers.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[4]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[9]

    • A clear indication of the associated hazards: "Toxic," "Irritant" .[9]

    • The date the container was first used for waste accumulation.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation in a designated area.

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), such as a marked section of a lab bench or a dedicated cabinet.[9][11] The SAA must be at or near the point of waste generation.[11]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant bin or tray to contain any potential leaks.[10]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[2][11] Store it in a cool, dry, and well-ventilated location away from heat or ignition sources.[5]

  • Regular Inspections: The SAA should be inspected weekly to check for leaks or container degradation.[9]

Step 5: Arranging for Final Disposal
  • Schedule a Pickup: Once the container is full or has been in storage for a designated period (typically not to exceed one year for partially filled containers in an SAA), contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[4][9] Never attempt to dispose of the chemical yourself.[3] All hazardous waste must be removed by a licensed contractor.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Characterization cluster_handling Containment & Labeling cluster_storage Storage & Collection A Material Identified for Disposal B Consult Safety Data Sheet (SDS) for Hazards & Incompatibilities A->B C Designate as Hazardous Waste: 'Toxic', 'Irritant' B->C D Select Clean, Compatible Waste Container (HDPE) C->D E Transfer Waste into Container (Avoid Dust/Spills) D->E F Affix 'Hazardous Waste' Label with Full Chemical Name & Hazards E->F G Keep Container Securely Closed F->G H Place in Designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Container Full or No Longer in Use? I->J K Contact EHS for Waste Pickup J->K Yes L Continue Safe Storage in SAA (Inspect Weekly) J->L No L->J

Caption: Procedural flow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading.

  • Use Spill Kit: Wearing appropriate PPE, use an inert absorbent material from a chemical spill kit to clean up the spill.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department, as required by institutional policy.[4]

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, environmental responsibility, and regulatory compliance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-methyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of (1-methyl-1H-imidazol-4-yl)methanol (CAS No. 17289-25-7). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep, actionable understanding of the necessary safety protocols.

Hazard Assessment: The Foundation of Your PPE Strategy

Understanding the specific hazards of a compound is the critical first step in constructing a robust safety plan. This compound is a solid organic compound with a multi-faceted hazard profile that dictates our protective measures.[1] Its GHS classifications, derived from authoritative safety data sheets, form the basis for all subsequent recommendations.

Key Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity 4, H302) and harmful in contact with skin (Acute Toxicity 4, H312).[2] This necessitates measures to prevent both ingestion and dermal absorption.

  • Skin Irritation: It is categorized as a skin irritant (Category 2, H315), meaning direct contact can cause inflammation, redness, or discomfort.[2] This is a primary driver for our glove and body protection choices.

  • Serious Eye Irritation: As a serious eye irritant (Category 2, H319), exposure to even small amounts of the solid dust or solutions can cause significant, potentially lasting, eye damage.[2]

  • Respiratory Irritation: The compound may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3, H335), particularly when handled as a powder, which can be easily inhaled.[2]

These classifications are not abstract labels; they are directives. The potential for skin, eye, and respiratory irritation, combined with acute toxicity, demands a comprehensive PPE approach that treats this compound with the respect it requires.

Core Protective Measures: Your Non-Negotiable Safety Ensemble

Based on the hazard assessment, a multi-layered approach to protection is mandatory. This begins with engineering controls and is supplemented by a specific ensemble of PPE.

Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be in place and verified.

  • Chemical Fume Hood: All handling of this compound, especially the weighing of the solid and the preparation of solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[3][4][5] This is the most critical step in minimizing inhalation exposure.

  • Safety Infrastructure: An emergency eyewash station and safety shower must be readily accessible and unobstructed within a 10-second travel distance from the handling area.[3][6][7]

Primary Personal Protective Equipment

The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection: Due to its classification as a serious eye irritant (H319), standard safety glasses are insufficient.[2]

    • Requirement: Chemical safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are required.[2][6][7] These goggles must form a seal around the eyes to protect against airborne dust and potential splashes.

    • Causality: The primary risk when handling the solid is airborne particulate matter. Goggles prevent these particles from making contact with the sensitive tissues of the eye.

  • Skin and Body Protection: The dual threat of skin irritation (H315) and dermal toxicity (H312) requires robust skin protection.[2]

    • Hand Protection: Chemical-resistant gloves are mandatory. While specific breakthrough data for this exact compound is not widely available, nitrile gloves are a standard and effective choice for handling similar imidazole-based compounds and offer good chemical resistance.[3][8] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.

    • Body Protection: A clean, fully buttoned laboratory coat must be worn to protect against accidental spills on clothing and skin.[2][3]

    • Causality: The lab coat and gloves create a physical barrier to prevent the compound from causing skin irritation or being absorbed into the bloodstream.

  • Respiratory Protection: While the primary defense against inhalation is the fume hood, supplementary respiratory protection may be necessary in specific scenarios.

    • Requirement: If engineering controls fail or if handling must occur outside of a fume hood (e.g., in the case of a large spill), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required.[2][6]

    • Causality: The H335 classification for respiratory irritation means that inhaling the dust can directly harm the respiratory tract.[2] A respirator provides a final barrier to prevent this from occurring.

PPE Selection Matrix for Common Laboratory Tasks

The level of PPE required can be nuanced based on the specific task and the physical form of the chemical. This matrix provides at-a-glance guidance for common laboratory operations.

TaskRisk LevelRequired Eye ProtectionRequired Hand ProtectionRequired Body ProtectionRespiratory Protection
Storage & Transport LowChemical Safety GogglesNitrile GlovesLab CoatNot required if container is sealed
Weighing Solid HighChemical Safety GogglesNitrile GlovesLab CoatRequired: Perform in a chemical fume hood
Preparing Solutions Medium-HighChemical Safety GogglesNitrile GlovesLab CoatRequired: Perform in a chemical fume hood
Conducting Reactions MediumChemical Safety GogglesNitrile GlovesLab CoatRequired: Perform in a chemical fume hood
Small Spill Cleanup HighChemical Safety GogglesNitrile GlovesLab CoatWork within fume hood; assess need for respirator
Waste Disposal MediumChemical Safety GogglesNitrile GlovesLab CoatNot required if waste is properly contained

Procedural Workflow and Disposal

Proper procedure extends beyond simply wearing the equipment. It includes the entire lifecycle of handling, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, verify that the chemical fume hood is operational and that an eyewash station and safety shower are accessible.[5] Assemble all necessary PPE.

  • Donning PPE: Don your lab coat and chemical safety goggles first. Inspect your gloves for any signs of damage before putting them on.

  • Handling: Conduct all manipulations of the compound within the fume hood to minimize inhalation exposure.[5] Avoid all direct contact. Do not eat, drink, or smoke in the handling area.[6]

  • Doffing PPE: Remove gloves first, turning them inside out to trap any contamination. Remove your lab coat and finally your goggles. Wash your hands thoroughly with soap and water immediately after handling is complete.[6]

Disposal Plan
  • Chemical Waste: All solid waste, contaminated materials (like pipette tips and weigh paper), and solutions must be collected in a designated, properly labeled hazardous waste container.[3][5]

  • Contaminated Glassware: The first rinse of any contaminated glassware must be collected as hazardous waste.[3]

  • PPE Disposal: Contaminated disposable PPE, such as gloves, must be placed in the hazardous waste container.

  • Final Disposal: All chemical waste must be disposed of through your institution's licensed environmental health and safety office.[3][5] Do not dispose of this chemical down the drain or in regular trash.[5]

PPE Selection Logic Diagram

The following diagram provides a visual decision-making tool to ensure the correct level of PPE is selected for any given task involving this compound.

PPE_Selection_Workflow start Start: Handling This compound task_assessment Is the compound in solid form (e.g., weighing)? start->task_assessment fume_hood_check Are you working inside a certified chemical fume hood? task_assessment->fume_hood_check Yes splash_risk Is there a significant risk of splashing? task_assessment->splash_risk No (Solution) ppe_hood Action: Perform task inside certified chemical fume hood. fume_hood_check->ppe_hood Yes ppe_respirator Warning: High Risk! - Add NIOSH-approved Respirator - Re-evaluate procedure to  allow use of a fume hood. fume_hood_check->ppe_respirator No ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Safety Goggles splash_risk->ppe_base No ppe_faceshield Additional PPE: - Add Face Shield over goggles splash_risk->ppe_faceshield Yes end_procedure Proceed with Caution ppe_base->end_procedure ppe_hood->splash_risk ppe_respirator->end_procedure ppe_faceshield->ppe_base

References

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